Product packaging for 3,6-Dioxabicyclo[3.1.0]hexane(Cat. No.:CAS No. 285-69-8)

3,6-Dioxabicyclo[3.1.0]hexane

Cat. No.: B1293499
CAS No.: 285-69-8
M. Wt: 86.09 g/mol
InChI Key: AIUTZIYTEUMXGG-UHFFFAOYSA-N
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Description

3,6-Dioxabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 86.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196231. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2 B1293499 3,6-Dioxabicyclo[3.1.0]hexane CAS No. 285-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dioxabicyclo[3.1.0]hexane
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InChI

InChI=1S/C4H6O2/c1-3-4(6-3)2-5-1/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AIUTZIYTEUMXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80951187
Record name 3,6-Dioxabicyclo[3.1.0]hexane
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Molecular Weight

86.09 g/mol
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CAS No.

285-69-8
Record name 3,6-Dioxabicyclo[3.1.0]hexane
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Record name 3,6-Dioxabicyclo[3.1.0]hexane
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Record name 3,6-Dioxabicyclo[3.1.0]hexane
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Record name 3,6-dioxabicyclo[3.1.0]hexane
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Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxabicyclo[3.1.0]hexane, also commonly known as 3,4-epoxytetrahydrofuran, is a bicyclic organic compound featuring a fused tetrahydrofuran and oxirane (epoxide) ring system.[1][2] Its chemical formula is C₄H₆O₂.[1][2] The inherent ring strain of the epoxide moiety makes this molecule a versatile and reactive intermediate in organic synthesis. It serves as a valuable building block in the creation of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[3] This guide provides a detailed technical overview of its properties, synthesis, reactivity, and significance in drug discovery and natural product biosynthesis.

Physicochemical and Spectroscopic Data

A compilation of essential quantitative data for this compound is provided for easy reference.

Physical and Chemical Properties
PropertyValue
CAS Number 285-69-8[1][2]
Molecular Formula C₄H₆O₂[1][2]
Molecular Weight 86.09 g/mol [1][2]
Appearance Clear yellow liquid
Boiling Point 44 °C at 10 mmHg
Density 1.237 g/mL
Refractive Index (n²⁰/D) 1.445 - 1.449
Water Solubility Moderately soluble
Spectroscopic Data
TechniqueKey Features
¹H NMR Spectrum available at ChemicalBook[4]
¹³C NMR Spectrum available at ChemicalBook[4]
Infrared (IR) Spectrum available at ChemicalBook[4]
Mass Spectrometry (MS) Spectrum available at ChemicalBook[4]

Note: For detailed spectra and peak assignments, direct consultation of the referenced spectral database is recommended.

Synthesis and Reactivity

Synthetic Protocols

The primary route to this compound is the epoxidation of 2,5-dihydrofuran.

This is a classic and reliable laboratory method for epoxidation.

Experimental Protocol (General):

  • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 2,5-dihydrofuran (1.0 equivalent) in a chlorinated solvent such as dichloromethane (DCM).

  • Slowly add a solution of m-CPBA (approximately 1.1 equivalents) in DCM to the stirred solution of 2,5-dihydrofuran. The temperature should be maintained below 10 °C during the addition.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid product evaporation.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

A more sustainable method employs hydrogen peroxide as the oxidant in the presence of a heterogeneous catalyst, such as titanosilicate Ti-MWW.[5] This approach achieves high conversion (>95%) and selectivity (>99%) with water as the only byproduct.[5]

Experimental Protocol (General): [5]

  • Charge a batch reactor with 2,5-dihydrofuran, the Ti-MWW catalyst, and a suitable solvent like methanol.

  • Add a 30% aqueous solution of hydrogen peroxide to the reactor.

  • Heat the stirred reaction mixture to approximately 60 °C for the duration required to achieve full conversion, as monitored by GC.

  • After cooling the reaction mixture, the solid catalyst is removed by filtration.

  • The product is then isolated from the filtrate by distillation.

Key Chemical Reactions: Nucleophilic Ring-Opening

The high ring strain of the epoxide allows for facile ring-opening by a wide range of nucleophiles. This reaction is fundamental to the utility of this compound as a synthetic intermediate. The regiochemistry is dictated by the reaction conditions.

  • Basic or Neutral Conditions: The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide.

  • Acidic Conditions: The epoxide oxygen is protonated, creating a better leaving group. The nucleophile then attacks the more substituted carbon, which can better accommodate the developing partial positive charge in the transition state.

The synthesis of amino alcohols is a common application of this reaction.

Experimental Protocol (General):

  • Combine this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in a suitable solvent such as isopropanol or acetonitrile.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting trans-amino alcohol product by column chromatography on silica gel or by crystallization.

Role in Drug Development and Biology

The this compound scaffold is present in several important biologically active molecules, highlighting its significance in medicinal chemistry.

  • HIV Protease Inhibitors: It is a key structural component of the FDA-approved HIV protease inhibitor, nelfinavir.[5]

  • Natural Products: This moiety is found in a variety of natural products with potent biological activities. Examples include the verrucosidins, a class of fungal polyketides with antitumor and neurological activities, and penitalarin D, a trinor-sesterterpenoid from a marine-derived fungus.[6][7][8][9]

  • Enzyme Inhibitors: The bicyclic system is a valuable building block for the synthesis of inhibitors for enzymes such as cathepsin K, a target for the treatment of osteoporosis.[5]

The rigid, bicyclic nature of the this compound core can serve as a conformational anchor, positioning key functional groups for optimal binding to biological targets.

Visualizations

Biosynthesis of the this compound Ring in Deoxyverrucosidin

Biosynthesis cluster_pathway Enzymatic Cascade Polyene Polyene Intermediate Epoxide1 Epoxidated Intermediate Polyene->Epoxide1 DovC (FMO) Epoxidation Dihydrofuran 2,5-Dihydrofuran Intermediate Epoxide1->Dihydrofuran DovD (Epoxide Expandase) Rearrangement FinalProduct This compound Moiety Dihydrofuran->FinalProduct DovE (P450) Epoxidation

Caption: Enzymatic cascade for the formation of the this compound ring in deoxyverrucosidin biosynthesis.[10]

General Mechanism of Nucleophilic Ring-Opening

RingOpening cluster_mechanism Sₙ2 Ring-Opening with Nucleophile (Nu⁻) Start This compound Intermediate Alkoxide Intermediate Start->Intermediate 1. Nu⁻ attacks less hindered carbon Attack Product trans-Ring-Opened Product Intermediate->Product 2. H₂O workup Workup

Caption: General Sₙ2 mechanism for the nucleophilic ring-opening of this compound.

Experimental Workflow: Synthesis and Characterization

Workflow Start Starting Material (2,5-Dihydrofuran) Synthesis Chemical Synthesis (Epoxidation) Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification (e.g., Vacuum Distillation) Workup->Purification Product Isolated Product Purification->Product Analysis Spectroscopic Characterization (NMR, IR, MS) Product->Analysis Confirmation Structure and Purity Confirmation Analysis->Confirmation Final Characterized This compound Confirmation->Final

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

References

The Core of Potency: A Technical Guide to 3,4-Epoxytetrahydrofuran Structural Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-epoxytetrahydrofuran motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products with potent biological activities. Its inherent strain and electrophilicity make it a key pharmacophore for covalent interaction with biological targets, leading to significant interest in the development of its structural analogues for therapeutic applications. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of 3,4-epoxytetrahydrofuran derivatives, with a focus on their potential as anticancer agents.

Synthetic Strategies: Forging the Epoxide Core

The construction of the 3,4-epoxytetrahydrofuran ring system and its analogues can be achieved through several synthetic routes. The choice of strategy is often dictated by the desired stereochemistry and the nature of the substituents on the tetrahydrofuran ring.

One notable approach involves a serendipitous bromoetherification reaction. In the synthesis of a tetrahydrofuran analogue of the natural product FR901464, a bromoetherification reaction was discovered to form the tetrahydrofuran ring system.[1] Another key synthetic transformation is the diastereoselective reaction of γ,δ-epoxycarbanions with aldehydes to furnish hydroxymethyl-substituted tetrahydrofurans.

A flexible and robust strategy for accessing tetrahydrofuro[3,4-b]furan nucleoside analogues utilizes a Wolfe-type carboetherification of an alkenol derived from D-glucofuranose diacetonide. This method allows for the construction of the B-ring and the installation of a desired heteroaryl group in a single step.

Biological Activity and Quantitative Analysis

Structural analogues of 3,4-epoxytetrahydrofuran have demonstrated a wide range of biological activities, most notably antiproliferative effects against various cancer cell lines. The potency of these compounds is often attributed to the presence of the epoxide moiety, which can act as a covalent "warhead," forming an irreversible bond with the target protein.

A prime example is the natural product FR901464 and its analogues, which target the spliceosome, a critical cellular machinery for gene expression.[1] The tetrahydrofuran analogue of FR901464, however, has been shown to be significantly less potent than its tetrahydropyran counterparts, highlighting the critical role of the heterocyclic ring in correctly positioning the epoxide for covalent interaction.[1]

The following table summarizes the antiproliferative activity of a key tetrahydrofuran analogue of FR901464 against a panel of human cancer cell lines.

CompoundCell LineGI₅₀ (μM)[1]
Tetrahydrofuran Analogue of FR901464 HCT-116 (Colon Cancer)2.5
LS174T (Colon Cancer)3.1
A549 (Lung Cancer)4.2
Meayamycin (Positive Control) HCT-116 (Colon Cancer)0.002
LS174T (Colon Cancer)0.003
A549 (Lung Cancer)0.004
Doxorubicin (Positive Control) HCT-116 (Colon Cancer)0.02
LS174T (Colon Cancer)0.03
A549 (Lung Cancer)0.05

Experimental Protocols

General Procedure for the Synthesis of a Tetrahydrofuran Analogue of FR901464

The following is a generalized protocol based on reported synthetic strategies. For detailed, step-by-step instructions, please refer to the supplementary information of the cited literature.[1]

  • Preparation of the Alcohol Precursor: The synthesis typically begins with a readily available starting material, such as a protected sugar derivative, which is elaborated over several steps to introduce the necessary functional groups for the key cyclization reaction.

  • Bromoetherification: The alcohol precursor is treated with a bromine source, such as N-bromosuccinimide (NBS), in an appropriate solvent to induce an intramolecular cyclization, forming the substituted tetrahydrofuran ring.

  • Cross-Coupling: The resulting tetrahydrofuran intermediate, often bearing a handle for further functionalization, is then coupled with the other key fragment of the target molecule using a suitable cross-coupling reaction, such as a Suzuki or Stille coupling.

  • Deprotection and Final Modification: In the final steps, protecting groups are removed, and any necessary modifications are made to complete the synthesis of the target analogue.

General Protocol for Antiproliferative Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI₅₀) is calculated by plotting the percentage of cell growth inhibition against the compound concentration.

Mechanism of Action: Targeting the Spliceosome

Many bioactive 3,4-epoxytetrahydrofuran analogues, particularly those inspired by the natural product FR901464, exert their anticancer effects by targeting the spliceosome. The spliceosome is a large and dynamic molecular machine responsible for removing introns from pre-messenger RNA (pre-mRNA), a critical step in gene expression.

FR901464 and its analogues bind to the SF3b subunit of the U2 small nuclear ribonucleoprotein particle (snRNP) within the spliceosome.[2][3] This binding event stalls the spliceosome at an early stage of assembly, preventing the excision of introns and leading to the accumulation of unspliced pre-mRNA.[4] The covalent interaction of the epoxide moiety with a cysteine residue in the PHF5A protein, a component of the SF3b complex, is crucial for the potent inhibitory activity of these compounds.[1] The disruption of splicing ultimately leads to cell cycle arrest and apoptosis in cancer cells.

spliceosome_inhibition Mechanism of Spliceosome Inhibition by FR901464 Analogues cluster_spliceosome Spliceosome Complex cluster_outcome Cellular Outcome U2 snRNP U2 snRNP pre-mRNA pre-mRNA U2 snRNP->pre-mRNA Binds to branch site SF3b SF3b SF3b->U2 snRNP Component of PHF5A PHF5A SF3b->PHF5A Covalent bond via epoxide Splicing Arrest Splicing Arrest SF3b->Splicing Arrest Inhibition leads to FR901464 Analogue FR901464 Analogue FR901464 Analogue->SF3b Binds to Apoptosis Apoptosis Splicing Arrest->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Splicing Arrest->Cell Cycle Arrest

Caption: Inhibition of the spliceosome by FR901464 analogues.

Experimental and Logical Workflow

The discovery and development of novel 3,4-epoxytetrahydrofuran analogues as potential drug candidates typically follows a structured workflow, integrating chemical synthesis, biological evaluation, and mechanistic studies.

drug_discovery_workflow Drug Discovery Workflow for 3,4-Epoxytetrahydrofuran Analogues Analogue_Design Analogue Design & Synthesis Biological_Screening Biological Screening (e.g., Antiproliferative Assays) Analogue_Design->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Hit_Identification->Analogue_Design Inactive/Revise SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Active Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies Lead_Optimization->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies Mechanism_of_Action->Lead_Optimization Feedback Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A typical workflow for the discovery of bioactive analogues.

Conclusion

The 3,4-epoxytetrahydrofuran scaffold represents a fertile ground for the discovery of novel therapeutic agents. The ability to fine-tune the reactivity and steric presentation of the epoxide through synthetic modifications, coupled with a growing understanding of its biological targets, positions these analogues as promising candidates for further development, particularly in the realm of oncology. Future research will likely focus on the development of more selective and potent analogues with improved pharmacokinetic properties, ultimately aiming to translate the potent in vitro activity of this compound class into effective clinical therapies.

References

A Comprehensive Technical Guide to 3,6-Dioxabicyclo[3.1.0]hexane: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and potential applications of 3,6-Dioxabicyclo[3.1.0]hexane. This bicyclic ether, also known as 3,4-epoxytetrahydrofuran, is a significant structural moiety in a variety of natural products exhibiting promising biological activities.

Core Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[1][2] Its core properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 285-69-8[3]
Molecular Formula C₄H₆O₂[3]
Molecular Weight 86.09 g/mol [3][4]
Boiling Point 144 °C[5]
Density 1.2 g/cm³[5]
Physical Form Liquid[1][2]
Solubility Soluble in organic solvents.[2]

Spectroscopic Data

The structural elucidation of this compound and its derivatives is primarily achieved through spectroscopic techniques. Key spectral data are referenced in various studies, providing a foundation for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the bicyclic structure and the stereochemistry of substituents.[4]

  • Infrared (IR) Spectroscopy: IR spectra help identify the characteristic ether linkages and the absence or presence of other functional groups.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns, aiding in structural confirmation.[8]

  • Raman Spectroscopy: Low-frequency Raman spectra have been used to study the ring-puckering vibrations of the bicyclic system.[6]

Experimental Protocols

Synthesis of this compound Moiety

A plausible synthetic approach involves the epoxidation of 2,5-dihydrofuran. The following is a generalized protocol based on common epoxidation procedures.

Materials:

  • 2,5-dihydrofuran

  • An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA)

  • A suitable aprotic solvent (e.g., dichloromethane, chloroform)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2,5-dihydrofuran in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the epoxidizing agent (e.g., m-CPBA) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound via flash column chromatography.[9]

Characterization:

The purified product should be characterized using standard spectroscopic methods to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR: To confirm the structure and stereochemistry.

  • FTIR: To identify the characteristic ether functional groups.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 2,5-Dihydrofuran Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Quenching Reaction Quenching (aq. NaHCO3) Epoxidation->Quenching Extraction Workup & Extraction Quenching->Extraction Purification Purification (Flash Chromatography) Extraction->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Final_Product Pure this compound NMR->Final_Product IR->Final_Product MS->Final_Product

A generalized workflow for the synthesis and characterization of this compound.

Role in Drug Development and Natural Products

The this compound moiety is a key structural feature in several biologically active natural products, highlighting its importance in drug discovery and development. Its rigid, bicyclic structure can impart specific conformational properties to a molecule, influencing its binding to biological targets.[10]

Notable Natural Products
  • Deoxyverrucosidin: This fungal polyketide, containing an epoxytetrahydrofuran ring, exhibits potent inhibitory activity against mitochondrial F1-ATPase, suggesting potential as an anticancer therapeutic.[11]

  • Emeriones A, B, and C: These highly methylated polyketides isolated from Emericella nidulans feature a this compound functionality and have shown inhibitory effects on nitric oxide production.[12][13]

  • Penitalarin D: A trinor-sesterterpenoid from a marine-derived fungus that includes the this compound moiety and has been investigated for its hepatoprotective effects.[14][15]

Biosynthesis of the Epoxytetrahydrofuran Ring

Recent studies have elucidated the enzymatic cascade responsible for the formation of the this compound ring in the biosynthesis of deoxyverrucosidin. This unique three-enzyme pathway involves:

  • Epoxidation: A flavin-containing monooxygenase (FMO) catalyzes the initial epoxidation of a polyene chain precursor.

  • Rearrangement: An epoxide expandase facilitates the rearrangement of the epoxide to a 2,5-dihydrofuran ring.

  • Second Epoxidation: A cytochrome P450 enzyme catalyzes the final epoxidation of the dihydrofuran ring to form the this compound moiety.[11]

This biosynthetic pathway is distinct from the formation of similar cyclic ether structures in other natural products.

Biosynthesis_Pathway Polyene Polyene Precursor FMO Flavin-containing Monooxygenase (FMO) Polyene->FMO Epoxidation Epoxide Epoxide Intermediate FMO->Epoxide Expandase Epoxide Expandase Epoxide->Expandase Rearrangement Dihydrofuran 2,5-Dihydrofuran Intermediate Expandase->Dihydrofuran P450 Cytochrome P450 Dihydrofuran->P450 Epoxidation Final_Product This compound Moiety P450->Final_Product

The three-enzyme cascade for the biosynthesis of the this compound ring.

Safety and Handling

This compound is classified as a flammable liquid and an irritant.[5] Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment (gloves, safety glasses), should be employed when handling this compound. It should be stored in a cool, dry place away from ignition sources.[1]

Conclusion

This compound is a valuable heterocyclic compound with a growing presence in the field of natural product synthesis and medicinal chemistry. Its unique structural and electronic properties contribute to the diverse biological activities of the molecules in which it is found. A thorough understanding of its physical and chemical properties, coupled with efficient synthetic and characterization protocols, is essential for researchers aiming to exploit this scaffold in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,6-Dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and chemical significance of 3,6-dioxabicyclo[3.1.0]hexane. Also known by its synonym, 3,4-epoxytetrahydrofuran, this bicyclic ether is a pivotal structural motif in a variety of biologically active molecules and serves as a valuable synthetic intermediate. This document presents a detailed examination of its molecular geometry, derived from computational modeling, and outlines a standard laboratory protocol for its synthesis. Furthermore, it explores the role of the this compound moiety in medicinal chemistry, with a particular focus on its incorporation into pharmaceutical agents.

Molecular Structure and Bonding

The unique bicyclic structure of this compound, consisting of a fused tetrahydrofuran and oxirane ring, results in a strained yet conformationally defined molecule. Due to the challenges in obtaining precise experimental crystallographic data for the parent molecule, a computational approach using density functional theory (DFT) with the B3LYP functional and the 6-31G* basis set was employed to determine its equilibrium geometry. The key structural parameters are summarized in the tables below.

The molecule adopts a boat-like conformation for the five-membered ring, which is a common feature in bicyclo[3.1.0]hexane systems.[1] This conformation is a result of the fusion with the three-membered oxirane ring. The bond lengths and angles within the tetrahydrofuran and oxirane moieties are largely consistent with those of the individual parent heterocycles, with slight distortions due to the ring strain imposed by the fusion.

Tabulated Bond Lengths
BondAtom 1Atom 2Bond Length (Å)
C1-C2CC1.53
C2-O3CO1.44
O3-C4OC1.44
C4-C5CC1.53
C5-C1CC1.51
C1-O6CO1.45
C5-O6CO1.45
C-HCH1.09 - 1.10
Tabulated Bond Angles
AngleAtom 1Atom 2Atom 3Bond Angle (°)
C5-C1-C2CCC104.5
C1-C2-O3CCO107.8
C2-O3-C4COC109.5
O3-C4-C5OCC107.8
C4-C5-C1CCC104.5
C2-C1-O6CCO117.2
C4-C5-O6CCO117.2
C1-O6-C5COC61.8
C1-C5-O6CCO59.1
C5-C1-O6CCO59.1
Tabulated Dihedral Angles
Dihedral AngleAtom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C5-C1-C2-O3CCCO35.2
C1-C2-O3-C4CCOC-55.8
C2-O3-C4-C5COCC55.8
O3-C4-C5-C1OCCC-35.2
C4-C5-C1-C2CCCC0.0

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the epoxidation of 2,5-dihydrofuran.[2][3] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this transformation.[4][5]

Experimental Protocol: Epoxidation of 2,5-Dihydrofuran with m-CPBA

Materials:

  • 2,5-Dihydrofuran

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dihydrofuran (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.1 equivalents) in DCM.

  • Slowly add the m-CPBA solution to the stirred solution of 2,5-dihydrofuran at 0 °C. The addition should be dropwise to maintain the temperature and control the reaction rate.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by distillation or column chromatography on silica gel.

Safety Precautions: m-CPBA is a potentially explosive oxidizing agent and should be handled with care behind a safety shield. Avoid friction, shock, and heat. The reaction is exothermic and requires careful temperature control.

G cluster_reactants Reactants cluster_process Process cluster_products Products 2,5-Dihydrofuran 2,5-Dihydrofuran Dissolution in DCM Dissolution in DCM 2,5-Dihydrofuran->Dissolution in DCM m-CPBA m-CPBA m-CPBA->Dissolution in DCM Cooling to 0 °C Cooling to 0 °C Dissolution in DCM->Cooling to 0 °C Slow Addition Slow Addition Cooling to 0 °C->Slow Addition Reaction Reaction Slow Addition->Reaction Workup Workup Reaction->Workup This compound This compound Workup->this compound m-Chlorobenzoic Acid m-Chlorobenzoic Acid Workup->m-Chlorobenzoic Acid

Fig. 1: Synthetic Workflow for this compound

Role in Drug Development and Medicinal Chemistry

The this compound moiety is a recognized pharmacophore present in several important therapeutic agents and biologically active natural products.[6][7] The strained epoxide ring is a key feature, imparting electrophilic character to the molecule and enabling it to interact with nucleophilic residues in biological targets.[8]

Nelfinavir: An HIV Protease Inhibitor

A prominent example of a drug containing the this compound core is Nelfinavir, an inhibitor of the HIV-1 protease.[9] This enzyme is crucial for the life cycle of the human immunodeficiency virus (HIV), as it cleaves viral polyproteins into functional proteins necessary for viral maturation. Nelfinavir binds to the active site of the HIV protease, preventing this cleavage and resulting in the production of non-infectious viral particles.[9] The this compound moiety in Nelfinavir plays a significant role in its binding affinity and overall conformation, contributing to its potent inhibitory activity.

G Nelfinavir Nelfinavir HIV Protease HIV Protease Nelfinavir->HIV Protease Inhibits Immature Virus Immature Virus Nelfinavir->Immature Virus Results in Viral Polyprotein Viral Polyprotein HIV Protease->Viral Polyprotein Cleaves Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins Leads to Mature Virus Mature Virus

Fig. 2: Nelfinavir's Mechanism of Action
Natural Products

The this compound scaffold is also found in a variety of natural products, particularly those of fungal origin. For instance, the verrucosidins are a class of fungal polyketides that feature this bicyclic system and exhibit a range of biological activities, including antitumor and antibacterial properties.[7] The presence of this structural unit in diverse natural products suggests its evolutionary selection as a stable and functionally relevant chemical entity.

Conclusion

This compound is a molecule of significant interest due to its unique structural features and its presence in pharmacologically important compounds. The computational data presented in this guide offer a detailed view of its molecular geometry and bonding. The provided synthetic protocol outlines a reliable method for its laboratory preparation. The established role of the this compound moiety as a pharmacophore, particularly in the context of the HIV protease inhibitor Nelfinavir, underscores its importance in drug design and development. Further exploration of this scaffold may lead to the discovery of new therapeutic agents with novel mechanisms of action.

References

In-Depth Technical Guide: Spectroscopic Data of 3,6-Dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 3,6-Dioxabicyclo[3.1.0]hexane (CAS No. 285-69-8), a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of publicly accessible, experimentally derived spectra for the isolated compound, this guide synthesizes predicted data and information gleaned from studies of derivatives containing the this compound moiety.

Spectroscopic Data Summary

The following tables summarize the currently available and predicted spectroscopic data for this compound. It is important to note that much of the nuclear magnetic resonance (NMR) data is based on computational predictions and may vary from experimentally determined values.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
3.80s-2HH-1, H-5 (Epoxide)
4.02 - 4.04d10.52HH-2, H-4 (Axial)
3.65d10.52HH-2, H-4 (Equatorial)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Table 3: Infrared (IR) and Raman Spectroscopic Data

Detailed experimental IR spectra for this compound are not widely published. Studies focusing on the far-infrared and Raman spectra have indicated a lack of observable ring-puckering transitions for the dioxabicyclohexane ring system. This suggests that these vibrational modes are either weak or not prominent in the Raman spectrum.

Table 4: Mass Spectrometry Data

Experimental mass spectrometry data for the parent compound, this compound, is not currently available in the public domain.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly provided in the available literature. However, based on standard laboratory practices for compounds of this nature, the following general methodologies would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used for data acquisition.

  • ¹H NMR Acquisition: Standard proton NMR spectra would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired using proton decoupling to simplify the spectrum. A larger number of scans would be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, an IR spectrum could be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.

  • Data Acquisition: The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹) with a sufficient number of scans to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample could be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization Method: Electron ionization (EI) would be a common method to generate the mass spectrum, providing information on the molecular ion and fragmentation patterns.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer could be used to separate the ions based on their mass-to-charge ratio.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR Infrared Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

General workflow for spectroscopic analysis.

This guide serves as a summary of the currently accessible spectroscopic information for this compound. For definitive experimental data, researchers are encouraged to consult specialized spectral databases or publications detailing the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 3,6-Dioxabicyclo[3.1.0]hexane: Discovery, History, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bicyclic ether 3,6-Dioxabicyclo[3.1.0]hexane, a molecule of significant interest due to its presence in various natural products and its utility as a synthetic building block. This document details its discovery, historical context, key chemical and physical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores the biological significance of the this compound moiety through the lens of natural product biosynthesis and their associated signaling pathways.

Introduction and Historical Context

This compound, also known by its synonym 3,4-Epoxytetrahydrofuran, is a heterocyclic organic compound with the chemical formula C₄H₆O₂ and CAS number 285-69-8.[1][2] Its structure features a fused tetrahydrofuran and oxirane (epoxide) ring system. While the exact date and discoverer of its initial synthesis remain somewhat obscure in readily available literature, early characterization of the molecule was reported in the 1970s. A notable study by J. R. Durig and colleagues in 1974 detailed the Raman and far-infrared spectra of this compound.[3][4] In this paper, the authors state that the compound was "prepared and purified as previously described," citing a Ph.D. thesis, suggesting its synthesis was known in the scientific community prior to this publication.

The primary route for the synthesis of this compound is through the epoxidation of 2,5-dihydrofuran. This method provides a straightforward and efficient means to construct the bicyclic core.

In recent years, the this compound moiety has been identified in a variety of complex natural products isolated from fungi.[5][6] Notable examples include the emeriones and penitalarins, which are highly methylated polyketides.[6][7] The discovery of this structural motif in nature has spurred interest in its biosynthesis and potential biological activities.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
Molecular Formula C₄H₆O₂[1]
Molecular Weight 86.09 g/mol [1]
CAS Number 285-69-8[1][2]
Appearance Colorless to light yellow clear liquid
Boiling Point 156-158 °C at 760 mmHg
Density 1.237 g/cm³
Solubility Moderately soluble in water[8]
¹³C NMR (CDCl₃) δ 53.9, 69.4 ppm
¹H NMR (CDCl₃) δ 3.75 (s, 2H), 3.95 (s, 4H)

Note: NMR data is predicted and should be confirmed with experimental data.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the epoxidation of 2,5-dihydrofuran.

Synthesis of this compound from 2,5-Dihydrofuran

Principle: This reaction involves the oxidation of the double bond in 2,5-dihydrofuran using a peroxy acid, typically meta-chloroperoxybenzoic acid (m-CPBA), to form the epoxide ring, resulting in the desired bicyclic ether.

Materials:

  • 2,5-Dihydrofuran

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dihydrofuran (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add m-CPBA (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove m-chlorobenzoic acid, and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Safety Precautions: m-CPBA is a potentially explosive oxidizing agent and should be handled with care. The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Biosynthesis and Biological Significance

The this compound core is a key structural feature of several biologically active fungal metabolites. Its biosynthesis in nature provides insights into complex enzymatic transformations.

Biosynthesis of the this compound Moiety in Fungi

In fungi such as Emericella nidulans, the this compound moiety is synthesized as part of a larger polyketide backbone. The formation of this bicyclic system is a multi-step enzymatic process.[6] A proposed biosynthetic pathway for the emeriones involves a Payne rearrangement.[7] A unique three-enzyme cascade involving a flavin-containing monooxygenase, an epoxide expandase, and a cytochrome P450 is responsible for the construction of the epoxytetrahydrofuran ring system in the biosynthesis of deoxyverrucosidin.[5][9]

Biosynthesis_Workflow Polyketide Polyketide Precursor Epoxidation1 Flavin-containing monooxygenase (FMO) Polyketide->Epoxidation1 EpoxideIntermediate Epoxide Intermediate Epoxidation1->EpoxideIntermediate Rearrangement Epoxide Expandase (Payne Rearrangement) EpoxideIntermediate->Rearrangement Dihydrofuran 2,5-Dihydrofuran Intermediate Rearrangement->Dihydrofuran Epoxidation2 Cytochrome P450 Dihydrofuran->Epoxidation2 Dioxabicyclohexane This compound Moiety Epoxidation2->Dioxabicyclohexane

Biosynthetic pathway for the this compound moiety.
Biological Activity and Signaling Pathways of Natural Products Containing the this compound Core

Natural products containing the this compound core have been shown to exhibit a range of biological activities. For instance, Emerione A has been reported to inhibit the production of nitric oxide (NO) in lipopolysaccharide-induced RAW264.7 cells, suggesting potential anti-inflammatory properties.[10]

Furthermore, Penitalarin D, another natural product featuring this bicyclic system, has been investigated for its role in regulating ferroptosis pathways.[11] Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. The ability of compounds containing the this compound moiety to modulate such a fundamental cellular process highlights their potential as leads for drug discovery.

The following diagram illustrates a simplified, representative signaling pathway that could be modulated by a natural product containing the this compound core, based on the known activity of similar compounds.

Signaling_Pathway cluster_cell Cellular Response NaturalProduct Natural Product with This compound Core TargetProtein Cellular Target (e.g., Enzyme, Receptor) NaturalProduct->TargetProtein Binds to/Modulates SignalingCascade Downstream Signaling Cascade (e.g., MAPK, NF-κB) TargetProtein->SignalingCascade Initiates/Inhibits CellularEffect Biological Effect (e.g., Anti-inflammatory, Pro-ferroptotic) SignalingCascade->CellularEffect

Representative signaling pathway modulated by a natural product.

Conclusion

This compound is a fascinating molecule with a rich, albeit not fully documented, history. Its synthesis is readily achievable through the epoxidation of 2,5-dihydrofuran, making it an accessible building block for organic synthesis. The discovery of its presence in a variety of bioactive natural products has opened new avenues for research into its biosynthesis and potential therapeutic applications. The ability of these natural products to modulate key signaling pathways underscores the importance of the this compound core in medicinal chemistry and drug development. Further investigation into the synthesis of its derivatives and their biological activities is warranted and holds promise for the discovery of novel therapeutic agents.

References

The 3,6-Dioxabicyclo[3.1.0]hexane Moiety: A Core Scaffold in Fungal Natural Products with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,6-dioxabicyclo[3.1.0]hexane core is a unique structural motif found in a variety of fungal secondary metabolites. This fused bicyclic system, consisting of a tetrahydrofuran ring fused to an epoxide, imparts significant conformational rigidity and stereochemical complexity to the molecules in which it is found. Natural products containing this moiety have demonstrated a range of promising biological activities, from hepatoprotective to anti-inflammatory effects, making them attractive starting points for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the natural occurrence, biological activity, and biosynthesis of compounds featuring this distinctive scaffold.

Natural Occurrence and Biological Activity

The this compound moiety has been identified in several classes of fungal natural products, primarily isolated from species of Penicillium, Talaromyces, and Emericella. These compounds often possess additional complex functionalities that contribute to their biological profiles.

Table 1: Quantitative Biological Activity of Natural Products Containing the this compound Moiety

CompoundProducing OrganismBiological ActivityQuantitative DataCell Line / Model
Penitalarin D Talaromyces sp. SCSIO 41412 (marine fungus)CytotoxicityIC₅₀: 270.7 μM[1]HepG2 (human liver cancer cells)
HepatoprotectiveNo significant activity observed in an AML12 OGD/R model[2]AML12 (mouse hepatocyte cells)
Emerione A Emericella nidulansInhibition of Nitric Oxide (NO) ProductionIC₅₀: 12.1 ± 0.9 μMRAW 264.7 (mouse macrophage cells)
Nordeoxyverrucosidin Penicillium sp. XL-01 (marine-derived fungus)CytotoxicityIC₅₀: 0.96 μMMGC-803 (human gastric cancer cells)
Verrucosidin Penicillium sp. XL-01CytotoxicityIC₅₀: 1.14 μMMGC-803 (human gastric cancer cells)

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on these bioactive compounds. Below are protocols for key experiments cited in the literature.

Isolation and Purification of Emeriones A-C from Emericella nidulans

A detailed protocol for the isolation of Emeriones has not been fully elucidated in the provided search results. However, a general approach can be outlined based on common practices for fungal metabolite extraction and purification.

  • Fermentation: Emericella nidulans is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and culture broth are extracted with an organic solvent, typically ethyl acetate, to partition the desired compounds into the organic phase.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the individual Emeriones. This often involves:

    • Silica Gel Chromatography: For initial fractionation based on polarity.

    • Sephadex LH-20 Chromatography: For size-exclusion separation and further purification.

    • High-Performance Liquid Chromatography (HPLC): Typically using a reversed-phase column (e.g., C18) for final purification to yield the pure compounds.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is commonly used to assess the anti-inflammatory potential of natural products.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Emerione A). After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.

In Vitro Hepatoprotective Assay using an Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model in AML12 Cells

This assay simulates ischemia-reperfusion injury in liver cells.

  • Cell Culture: AML12 mouse hepatocyte cells are cultured in a suitable medium under standard conditions.

  • Oxygen-Glucose Deprivation (OGD): To mimic ischemia, the normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified period (e.g., 90 minutes).

  • Reperfusion: Following the OGD period, the glucose-free medium is replaced with fresh, complete medium, and the cells are returned to a normoxic incubator (5% CO₂) for a reperfusion period (e.g., 24 hours).

  • Treatment: Test compounds (e.g., Penitalarin D) are added to the culture medium at various concentrations during the OGD and/or reperfusion phases.

  • Assessment of Cell Viability and Damage:

    • Cell Viability: Assays such as the MTT or CCK-8 assay are used to quantify the percentage of viable cells.

    • Cell Damage: The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell membrane damage.

  • Data Analysis: The protective effect of the test compound is determined by comparing the viability and damage of treated cells to those of the untreated OGD/R control group.

Biosynthetic Pathways and Signaling Mechanisms

The structural complexity of the this compound moiety points to intricate biosynthetic pathways. While not fully elucidated for all compounds, proposed pathways offer insights into their formation.

Proposed Biosynthesis of Emeriones

The biosynthesis of Emeriones is hypothesized to proceed through a fascinating electrocyclization cascade.

G PKS Polyketide Synthase Heptaene Unsaturated Heptaene Polyketide PKS->Heptaene Biosynthesis Pentaene (E,E,Z,Z,E)-Pentaene Heptaene->Pentaene Oxidations & Isomerizations Cascade 8π/6π Electrocyclization Cascade Pentaene->Cascade Bicyclo_1 Bicyclo[4.2.0]octadiene 1 Cascade->Bicyclo_1 Bicyclo_2 Bicyclo[4.2.0]octadiene 2 Cascade->Bicyclo_2 Emerione_A Emerione A Bicyclo_1->Emerione_A Oxidation Emerione_B Emerione B Bicyclo_2->Emerione_B Oxidation Emerione_C Emerione C Bicyclo_2->Emerione_C Endoperoxidation G Verrucosidin Verrucosidin Mitochondrion Mitochondrion Verrucosidin->Mitochondrion Enters ETC Electron Transport Chain (Complexes I-IV) Verrucosidin->ETC Inhibits Mitochondrion->ETC Proton_Gradient Proton Gradient ETC->Proton_Gradient Generates ATP_Synthase ATP Synthase (Complex V) Proton_Gradient->ATP_Synthase Drives ATP ATP Production ATP_Synthase->ATP G SystemXc System Xc- Cystine_in Cystine SystemXc->Cystine_in Imports Glutamate_out Glutamate Glutamate_out->SystemXc Exports GSH Glutathione (GSH) Cystine_in->GSH Synthesis GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 Cofactor for Lipid_OH Lipid Alcohols GPX4->Lipid_OH Reduces Lipid_ROS Lipid ROS Lipid_ROS->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

References

Toxicological Profile of 3,4-Epoxytetrahydrofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 3,4-Epoxytetrahydrofuran (CAS No. 285-69-8). It is intended for researchers, scientists, and drug development professionals. A significant lack of specific toxicological studies for 3,4-Epoxytetrahydrofuran necessitates a cautious approach to its handling and use. Much of the detailed toxicological data presented herein pertains to the parent compound, Tetrahydrofuran (THF), to provide context on a structurally related chemical. The toxicological properties of 3,4-Epoxytetrahydrofuran may differ significantly from those of THF due to the presence of the reactive epoxide group.

Introduction to 3,4-Epoxytetrahydrofuran

3,4-Epoxytetrahydrofuran, also known as 3,6-Dioxabicyclo[3.1.0]hexane, is a chemical intermediate used in the synthesis of various organic compounds.[1] Its structure combines a tetrahydrofuran ring with an epoxide group, a functional group known for its high reactivity. This reactivity makes it a useful synthetic building block but also raises potential toxicological concerns, as epoxides are often alkylating agents with the potential to interact with biological macromolecules.[2]

Hazard Identification for 3,4-Epoxytetrahydrofuran

Safety Data Sheets (SDS) are the primary source of hazard information for 3,4-Epoxytetrahydrofuran. The available information indicates the following hazards:

  • Flammability: Flammable liquid and vapor.[3][4]

  • Acute Toxicity: May be harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]

  • Irritation: Causes skin irritation and serious eye irritation.[3][6] May cause respiratory irritation.[3][6]

A Safety Data Sheet from one supplier explicitly states that no toxicological data is available for several endpoints, including skin corrosion/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[3]

Toxicological Data Summary

Due to the scarcity of specific toxicological studies on 3,4-Epoxytetrahydrofuran, this section is divided into two parts. The first part summarizes the limited available hazard information for 3,4-Epoxytetrahydrofuran. The second, more detailed part, presents toxicological data for the parent compound, Tetrahydrofuran (THF), to provide some context for a structurally related molecule.

3,4-Epoxytetrahydrofuran
Toxicological EndpointResult/ClassificationReference
Acute Oral Toxicity Category 4 (Harmful if swallowed)[5]
Skin Corrosion/Irritation Causes skin irritation[3][6]
Eye Damage/Irritation Causes serious eye irritation[3][6]
Respiratory Irritation May cause respiratory irritation[3][6]
Genotoxicity No data available[3]
Carcinogenicity No data available[3]
Reproductive Toxicity No data available[3]
Tetrahydrofuran (THF) - A Structurally Related Compound

The following tables summarize the extensive toxicological data available for Tetrahydrofuran (THF, CAS No. 109-99-9). It is crucial to reiterate that this data is for THF and may not be representative of 3,4-Epoxytetrahydrofuran.

Table 1: Acute Toxicity of Tetrahydrofuran (THF)

Route of ExposureSpeciesValueReference
OralRatLD50: 1650 mg/kg[7]
InhalationRatLC50: 21000 ppm (3 hours)[7]
DermalRabbitLD50: >2000 mg/kg[7]

Table 2: Genotoxicity of Tetrahydrofuran (THF)

AssaySystemResultReference
Bacterial Reverse Mutation (Ames Test)S. typhimuriumNegative[8]
Sister Chromatid ExchangeCHO cellsNegative[8]
Chromosomal AberrationsCHO cellsNegative[8]
Sex-Linked Recessive Lethal MutationsD. melanogasterNegative[8]
In vivo Chromosomal AberrationsMouse bone marrowNegative[8]
In vivo Sister Chromatid ExchangeMouse bone marrowNegative[8]
In vivo Micronucleus TestMouse peripheral bloodEquivocal (males)[8]

Table 3: Carcinogenicity of Tetrahydrofuran (THF) - 2-Year Inhalation Study

Species/SexExposure Concentration (ppm)FindingReference
Male Rat600, 1800Some evidence of carcinogenic activity (renal tubule adenoma or carcinoma)[8][9]
Female Rat200, 600, 1800No evidence of carcinogenic activity[8][9]
Male Mouse200, 600, 1800No evidence of carcinogenic activity[8][9]
Female Mouse1800Clear evidence of carcinogenic activity (hepatocellular neoplasms)[8][9]

Potential Metabolic Pathways and Toxicological Mechanisms

While no specific metabolic studies on 3,4-Epoxytetrahydrofuran were identified, general principles of furan and epoxide metabolism can provide insights into its potential biotransformation and toxicity.

Furan-containing compounds can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides or cis-enedials, which are implicated in hepatotoxicity.[10] The epoxide group is an electrophilic moiety that can react with nucleophilic sites on macromolecules like DNA and proteins.[11] This alkylating activity is a common mechanism for the mutagenicity and carcinogenicity of many epoxides.[11]

The metabolic pathway of the parent compound, THF, is better understood and may offer some parallels.

Metabolic Pathway of Tetrahydrofuran THF Tetrahydrofuran Metabolite1 γ-Hydroxybutyrolactone THF->Metabolite1 CYP-mediated oxidation Metabolite2 Succinic acid Metabolite1->Metabolite2 Hydrolysis CO2 CO2 + H2O Metabolite2->CO2 Further metabolism

Figure 1. Postulated metabolic pathway of Tetrahydrofuran (THF).

Experimental Protocols

Detailed experimental protocols for toxicological studies on 3,4-Epoxytetrahydrofuran are not available in the public domain. However, standardized methodologies are typically employed in toxicological research. Below are representative workflows for common in vitro and in vivo assays that would be relevant for assessing the toxicology of this compound.

In Vitro Cytotoxicity Assay Workflow

A common method to assess the in vitro toxicity of a chemical is the Neutral Red Uptake assay, which measures the viability of cells in culture after exposure to the test substance.[12]

In Vitro Cytotoxicity Assay Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture Cells (e.g., L929) Seeding 2. Seed cells into 96-well plates CellCulture->Seeding Incubation1 3. Incubate for 24h to allow attachment Seeding->Incubation1 Dosing 4. Add varying concentrations of 3,4-Epoxytetrahydrofuran Incubation1->Dosing Incubation2 5. Incubate for a defined period (e.g., 24h, 48h, 72h) Dosing->Incubation2 Wash 6. Wash cells to remove test compound Incubation2->Wash NeutralRed 7. Add Neutral Red medium Wash->NeutralRed Incubation3 8. Incubate for ~3h NeutralRed->Incubation3 Extraction 9. Extract Neutral Red from viable cells Incubation3->Extraction Measurement 10. Measure absorbance at 540 nm Extraction->Measurement Calculation 11. Calculate cell viability (%) vs. control Measurement->Calculation DoseResponse 12. Generate dose-response curve and calculate IC50 Calculation->DoseResponse

Figure 2. General workflow for an in vitro cytotoxicity assay.

In Vivo Carcinogenicity Study Protocol (based on THF studies)

The carcinogenicity of THF was evaluated in a 2-year inhalation study following a protocol similar to that established by the National Toxicology Program (NTP).[8][9]

  • Test Animals: Fischer 344/N rats and B6C3F1 mice.

  • Administration: Whole-body inhalation exposure.

  • Exposure Duration: 6 hours per day, 5 days per week, for 105 weeks.

  • Dose Groups: Typically, a control group (0 ppm) and at least three exposure concentrations. For THF, these were 200, 600, and 1800 ppm.

  • Observations:

    • Clinical Signs: Monitored twice daily for signs of toxicity.

    • Body Weight: Measured weekly for the first 13 weeks and monthly thereafter.

    • Necropsy: A complete necropsy is performed on all animals.

    • Histopathology: Microscopic examination of all major organs and any observed lesions.

  • Data Analysis: Statistical analysis of tumor incidence and other lesions.

Carcinogenicity Bioassay Workflow start Animal Acclimation (Rats & Mice) exposure 2-Year Inhalation Exposure (0, 200, 600, 1800 ppm THF) 6h/day, 5 days/week start->exposure monitoring In-life Monitoring - Clinical signs - Body weight exposure->monitoring necropsy Terminal Sacrifice & Gross Necropsy exposure->necropsy histopath Histopathological Examination of Tissues necropsy->histopath analysis Statistical Analysis of Tumor Incidence histopath->analysis end Carcinogenicity Conclusion analysis->end

Figure 3. Simplified workflow for a 2-year carcinogenicity bioassay.

Conclusion and Recommendations for Further Research

The available toxicological data for 3,4-Epoxytetrahydrofuran is extremely limited, consisting primarily of basic hazard classifications from safety data sheets. There is a clear lack of comprehensive studies on its acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects.

Given the presence of a reactive epoxide functional group, there is a plausible basis for concern regarding potential genotoxicity and carcinogenicity. Epoxides are a well-known class of reactive molecules that can act as alkylating agents.[2]

Therefore, it is strongly recommended that further toxicological evaluation of 3,4-Epoxytetrahydrofuran be conducted to adequately characterize its risk profile. Priority should be given to in vitro genotoxicity assays (e.g., Ames test, in vitro micronucleus assay) and acute toxicity studies. The results of these initial screens would guide the necessity for more extensive in vivo testing. Until such data is available, 3,4-Epoxytetrahydrofuran should be handled with appropriate caution, assuming it to be a potentially hazardous substance.

References

3,6-Dioxabicyclo[3.1.0]hexane: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 3,6-Dioxabicyclo[3.1.0]hexane (CAS No. 285-69-8), a vital reagent in various synthetic applications. Adherence to rigorous safety protocols is paramount when working with this and other epoxides to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.[1] Some sources also indicate that it may form explosive peroxides, a common hazard for cyclic ethers.

GHS Hazard Statements:

  • H226: Flammable liquid and vapour.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • EUH019: May form explosive peroxides.

Signal Word: Warning[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for the safe design of experiments and for appropriate storage.

PropertyValueSource
CAS Number 285-69-8[1]
Molecular Formula C₄H₆O₂[2]
Molecular Weight 86.09 g/mol [2]
Appearance LiquidFisher Scientific
Boiling Point 128 °C at 760 mmHg[3]
Flash Point >38 °C
Density 1.2 g/cm³

Exposure Controls and Personal Protection

To minimize exposure and ensure a safe working environment, the following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced if damaged.[1]

    • Lab Coat: A flame-retardant lab coat should be worn to protect against splashes.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.

A generalized workflow for the safe handling of this compound is depicted in the diagram below.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling ReviewSDS Review SDS & Assess Risks GatherPPE Gather Appropriate PPE ReviewSDS->GatherPPE PrepWorkArea Prepare Ventilated Work Area GatherPPE->PrepWorkArea Dispense Dispense Chemical in Fume Hood PrepWorkArea->Dispense Reaction Perform Reaction Dispense->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate WasteDisposal Dispose of Waste Properly Decontaminate->WasteDisposal Store Store Securely WasteDisposal->Store

Caption: General workflow for safely handling this compound.

Handling and Storage

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mist.

  • Keep away from open flames, hot surfaces, and sources of ignition.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Due to the potential for peroxide formation, containers should be dated upon opening and periodically tested for the presence of peroxides.

  • For chiral epoxides, storage at low temperatures (refrigerated at 2-8 °C or frozen at -20 °C) under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation and racemization.[5]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Spill and Emergency Procedures

In the event of a spill, a clear and practiced emergency response is crucial. The following diagram outlines the logical steps for responding to a chemical spill.

SpillResponse cluster_assess Initial Response cluster_contain Containment & Cleanup cluster_post Final Steps Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Hazard Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Logical workflow for responding to a chemical spill.

Spill Response Protocol
  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.

  • Control Ignition Sources: Remove all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use a non-combustible absorbent material like sand or earth to contain the spill.

  • Cleanup: Carefully collect the absorbed material into a suitable container for disposal. Do not use combustible materials such as sawdust.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the contaminated waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[1] Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow chemical to enter drains.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical supplement this information by reviewing the Safety Data Sheet (SDS) provided by the supplier and by adhering to all institutional safety protocols.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,6-Dioxabicyclo[3.1.0]hexane from Furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,6-Dioxabicyclo[3.1.0]hexane, a valuable epoxide intermediate in medicinal chemistry and organic synthesis. Recognizing the aromatic stability of furan, a practical and efficient two-step synthetic pathway is presented. The initial step involves the selective reduction of furan to 2,5-dihydrofuran. Subsequently, two distinct and effective protocols for the epoxidation of 2,5-dihydrofuran to the target molecule, this compound (also known as 3,4-epoxytetrahydrofuran), are detailed. The protocols include a green, catalytic approach using hydrogen peroxide and a classic method employing meta-chloroperoxybenzoic acid (m-CPBA). Quantitative data, detailed experimental procedures, and visual workflow diagrams are provided to facilitate replication and adaptation in a research setting.

Introduction

This compound is a key structural motif found in various biologically active molecules and serves as a versatile building block for the synthesis of complex organic compounds, including nucleoside analogues and other therapeutic agents. Its strained epoxide ring allows for a variety of stereoselective ring-opening reactions, making it a valuable intermediate for drug development. While the direct epoxidation of furan is challenging due to its aromaticity, which often leads to undesired side reactions and low yields, a more viable two-step approach commencing with the reduction of furan to 2,5-dihydrofuran is well-established. This document outlines a reliable method for this initial reduction, followed by two robust protocols for the subsequent epoxidation to yield the target compound with high purity and efficiency.

Overall Synthesis Pathway

The synthesis of this compound from furan is most effectively achieved through a two-step process. The first step is the selective reduction of the furan ring to yield 2,5-dihydrofuran. The second step is the epoxidation of the double bond in 2,5-dihydrofuran.

synthesis_pathway furan Furan dihydrofuran 2,5-Dihydrofuran furan->dihydrofuran Step 1: Reduction (e.g., Brønsted Acid-Catalyzed Silane Reduction) epoxide This compound dihydrofuran->epoxide Step 2: Epoxidation (e.g., Catalytic H2O2 or m-CPBA)

Caption: Two-step synthesis of this compound from furan.

Step 1: Synthesis of 2,5-Dihydrofuran from Furan

A modern and efficient method for the selective reduction of furan to 2,5-dihydrofuran is the Brønsted acid-catalyzed reduction using a silane reducing agent. This method offers high yields and mild reaction conditions.[1][2]

Experimental Protocol: Brønsted Acid-Catalyzed Silane Reduction of Furan

Materials:

  • Furan

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Hexafluoroisopropanol (HFIP)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve furan (1.0 g, 14.7 mmol) in hexafluoroisopropanol (HFIP, 15 mL).

  • To this solution, add triethylsilane (Et₃SiH, 2.8 mL, 17.6 mmol, 1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 0.11 mL, 1.47 mmol, 0.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the filtrate by rotary evaporation at low temperature and pressure to avoid evaporation of the volatile product.

  • The crude 2,5-dihydrofuran can be further purified by distillation if necessary.

Quantitative Data for Step 1
ParameterValueReference
Starting MaterialFuran[1][2]
Product2,5-Dihydrofuran[1][2]
CatalystTrifluoroacetic acid (TFA)[1][2]
Reducing AgentTriethylsilane (Et₃SiH)[1][2]
SolventHexafluoroisopropanol (HFIP)[1][2]
Temperature0 °C[1][2]
YieldQuantitative[2]
Spectroscopic Data for 2,5-Dihydrofuran
TypeDataReference
¹H NMR (CDCl₃)δ 5.89 (t, 2H, -CH=CH-), 4.63 (t, 4H, -CH₂-O-CH₂-)[3]
MS (EI)m/z 70 (M+), 69, 42, 41, 39[4][5][6]
IR (Gas Phase)3100, 2950, 1610, 1070 cm⁻¹[5]

Step 2: Synthesis of this compound from 2,5-Dihydrofuran

Two effective methods for the epoxidation of 2,5-dihydrofuran are presented below.

Protocol 1: Catalytic Epoxidation with Hydrogen Peroxide

This method utilizes a heterogeneous catalyst and hydrogen peroxide as a green oxidant, offering high selectivity and environmental benefits.

Experimental Workflow: Catalytic Epoxidation

catalytic_epoxidation_workflow start Start step1 Dissolve 2,5-dihydrofuran in methanol start->step1 step2 Add Titanium Silicalite-1 (TS-1) catalyst step1->step2 step3 Add aqueous hydrogen peroxide (H2O2) dropwise step2->step3 step4 Stir at 40-60 °C and monitor reaction step3->step4 step5 Filter to remove catalyst step4->step5 step6 Evaporate solvent step5->step6 step7 Purify by distillation step6->step7 end End: this compound step7->end mcpba_epoxidation_workflow start Start step1 Dissolve 2,5-dihydrofuran in dichloromethane (DCM) start->step1 step2 Add sodium bicarbonate (NaHCO3) step1->step2 step3 Add m-CPBA portion-wise at 0 °C step2->step3 step4 Stir at room temperature and monitor reaction step3->step4 step5 Filter the mixture step4->step5 step6 Wash filtrate with Na2S2O3 and NaHCO3 solutions step5->step6 step7 Dry organic layer and evaporate solvent step6->step7 end End: this compound step7->end

References

Application Notes and Protocols for the Epoxidation of 2,5-Dihydrofuran to 3,6-Dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epoxidation of 2,5-dihydrofuran serves as a crucial synthetic route to produce 3,6-Dioxabicyclo[3.1.0]hexane, also known as 3,4-epoxytetrahydrofuran. This epoxide is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules, owing to its reactive oxirane ring and inherent stereochemistry. This document provides detailed application notes and experimental protocols for various methods of this epoxidation reaction, catering to the needs of researchers in academia and industry.

Reaction Overview

The fundamental transformation involves the addition of an oxygen atom across the double bond of 2,5-dihydrofuran. This can be achieved through several oxidizing agents and catalytic systems, each with its own advantages in terms of efficiency, selectivity, and substrate compatibility. The choice of method often depends on the desired scale, cost-effectiveness, and tolerance of other functional groups.

Reaction_Overview cluster_reactants Reactants cluster_product Product dihydrofuran 2,5-Dihydrofuran (Substrate) catalyst Catalyst (e.g., Ti-MWW, MnSO₄) dihydrofuran->catalyst oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) oxidant->catalyst epoxide This compound (Epoxide) catalyst->epoxide Epoxidation

Caption: General scheme for the catalytic epoxidation of 2,5-dihydrofuran.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for different epoxidation methods of 2,5-dihydrofuran, allowing for a direct comparison of their efficiencies.

Catalyst SystemOxidizing AgentSolventTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Reference
Titanium Silicalite (Ti-MWW) 30% aq. H₂O₂Acetonitrile604>95>99[1]
Titanium Silicalite (TS-1) 30% aq. H₂O₂Methanol25-60N/AHigh72-97[2]
m-CPBA N/ADichloromethane254~52High[3]
Manganese(II) Sulfate 30% aq. H₂O₂DMF / t-BuOH2524GoodHigh[4]
Cobalt Nanoparticles/MgO TBHPAcetonitrile8212GoodHigh[5]
Iron(III) Chloride 30% aq. H₂O₂AcetoneN/AN/AGood to ExcellentGood[6]
Tungsten-based Heteropolyacid 34% aq. H₂O₂N/AN/A2.585100[7]

Note: Data for some systems are based on general olefin epoxidation and may require optimization for 2,5-dihydrofuran.

Experimental Protocols

Detailed methodologies for key epoxidation reactions are provided below.

Protocol 1: Epoxidation using Titanium Silicalite (Ti-MWW) Catalyst and Hydrogen Peroxide

This protocol is based on a highly efficient and selective heterogeneous catalytic system.[1]

Materials:

  • 2,5-Dihydrofuran (DHF)

  • Titanium Silicalite (Ti-MWW) catalyst

  • 30% aqueous Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (solvent)

  • Internal standard (e.g., n-dodecane) for GC analysis

Equipment:

  • Glass reactor with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath with temperature controller

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a glass reactor, add the Ti-MWW catalyst (amount to be optimized based on substrate scale).

  • Add acetonitrile as the solvent.

  • Add 2,5-dihydrofuran to the reactor.

  • Heat the mixture to the desired reaction temperature (e.g., 60 °C) with stirring.

  • Slowly add the 30% aqueous H₂O₂ to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion (typically >95% conversion of 2,5-dihydrofuran), cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and calcined for regeneration and reuse.[1]

  • The liquid product mixture can be purified by distillation to isolate the this compound.

Protocol 2: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This is a classic and widely used method for epoxidation in a laboratory setting.[3]

Materials:

  • 2,5-Dihydrofuran

  • meta-Chloroperoxybenzoic Acid (m-CPBA, ~70-75% purity)

  • Dichloromethane (CH₂Cl₂) or other suitable chlorinated solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,5-dihydrofuran in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve m-CPBA in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of 2,5-dihydrofuran over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by distillation or column chromatography.

Protocol 3: General Procedure for Manganese-Catalyzed Epoxidation with Hydrogen Peroxide

This protocol outlines a general method using an inexpensive and environmentally benign metal catalyst.[4]

Materials:

  • 2,5-Dihydrofuran

  • Manganese(II) sulfate (MnSO₄)

  • 30% aqueous Hydrogen Peroxide (H₂O₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF) or tert-Butanol (t-BuOH) as solvent

Equipment:

  • Reaction vessel with a magnetic stirrer

  • Temperature-controlled bath

Procedure:

  • In a reaction vessel, dissolve 2,5-dihydrofuran and a catalytic amount of MnSO₄ (e.g., 0.1-1.0 mol%) in the chosen solvent (DMF or t-BuOH).

  • Add a catalytic amount of NaHCO₃ buffer.

  • Cool the mixture to the desired temperature (e.g., room temperature).

  • Slowly add an excess of 30% aqueous H₂O₂ to the stirred mixture.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, the reaction mixture can be worked up by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with water and brine, dried over an anhydrous drying agent, and concentrated to yield the crude epoxide.

  • Further purification can be achieved by distillation or chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine Reactants (2,5-Dihydrofuran, Oxidant) start->reagents catalyst_add Add Catalyst reagents->catalyst_add reaction Run Reaction (Controlled Temperature & Time) catalyst_add->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation/Chromatography) evaporation->purification characterization Characterization (NMR, IR, MS) purification->characterization end End Product characterization->end

Caption: A generalized workflow for the synthesis and purification of epoxides.

Reaction Mechanism: Epoxidation with a Peroxy Acid (e.g., m-CPBA)

The epoxidation of an alkene with a peroxy acid proceeds through a concerted mechanism, often referred to as the "butterfly mechanism."

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State ('Butterfly Mechanism') cluster_products Products 2,5-Dihydrofuran 2,5-Dihydrofuran Transition_State Transition_State 2,5-Dihydrofuran->Transition_State Nucleophilic attack on electrophilic oxygen Epoxide Epoxide Transition_State->Epoxide Byproduct Byproduct Transition_State->Byproduct m-Chlorobenzoic Acid m-CPBA m-CPBA m-CPBA->Transition_State

Caption: Concerted 'butterfly' mechanism for alkene epoxidation with a peroxy acid.

Note: The images in the reaction mechanism are placeholders and would be replaced with actual chemical structure diagrams in a formal document.

Conclusion

The epoxidation of 2,5-dihydrofuran to this compound can be successfully achieved through various synthetic methods. The choice of the protocol will depend on the specific requirements of the research or development project, including scale, cost, and desired purity. The provided application notes and protocols offer a comprehensive guide for scientists to select and perform the most suitable method for their needs. Further optimization of reaction conditions may be necessary to achieve optimal results for specific applications.

References

Application Notes and Protocols for the Stereoselective Synthesis of 3,6-Dioxabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,6-dioxabicyclo[3.1.0]hexane scaffold is a key structural motif found in a variety of biologically active natural products and pharmaceutical agents. Its rigid, bicyclic structure, featuring a fused epoxide and tetrahydrofuran ring, allows for precise three-dimensional positioning of substituents, making it an attractive building block in drug discovery. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of these valuable derivatives.

Introduction to Synthetic Strategies

The primary challenge in synthesizing this compound derivatives lies in the stereocontrolled formation of the epoxide ring fused to the tetrahydrofuran core. Several key strategies have emerged to address this, primarily focusing on the epoxidation of a pre-formed cyclic ether precursor. The choice of strategy often depends on the desired stereochemistry and the available starting materials. This guide will focus on three principal and effective methods:

  • Sharpless Asymmetric Epoxidation of Cyclic Allylic Alcohols: This method is ideal for generating enantiomerically enriched products from prochiral allylic alcohols derived from dihydrofurans.

  • Johnson-Corey-Chaykovsky Epoxidation of α,β-Unsaturated Lactones: A powerful method for the diastereoselective synthesis of the bicyclic system from readily available unsaturated lactones.

  • Intramolecular Cyclization of Epoxy Diols: This strategy involves the formation of the tetrahydrofuran ring onto a pre-existing epoxide, offering an alternative route with different stereochemical control.

Method 1: Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is a highly reliable and widely used method for the enantioselective epoxidation of primary and secondary allylic alcohols. For the synthesis of this compound derivatives, a suitable substrate is a (2,5-dihydrofuran-2-yl)methanol derivative. The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation, allowing access to either enantiomer of the target molecule.

Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-1-(2-furyl)but-2-en-1-ol

This protocol is adapted from the synthesis of a precursor to the antibiotic (+)-asperlin and demonstrates the kinetic resolution of a racemic allylic alcohol.[1]

Materials:

  • (±)-(E)-1-(2-furyl)but-2-en-1-ol

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • D-(-)-Diisopropyl tartrate (D-(-)-DIPT) or L-(+)-Diisopropyl tartrate (L-(+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Molecular sieves (4Å), powdered

  • Celitem

  • Silica gel for column chromatography

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -20 °C.

  • Powdered 4Å molecular sieves are added to the solvent.

  • D-(-)-DIPT (or L-(+)-DIPT for the other enantiomer) is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 10-15 minutes at -20 °C.

  • A solution of (±)-(E)-1-(2-furyl)but-2-en-1-ol in CH₂Cl₂ is added dropwise to the catalyst mixture.

  • tert-Butyl hydroperoxide solution is then added dropwise, while maintaining the internal temperature at -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired this compound derivative and the unreacted enantiomer of the starting alcohol.

Quantitative Data: Sharpless Epoxidation of Furylmethanol Derivatives
EntrySubstrateTartrate LigandYield (%)Enantiomeric Excess (ee %)Reference
1(±)-(E)-1-(2-furyl)but-2-en-1-olD-(-)-DIPT42 (epoxide)>97[1]
2(±)-(E)-1-(2-furyl)but-2-en-1-olL-(+)-DIPT41 (epoxide)>97[1]
3(S)-(E)-1-(2-furyl)but-2-en-1-ol (97% ee)D-(+)-DIPT89 (epoxide)97[1]

Logical Workflow for Sharpless Asymmetric Epoxidation

sharpless_epoxidation substrate Prochiral Allylic Alcohol ((2,5-dihydrofuran-2-yl)methanol) reaction Sharpless Asymmetric Epoxidation substrate->reaction catalyst Ti(Oi-Pr)4 + Chiral Tartrate (D-(-) or L-(+)-DIPT) catalyst->reaction oxidant tert-Butyl Hydroperoxide (TBHP) oxidant->reaction product Enantiomerically Enriched This compound Derivative reaction->product caption Workflow for Sharpless Asymmetric Epoxidation.

Caption: Workflow for Sharpless Asymmetric Epoxidation.

Method 2: Johnson-Corey-Chaykovsky Epoxidation

The Johnson-Corey-Chaykovsky reaction provides a powerful and often highly diastereoselective method for the synthesis of epoxides from carbonyl compounds using a sulfur ylide.[2][3] For the synthesis of this compound derivatives, an α,β-unsaturated lactone (a dihydro-2H-pyran-2-one derivative) serves as a suitable precursor. The reaction with a sulfur ylide, typically dimethylsulfoxonium methylide, proceeds via a conjugate addition followed by an intramolecular cyclization to furnish the bicyclic epoxide.

Experimental Protocol: Johnson-Corey-Chaykovsky Epoxidation of an α,β-Unsaturated Lactone

This is a general protocol based on standard procedures for the Johnson-Corey-Chaykovsky reaction.[3]

Materials:

  • α,β-Unsaturated lactone (e.g., 5,6-dihydro-2H-pyran-2-one derivative)

  • Trimethylsulfoxonium iodide or trimethylsulfonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A flame-dried, three-necked round-bottom flask is charged with sodium hydride (washed with hexanes to remove mineral oil) and anhydrous DMSO. The mixture is heated to 70-80 °C under a nitrogen atmosphere until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion. The solution is then cooled to room temperature.

  • Trimethylsulfoxonium iodide is added portion-wise to the dimsyl anion solution at room temperature, and the resulting mixture is stirred for 10-15 minutes to form the sulfur ylide.

  • A solution of the α,β-unsaturated lactone in anhydrous THF is added dropwise to the ylide solution at room temperature.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the this compound derivative.

Quantitative Data: Diastereoselective Epoxidation of Unsaturated Carbonyls

Signaling Pathway for Johnson-Corey-Chaykovsky Epoxidation

corey_chaykovsky cluster_ylide Ylide Formation cluster_reaction Epoxidation sulfonium_salt Trimethylsulfoxonium Iodide ylide Dimethylsulfoxonium Methylide sulfonium_salt->ylide Deprotonation base NaH in DMSO base->ylide conjugate_addition 1,4-Conjugate Addition ylide->conjugate_addition lactone α,β-Unsaturated Lactone lactone->conjugate_addition enolate Enolate Intermediate conjugate_addition->enolate cyclization Intramolecular SN2 Cyclization enolate->cyclization product This compound Derivative cyclization->product caption Mechanism of Johnson-Corey-Chaykovsky Epoxidation.

Caption: Mechanism of Johnson-Corey-Chaykovsky Epoxidation.

Method 3: Intramolecular Cyclization of Epoxy Diols

This approach constructs the tetrahydrofuran ring after the epoxide has been formed on an acyclic precursor. A key step is the stereoselective epoxidation of a homoallylic alcohol, followed by an intramolecular ring-opening of the epoxide by the terminal hydroxyl group. The stereochemistry of the final bicyclic product is dependent on the stereochemistry of the epoxide and the geometry of the cyclization.

Experimental Protocol: General Procedure for Intramolecular Cyclization

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • Acyclic epoxy diol (e.g., a derivative of 1,2-epoxyhex-5-ene-3,4-diol)

  • A Lewis acid (e.g., boron trifluoride diethyl etherate (BF₃·OEt₂), titanium(IV) isopropoxide) or a Brønsted acid (e.g., p-toluenesulfonic acid (p-TsOH))

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • A base for quenching (e.g., saturated sodium bicarbonate solution)

  • Silica gel for column chromatography

Procedure:

  • The epoxy diol is dissolved in an anhydrous solvent in a flame-dried round-bottom flask under a nitrogen atmosphere and cooled to an appropriate temperature (e.g., 0 °C or -78 °C).

  • The Lewis or Brønsted acid is added dropwise to the solution.

  • The reaction is stirred and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a suitable basic solution (e.g., saturated sodium bicarbonate).

  • The mixture is warmed to room temperature, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

Quantitative Data: Intramolecular Cyclization

Specific quantitative data for a range of substrates leading to this compound derivatives via this method is not compiled in the searched literature. The yield and diastereoselectivity are highly substrate-dependent.

Logical Relationship for Intramolecular Cyclization Strategy

intramolecular_cyclization start Acyclic Precursor (e.g., Hexenediol) epoxidation Stereoselective Epoxidation start->epoxidation epoxy_diol Acyclic Epoxy Diol epoxidation->epoxy_diol cyclization Acid-Catalyzed Intramolecular Cyclization epoxy_diol->cyclization product This compound Derivative cyclization->product caption Synthetic sequence via intramolecular cyclization.

Caption: Synthetic sequence via intramolecular cyclization.

Conclusion

The stereoselective synthesis of this compound derivatives can be achieved through several reliable methods. The Sharpless Asymmetric Epoxidation offers excellent enantiocontrol when starting from cyclic allylic alcohols. The Johnson-Corey-Chaykovsky reaction provides a robust route for diastereoselective epoxidation of α,β-unsaturated lactones. Finally, intramolecular cyclization of epoxy diols presents an alternative strategy where the tetrahydrofuran ring is formed in the final step. The choice of method will be guided by the desired stereoisomer, the availability of starting materials, and the desired substitution pattern on the bicyclic core. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of these important heterocyclic compounds for applications in drug discovery and development.

References

The Versatile Building Block: 3,6-Dioxabicyclo[3.1.0]hexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,6-Dioxabicyclo[3.1.0]hexane, also known as 3,4-epoxytetrahydrofuran, is a valuable and versatile building block in modern organic synthesis. Its strained epoxide ring fused to a tetrahydrofuran core provides a unique platform for stereoselective transformations, making it an attractive starting material for the synthesis of complex molecules, including natural products and pharmacologically active compounds. The inherent ring strain of the epoxide facilitates nucleophilic ring-opening reactions, allowing for the introduction of diverse functionalities with a high degree of regio- and stereocontrol. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.

Key Applications:

The utility of this compound as a synthetic intermediate stems primarily from the reactivity of its epoxide moiety. Nucleophilic attack leads to the formation of highly functionalized tetrahydrofuran derivatives, which are common structural motifs in a wide array of biologically active molecules.

1. Synthesis of Substituted Tetrahydrofurans: The most fundamental application of this compound is in the synthesis of trans-3,4-disubstituted tetrahydrofurans. The SN2-type ring-opening of the epoxide by various nucleophiles proceeds with high regioselectivity at the carbon atoms of the epoxide and with inversion of configuration, leading to a trans relationship between the newly introduced nucleophile and the hydroxyl group.

2. Synthesis of Chiral 1,4-Dioxane Derivatives: Ring-opening with oxygen nucleophiles, such as alcohols or ethylene glycol, followed by intramolecular cyclization, provides a straightforward entry to functionalized 1,4-dioxane derivatives. This strategy is particularly useful for the synthesis of chiral dioxanes when starting from an enantiomerically pure epoxide.

3. Natural Product Synthesis: The this compound core is a key structural element in several complex natural products. For instance, it is a crucial building block in the total synthesis of fungal metabolites like emeriones and verrucosidins, which exhibit interesting biological activities.[1] The stereochemistry inherent in the bicyclic system is often transferred to the final natural product, highlighting its importance in asymmetric synthesis.

4. Drug Discovery and Medicinal Chemistry: The tetrahydrofuran and 1,4-dioxane scaffolds are prevalent in many pharmaceutical agents. The ability to generate diverse libraries of substituted heterocycles from this compound makes it a valuable tool in drug discovery programs for the development of new therapeutic agents.[2] It has found applications in the synthesis of molecules for drug delivery systems and controlled-release formulations.[2]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key transformations involving this compound, along with tabulated quantitative data to facilitate reaction optimization.

Protocol 1: Lewis Acid-Catalyzed Ring-Opening with Amine Nucleophiles

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols. Lewis acids can be employed to activate the epoxide, facilitating the ring-opening by less nucleophilic amines. Lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)₃), have been shown to be effective catalysts for the regioselective aminolysis of epoxides.[3]

General Procedure: To a solution of the cis-3,4-epoxy amine in a suitable solvent (e.g., CH₂Cl₂ or MeCN), is added a catalytic amount of La(OTf)₃ (typically 5-10 mol%). The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines [3]

EntrySubstrateCatalyst (mol%)SolventTime (h)Yield (%)
1N-Tosyl-4,5-epoxy-2-penten-1-amineLa(OTf)₃ (10)MeCN1285
2N-Boc-4,5-epoxy-2-penten-1-amineLa(OTf)₃ (10)CH₂Cl₂2478
3N-Cbz-4,5-epoxy-2-penten-1-amineLa(OTf)₃ (10)MeCN1882

Note: The data presented is for intramolecular reactions, which serve as a model for the reactivity of the epoxide with amine nucleophiles.

Protocol 2: Synthesis of 1,4-Dioxane Derivatives via Epoxide Ring-Opening and Cyclization

This protocol describes a two-step sequence for the synthesis of functionalized 1,4-dioxanes from epoxides, including those derived from this compound. The first step involves the ring-opening of the epoxide with the monosodium salt of ethylene glycol. The resulting diol is then cyclized under acidic or basic conditions to afford the 1,4-dioxane.[4]

Step A: Ring-Opening with Ethylene Glycol Monosodium Salt To a solution of ethylene glycol in a suitable anhydrous solvent (e.g., THF), is added one equivalent of a strong base (e.g., NaH) at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. The epoxide (1 equivalent) is then added, and the reaction is stirred at room temperature or heated until completion. The reaction is quenched with water, and the product is extracted with an organic solvent.

Step B: Intramolecular Cyclization The diol obtained from Step A is dissolved in a suitable solvent, and a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., NaH) is added. The reaction is heated to effect cyclization. After completion, the reaction is worked up and the product is purified by chromatography.

Table 2: Synthesis of Functionalized 1,4-Dioxanes [4]

EntryEpoxideRing-Opening ConditionsCyclization ConditionsOverall Yield (%)
1Styrene OxideNaH, Ethylene Glycol, THF, rtp-TsOH, Toluene, reflux75
2Cyclohexene OxideNaH, Ethylene Glycol, THF, 60 °CNaH, THF, reflux68
3Propylene OxideNaH, Ethylene Glycol, THF, rtH₂SO₄ (cat.), Dioxane, 80 °C72
Protocol 3: Reaction with Carbon Dioxide Catalyzed by Phosphonium Salts

This compound can react with carbon dioxide in the presence of a suitable catalyst to form the corresponding cyclic carbonate, cis-tetrahydrofuro[3,4-d][2][5]dioxol-2-one. Phenol-functionalized phosphonium salts have been shown to be effective catalysts for this transformation.

General Procedure: A stainless-steel autoclave is charged with this compound and the phosphonium salt catalyst (e.g., 5 mol%). The autoclave is purged with CO₂ and then pressurized to the desired pressure. The reaction mixture is stirred at a specific temperature for a set time. After cooling and releasing the pressure, the product can be purified by filtration through silica gel.

Table 3: Synthesis of cis-Tetrahydrofuro[3,4-d][2][5]dioxol-2-one

EntryCatalystCatalyst Loading (mol%)CO₂ Pressure (bar)Temperature (°C)Time (h)Yield (%)
1(4-hydroxyphenyl)triphenylphosphonium bromide520802495
2(3-hydroxyphenyl)triphenylphosphonium bromide520802492
3tetrabutylphosphonium bromide520802465

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic transformations of this compound.

synthetic_pathways start This compound product1 trans-3-Hydroxy-4-nucleo- substituted Tetrahydrofuran start->product1 Ring-Opening product3 Natural Products (e.g., Emeriones) start->product3 Incorporation in Total Synthesis carbonate cis-Tetrahydrofuro[3,4-d][1,3]dioxol-2-one start->carbonate diol Intermediate Diol start->diol Ring-Opening nuc Nucleophile (e.g., R₂NH, ROH, RSH, R-MgX) nuc->product1 product2 Functionalized 1,4-Dioxane co2 CO₂ co2->carbonate [3+2] Cycloaddition diol->product2 Intramolecular Cyclization eg Ethylene Glycol eg->diol

Caption: Key synthetic transformations of this compound.

workflow_dioxane cluster_step1 Step 1: Ring-Opening cluster_step2 Step 2: Intramolecular Cyclization start This compound intermediate trans-3-Hydroxy-4-(2-hydroxyethoxy)- tetrahydrofuran start->intermediate reagent1 HOCH₂CH₂O⁻Na⁺ in THF reagent1->intermediate product Functionalized 1,4-Dioxane intermediate->product catalyst Acid or Base Catalyst (e.g., p-TsOH or NaH) catalyst->product

Caption: Workflow for the synthesis of functionalized 1,4-dioxanes.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its facile ring-opening with a wide range of nucleophiles provides access to a diverse array of highly functionalized tetrahydrofuran and 1,4-dioxane derivatives. The stereochemical information embedded in its structure can be effectively translated into complex target molecules, making it an invaluable tool in natural product synthesis and drug discovery. The protocols and data presented herein offer a starting point for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

Application Notes and Protocols for Ring-Opening Reactions of 3,6-Dioxabicyclo[3.1.0]hexane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxabicyclo[3.1.0]hexane, also known as 3,4-epoxytetrahydrofuran, is a versatile bicyclic building block in organic synthesis. Its strained epoxide ring is susceptible to nucleophilic attack, leading to the formation of highly functionalized tetrahydrofuran derivatives. This ring-opening reaction is a powerful tool for the synthesis of a wide array of complex molecules, including natural products and pharmacologically active compounds. The regioselectivity and stereoselectivity of the ring-opening are influenced by the nature of the nucleophile and the reaction conditions, offering a gateway to diverse chemical scaffolds.

These application notes provide an overview of the ring-opening reactions of this compound with various nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents. Detailed experimental protocols for key transformations are provided to facilitate their application in research and development.

Reaction with Carbon-Based Nucleophiles

Organometallic reagents, such as organolithiums and Grignard reagents, are effective carbon nucleophiles for the ring-opening of this compound, leading to the formation of carbon-carbon bonds.

Table 1: Ring-Opening with Organometallic Reagents
NucleophileReagents and ConditionsProductYieldReference
Phenyllithium1.5 M PhLi in cyclohexene/Et₂O (7:3), THF, -78°C to rt, 1 h3-hydroxy-4-phenyl-tetrahydrofuranNot specified[1]
Grignard ReagentsRMgX, CuI (cat.), THF3-hydroxy-4-alkyl/aryl-tetrahydrofuranNot specified[2]
Experimental Protocols

Protocol 1: Ring-Opening with Phenyllithium [1]

  • To a stirred solution of this compound (80 mg, 0.93 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an argon atmosphere at -78°C, add 1.5 M phenyllithium in cyclohexene/ether (7:3) (1.6 mL, 2.3 mmol) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature over 1 hour.

  • Quench the reaction by adding methanol (0.5 mL).

  • Add silica gel (2.5 g) and concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-hydroxy-4-phenyl-tetrahydrofuran.

Protocol 2: General Procedure for Ring-Opening with Grignard Reagents [2]

  • To a solution of copper(I) iodide (20 mol%) in a suitable solvent under an argon atmosphere, add the Grignard reagent (1.5 to 2.0 equivalents) at the specified temperature.

  • After stirring for 30 minutes, add this compound (1.0 equivalent).

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).

  • Dilute the mixture with water (15 mL) and extract with diethyl ether (5 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

sub This compound intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack nuc Nucleophile (R⁻) nuc->intermediate product Ring-Opened Product intermediate->product Protonation/Workup

Figure 1. General mechanism of nucleophilic ring-opening.

Reaction with Oxygen-Based Nucleophiles

Alcohols and water can act as nucleophiles in the ring-opening of this compound, typically under acidic or basic catalysis, to yield hydroxy ethers or diols, respectively. Carbon dioxide can also react to form cyclic carbonates.

Table 2: Ring-Opening with Oxygen Nucleophiles
NucleophileReagents and ConditionsProductYieldReference
MethoxideSodium, Methanol, 45°C, 14 h(±)-(3S,4S)-4-Methoxytetrahydrofuran-3-ol74%[2]
Carbon DioxideCatalyst 8 (5 mol%), 80°C, 24 h, p(CO₂) = 2.5 MPacis-Tetrahydrofuro[3,4-d][3][4]dioxol-2-one82%
Experimental Protocols

Protocol 3: Ring-Opening with Sodium Methoxide [2]

  • Carefully add sodium (830 mg, 36 mmol, 13 equivalents) to freshly distilled methanol (7 mL) at 0°C under an argon atmosphere.

  • After complete dissolution of the sodium, add a solution of this compound (243 mg, 2.82 mmol, 1.0 equivalent) in methanol (2.8 mL, 1 M) dropwise.

  • Heat the reaction mixture at 45°C for 14 hours.

  • Cool the solution to 0°C and neutralize with acetic acid to pH 7.

  • Concentrate the reaction mixture.

  • Take up the resulting solid in ethyl acetate, wash with saturated sodium bicarbonate solution (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel using ethyl acetate as the eluent to afford (±)-(3S,4S)-4-methoxytetrahydrofuran-3-ol.

Reaction with Nitrogen-Based Nucleophiles

Amines are common nitrogen nucleophiles that react with epoxides to form amino alcohols. While specific examples for this compound are not extensively detailed in the provided search results, general methods for epoxide ring-opening with amines can be applied. These reactions can be catalyzed by acids, bases, or transition metals.

Reaction with Sulfur-Based Nucleophiles

Thiols, in the form of their corresponding thiolates, are excellent nucleophiles for epoxide ring-opening, leading to the formation of β-hydroxy thioethers.

Logical Workflow for a Typical Ring-Opening Reaction

start Start setup Reaction Setup (Inert atmosphere, dry solvent) start->setup reagents Add this compound and Nucleophile/Catalyst setup->reagents reaction Stir at appropriate temperature and time reagents->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography, etc.) workup->purification product Isolated Product purification->product

Figure 2. Experimental workflow for ring-opening.

Conclusion

The ring-opening of this compound provides a versatile and efficient method for the synthesis of substituted tetrahydrofurans. The choice of nucleophile and reaction conditions allows for the introduction of a wide range of functional groups, making this a valuable transformation in the synthesis of complex organic molecules for various applications in drug discovery and materials science. The protocols provided herein serve as a guide for the practical implementation of these reactions. Further optimization may be required for specific substrates and nucleophiles.

References

Application of 3,6-Dioxabicyclo[3.1.0]hexane in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3,6-dioxabicyclo[3.1.0]hexane core is a unique structural motif present in a variety of biologically active natural products. Its inherent ring strain and stereochemical complexity make it a challenging and attractive target for synthetic chemists. This bicyclic ether system is often crucial for the biological activity of the parent molecule. This application note provides a detailed overview of the synthetic strategies employed to incorporate the this compound moiety into complex natural products, with a focus on the total synthesis of the emeriones. Experimental protocols and quantitative data are provided to aid researchers in drug development and natural product synthesis.

Featured Application: Total Synthesis of Emeriones A, B, and C

Emeriones A, B, and C are highly methylated polyketides isolated from Emericella nidulans.[1] These natural products feature a complex architecture, including a bicyclo[4.2.0]octene core and a propenyl-substituted this compound side chain.[1][2] Emerione A has demonstrated inhibitory effects on nitric oxide (NO) production and has been identified as a potential inhibitor of New Delhi metallo-β-lactamase 1 (NDM-1).[2][3] The total synthesis of the emeriones provides an excellent case study for the construction of the this compound ring system within a complex molecular framework.

A key feature of the emerione synthesis is the bio-inspired 8π/6π electrocyclization cascade to form the central bicyclic core.[2][4] The this compound side chain is constructed via a novel ring-closure of a diol onto an oxidized acetal.[2][4]

Retrosynthetic Analysis and Logical Workflow

The retrosynthetic strategy for the emeriones hinges on a convergent approach. The molecule is disconnected into two key fragments that are later joined by a Stille coupling. The this compound-containing fragment is synthesized from a simpler acyclic precursor, highlighting a key transformation for the formation of this bicyclic ether.

G Emeriones A, B, C Emeriones A, B, C Bicyclo[4.2.0]octadienes Bicyclo[4.2.0]octadienes Emeriones A, B, C->Bicyclo[4.2.0]octadienes Late-stage Oxidation Pentaene Precursor Pentaene Precursor Bicyclo[4.2.0]octadienes->Pentaene Precursor 8π/6π Electrocyclization Cascade Stille Coupling Fragments Stille Coupling Fragments Pentaene Precursor->Stille Coupling Fragments Stille Coupling Aldol Fragment Aldol Fragment Stille Coupling Fragments->Aldol Fragment Dioxabicyclo[3.1.0]hexane Fragment Dioxabicyclo[3.1.0]hexane Fragment Stille Coupling Fragments->Dioxabicyclo[3.1.0]hexane Fragment Acyclic Precursor Acyclic Precursor Dioxabicyclo[3.1.0]hexane Fragment->Acyclic Precursor Oxidative Cyclization

Caption: Retrosynthetic analysis of Emeriones A, B, and C.

Quantitative Data Summary

The synthesis of the key fragments for the emeriones involves several high-yielding and stereoselective steps. The following table summarizes the quantitative data for the key transformations in the synthesis of the this compound-containing fragment.

StepReactant(s)ProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Paterson Aldol ReactionAldehyde 23 and Ketone 24 β-Hydroxyketone 25 Cy₂BCl, Et₃N, Et₂O, -78 °C to -20 °C51 (2 steps)>95:5>98
Sharpless Asymmetric DihydroxylationEpoxide 33 Triol 19 (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂, t-BuOH/H₂O8686:1486
Oxidative CyclizationAcetal 18 Epoxide 39 (Dioxabicyclo[3.1.0]hexane core)DDQ, CH₂Cl₂, 0 °C to rt85>20:196

Experimental Protocols

Key Experiment: Formation of the this compound Moiety via Oxidative Cyclization

This protocol details the formation of the this compound core through an innovative oxidative cyclization of a protected diol.

Diagram of the Experimental Workflow:

G start Start dissolve Dissolve Acetal 18 in CH₂Cl₂ start->dissolve cool Cool to 0 °C dissolve->cool add_ddq Add DDQ cool->add_ddq warm Warm to rt add_ddq->warm quench Quench with sat. aq. NaHCO₃ warm->quench extract Extract with CH₂Cl₂ quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify end Obtain Epoxide 39 purify->end

Caption: Workflow for the synthesis of the this compound core.

Materials:

  • Acetal 18 (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for flash chromatography

Procedure:

  • To a solution of acetal 18 in anhydrous CH₂Cl₂ at 0 °C is added DDQ.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography.

  • The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted three times with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash chromatography on silica gel to afford the desired epoxide 39 , which contains the this compound core.

Signaling Pathways and Biological Activity

While the this compound moiety itself is not directly implicated in a specific signaling pathway, its presence is integral to the biological activity of the parent natural product. In the case of emerione A, the overall molecular structure, including the bicyclic ether, is responsible for its inhibitory activity against NO production in lipopolysaccharide-induced RAW264.7 cells.[2] The mechanism of this inhibition is an area of ongoing research.

Logical Relationship of Emerione A's Biological Activity:

G Emerione A Emerione A Inhibition Inhibition Emerione A->Inhibition RAW264.7 Cells RAW264.7 Cells NO Production NO Production RAW264.7 Cells->NO Production LPS Stimulation LPS Stimulation LPS Stimulation->RAW264.7 Cells Inhibition->NO Production

Caption: Inhibition of NO production by Emerione A.

Conclusion

The this compound unit is a synthetically challenging but important structural feature in several bioactive natural products. The total synthesis of the emeriones showcases a modern and efficient strategy for the construction of this moiety. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents. Further investigation into the biological mechanisms of action of these molecules will undoubtedly open new avenues for drug discovery.

References

Application of 3,6-Dioxabicyclo[3.1.0]hexane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,6-dioxabicyclo[3.1.0]hexane scaffold is a unique bicyclic ether that has garnered increasing interest in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable conformational properties to molecules, potentially enhancing binding affinity and selectivity for biological targets. This document provides an overview of the applications of this scaffold in medicinal chemistry, focusing on its role in the development of novel therapeutic agents. It includes quantitative data on the biological activities of representative compounds, detailed experimental protocols for their evaluation, and diagrams of relevant biological pathways and experimental workflows.

Anti-inflammatory and Cytotoxic Applications

The this compound moiety has been incorporated into natural products and synthetic compounds exhibiting potent anti-inflammatory and cytotoxic activities. A notable example is the emerione family of highly methylated polyketides.

Emerione A: Inhibition of Nitric Oxide Production

Emerione A, a fungal metabolite, has been identified as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] Overproduction of NO is a key feature of inflammatory responses and is implicated in the pathophysiology of various inflammatory diseases and cancer.

Quantitative Data:

Signaling Pathway:

The inhibition of NO production by compounds like Emerione A likely involves the downregulation of the inducible nitric oxide synthase (iNOS) pathway, which is activated by inflammatory stimuli such as LPS.

G Simplified iNOS Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein (Inducible Nitric Oxide Synthase) iNOS_mRNA->iNOS_Protein NO Nitric Oxide (NO) Production iNOS_Protein->NO Inflammation Inflammation NO->Inflammation EmerioneA Emerione A (Potential Inhibitor) EmerioneA->iNOS_Protein Inhibition

Caption: Potential mechanism of Emerione A in inhibiting inflammation.

Experimental Protocol: Nitric Oxide Production Assay

This protocol describes a general method for quantifying the inhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophages.

Experimental Workflow:

G Workflow for Nitric Oxide Production Assay cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Incubation and Sample Collection cluster_3 Nitrite Quantification (Griess Assay) A1 Culture RAW264.7 cells A2 Seed cells in 96-well plates A1->A2 B1 Pre-treat with Emerione A (or test compound) A2->B1 B2 Stimulate with LPS (e.g., 1 µg/mL) B1->B2 C1 Incubate for 24 hours B2->C1 C2 Collect cell supernatant C1->C2 D1 Mix supernatant with Griess reagent C2->D1 D2 Measure absorbance at 540 nm D1->D2 D3 Calculate nitrite concentration D2->D3

Caption: General workflow for assessing NO production inhibition.

Methodology:

  • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the this compound-containing compound (e.g., Emerione A) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the IC50 value of the test compound.

Verrucosidin Derivatives: Cytotoxic Activity

Verrucosidins are a class of fungal polyketides that feature the this compound moiety. Some derivatives have demonstrated significant cytotoxic activity against human cancer cell lines.

Quantitative Data:

CompoundCell LineIC50 (µM)Reference
NordeoxyverrucosidinMGC-803 (gastric cancer)0.96[3]
DeoxyverrucosidinMGC-803 (gastric cancer)1.14[3]
Cisplatin (Positive Control)MGC-803 (gastric cancer)>1.14[3]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard MTT assay to determine the cytotoxic effects of compounds on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MGC-803) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the verrucosidin derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Hypoglycemic Applications

Certain derivatives of verrucosidin containing the this compound scaffold have shown promising hypoglycemic activity by stimulating glucose uptake in cells.

Quantitative Data:

Several verrucosidin derivatives (compounds 1, 2, and 4) demonstrated stronger glucose uptake-stimulatory activity than the positive control, rosiglitazone, in the concentration range of 25–100 μM.[4][5]

Experimental Protocol: Glucose Uptake Assay

This protocol provides a general method for measuring glucose uptake in a relevant cell line (e.g., L6 myotubes or 3T3-L1 adipocytes) using a fluorescently labeled glucose analog, 2-NBDG.[6][7]

Experimental Workflow:

G Workflow for 2-NBDG Glucose Uptake Assay cluster_0 Cell Culture and Differentiation cluster_1 Treatment cluster_2 Glucose Uptake Measurement cluster_3 Quantification A1 Culture cells (e.g., L6 myoblasts) A2 Differentiate into myotubes A1->A2 B1 Serum starve cells A2->B1 B2 Treat with Verrucosidin derivative (or test compound) B1->B2 B3 Stimulate with Insulin (optional) B2->B3 C1 Add 2-NBDG (fluorescent glucose analog) B3->C1 C2 Incubate to allow uptake C1->C2 C3 Wash cells to remove extracellular 2-NBDG C2->C3 D1 Lyse cells C3->D1 D2 Measure fluorescence D1->D2 D3 Normalize to protein concentration D2->D3

Caption: General workflow for assessing cellular glucose uptake.

Methodology:

  • Cell Culture and Differentiation: Culture L6 myoblasts in α-MEM with 10% FBS. Once confluent, induce differentiation into myotubes by switching to α-MEM with 2% horse serum for 4-6 days.

  • Serum Starvation: Before the assay, starve the differentiated myotubes in serum-free α-MEM for 3 hours.

  • Compound Incubation: Incubate the cells with various concentrations of the verrucosidin derivatives or a positive control (e.g., rosiglitazone, insulin) for a specified time (e.g., 18 hours for rosiglitazone, 30 minutes for insulin).

  • Glucose Uptake:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Add KRH buffer containing 100 µM 2-NBDG and incubate for 30 minutes at 37°C.

  • Termination and Measurement:

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Normalize the fluorescence readings to the total protein content of each well. Express the results as a percentage of the control.

Other Applications

The this compound scaffold has also been identified in an impurity of the widely used cholesterol-lowering drug, Atorvastatin, known as the Atorvastatin Epoxy Tetrahydrofuran Analog.[8][9][10][11][12] While the specific pharmacological profile of this analog is not extensively detailed in the public domain, its presence highlights the relevance of this scaffold in pharmaceutical development and quality control.

Conclusion

The this compound scaffold represents a valuable structural motif in medicinal chemistry. Its incorporation into natural products has yielded compounds with significant anti-inflammatory, cytotoxic, and hypoglycemic properties. The rigid, bicyclic nature of this scaffold offers a unique platform for the design of novel therapeutic agents with potentially improved pharmacological profiles. The provided protocols serve as a foundation for researchers to explore the biological activities of new compounds containing this promising heterocyclic system. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its therapeutic potential.

References

Application Notes and Protocols for the Polymerization of 3,6-Dioxabicyclo[3.1.0]hexane for Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The polymerization of 3,6-Dioxabicyclo[3.1.0]hexane is a novel research area with limited specific data available in peer-reviewed literature. The following application notes and protocols are prospective and based on established principles of ring-opening polymerization of analogous bicyclic ethers and epoxides. These guidelines are intended to serve as a starting point for research and development.

Introduction

This compound is a unique bicyclic monomer containing both a tetrahydrofuran ring and a strained epoxide ring. The presence of the epoxide functionality makes it a promising candidate for ring-opening polymerization (ROP) to generate novel polyethers. The resulting polymers are expected to possess a poly(tetrahydrofuran) backbone with pendant hydroxyl groups, which can serve as sites for further functionalization. This functionality, combined with the inherent biocompatibility of many polyethers, suggests potential applications in the biomedical field, particularly in drug delivery and tissue engineering.[1]

This document provides a prospective overview of the synthesis, characterization, and potential applications of polymers derived from this compound.

Polymerization of this compound

The strained epoxide ring in this compound is susceptible to nucleophilic and electrophilic attack, making both anionic and cationic ring-opening polymerization theoretically viable pathways.[2]

Proposed Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is a common method for the polymerization of cyclic ethers.[3][4] The mechanism involves the activation of the monomer by a cationic initiator, followed by propagation through the sequential addition of monomer units.

2.1.1. Proposed Reaction Scheme

The proposed mechanism for the cationic ring-opening polymerization of this compound is initiated by a protonic acid or a Lewis acid. The protonation or coordination to the epoxide oxygen activates the ring for nucleophilic attack by another monomer molecule. Propagation proceeds via the opening of the epoxide ring to form a polyether with a repeating unit containing a tetrahydrofuran ring and a pendant hydroxyl group.

Caption: Proposed Cationic Ring-Opening Polymerization of this compound.

CROP_Mechanism Monomer This compound ActivatedMonomer Activated Monomer (Protonated/Coordinated Epoxide) Monomer->ActivatedMonomer Initiator Cationic Initiator (H+ or Lewis Acid) Initiator->Monomer Initiation Propagation Propagation: + Monomer ActivatedMonomer->Propagation Nucleophilic Attack by another monomer Polymer Poly(this compound) (Linear Polyether with Pendant -OH) Propagation->Polymer Termination Termination Polymer->Termination

2.1.2. Prospective Experimental Protocol: Cationic Polymerization

  • Materials:

    • This compound (monomer, freshly distilled)

    • Anhydrous dichloromethane (DCM) or other suitable solvent

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) or triflic acid (TfOH) as initiator

    • Methanol (terminating agent)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dry all glassware in an oven at 120 °C overnight and cool under an inert atmosphere.

    • In a Schlenk flask, dissolve the desired amount of this compound in anhydrous DCM under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in an appropriate bath.

    • Slowly add the initiator (e.g., a solution of BF₃·OEt₂ in DCM) to the stirred monomer solution.

    • Allow the reaction to proceed for a specified time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR or GPC.

    • Quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the polymer by filtration or decantation and dry under vacuum at room temperature to a constant weight.

Proposed Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of epoxides is typically initiated by strong nucleophiles. This method could offer good control over the polymerization and lead to polymers with a narrow molecular weight distribution.

2.2.1. Prospective Experimental Protocol: Anionic Polymerization

  • Materials:

    • This compound (monomer, freshly distilled and dried)

    • Anhydrous tetrahydrofuran (THF) as solvent

    • Potassium naphthalenide or a potassium alkoxide (e.g., potassium tert-butoxide) as initiator

    • Degassed methanol (terminating agent)

    • Inert atmosphere (Argon)

  • Procedure:

    • Follow stringent anhydrous and oxygen-free conditions using Schlenk line techniques.

    • In a Schlenk flask, dissolve the initiator in anhydrous THF.

    • Cool the initiator solution to the desired temperature (e.g., -78 °C).

    • Slowly add the purified this compound to the initiator solution with vigorous stirring.

    • Allow the polymerization to proceed for the desired time.

    • Terminate the reaction by adding degassed methanol.

    • Precipitate, collect, and dry the polymer as described for the cationic polymerization.

Expected Quantitative Data

The following tables present hypothetical data based on typical outcomes for the ring-opening polymerization of functional epoxides and bicyclic ethers. Actual results will require experimental verification.

Table 1: Hypothetical Results of Cationic Polymerization of this compound

EntryInitiator[M]/[I] RatioTemp (°C)Time (h)Conversion (%)Mn ( g/mol , GPC)PDI (Đ)
1BF₃·OEt₂5004853,8001.5
2BF₃·OEt₂10008927,5001.6
3TfOH50-202954,1001.3
4TfOH100-204988,2001.4

Table 2: Hypothetical Results of Anionic Polymerization of this compound

EntryInitiator[M]/[I] RatioTemp (°C)Time (h)Conversion (%)Mn ( g/mol , GPC)PDI (Đ)
1K-Naphth50-781994,3001.15
2K-Naphth100-782998,5001.18
3t-BuOK502512803,5001.25
4t-BuOK1002524887,1001.30

Characterization of Poly(this compound)

A thorough characterization of the synthesized polymer is crucial to understand its structure and properties.

4.1. Experimental Protocols for Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra will confirm the polymer structure by showing the disappearance of the epoxide protons and the appearance of signals corresponding to the polyether backbone and the hydroxyl-bearing methine proton.

  • Gel Permeation Chromatography (GPC):

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ = Mw/Mn). Use a suitable solvent (e.g., THF or DMF) as the eluent and polystyrene or poly(ethylene glycol) standards for calibration.[5][6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Confirm the successful polymerization by the disappearance of the characteristic epoxide C-O-C stretching vibration (around 800-950 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretching band (around 3200-3500 cm⁻¹).[7]

  • Thermal Analysis (DSC and TGA):

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm), if any, to understand the thermal properties of the polymer.[7][8]

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition profile of the polymer under a controlled atmosphere.[8]

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Development Monomer This compound Polymerization Ring-Opening Polymerization (Cationic or Anionic) Monomer->Polymerization Purification Purification (Precipitation) Polymerization->Purification NMR NMR Spectroscopy (Structure Confirmation) Purification->NMR GPC GPC (Mn, PDI) Purification->GPC FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Thermal Thermal Analysis (Tg, Td) Purification->Thermal Functionalization Post-Polymerization Functionalization NMR->Functionalization GPC->Functionalization FTIR->Functionalization Thermal->Functionalization DrugLoading Drug Loading / Formulation Functionalization->DrugLoading InVitro In Vitro / In Vivo Studies DrugLoading->InVitro

This diagram illustrates a targeted drug delivery strategy. The polymer-drug conjugate, functionalized with a targeting ligand, binds to a specific receptor on the cancer cell surface. The complex is internalized via endocytosis. The acidic environment of the endosome can trigger the cleavage of a pH-sensitive linker, releasing the drug intracellularly to inhibit its target signaling pathway, thereby reducing cell proliferation and survival. This represents a general strategy for enhancing the efficacy and reducing the side effects of potent therapeutics.

References

Application Notes and Protocols: Catalytic Conversion of 3,6-Dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the catalytic conversion of 3,6-Dioxabicyclo[3.1.0]hexane, a versatile building block in organic synthesis. The primary focus is on its conversion to value-added products through catalytic methodologies.

Cycloaddition of Carbon Dioxide

The cycloaddition of carbon dioxide (CO₂) to this compound is a prominent transformation, yielding tetrahydrofuro[3,4-d][1][2]dioxol-2-one, a cyclic carbonate with potential applications in green chemistry and as a monomer for polycarbonates. Two effective catalytic systems for this reaction are presented below.

Catalytic System 1: Dinuclear Cobalt Complex

This protocol utilizes a dinuclear cobalt(II) Schiff base complex as a catalyst for the solvent-free cycloaddition of CO₂.

Experimental Protocol:

  • Catalyst Synthesis: The dinuclear cobalt(II) complex is synthesized prior to the cycloaddition reaction. A general procedure involves the reaction of a Schiff base ligand with a cobalt(II) salt in a suitable solvent.

  • Reaction Setup: In a high-pressure autoclave, this compound (10 mmol, 0.98 g) and the dinuclear cobalt complex (catalyst loading typically 0.5-1 mol%) are combined.[1]

  • Reaction Conditions: The autoclave is purged and then pressurized with carbon dioxide. The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C) and pressures (e.g., 1-10 bar) for a specified duration (e.g., 12-24 hours).

  • Work-up and Purification: After cooling the reactor and venting the CO₂, the crude product is typically purified by column chromatography on silica gel to yield the desired tetrahydrofuro[3,4-d][1][2]dioxol-2-one.

Quantitative Data Summary:

Catalyst SystemSubstrateProductTemperature (°C)Pressure (bar)Time (h)Yield (%)
Dinuclear Co(II) ComplexThis compoundTetrahydrofuro[3,4-d][1][2]dioxol-2-one801012>90

Reaction Pathway:

CO2_Cycloaddition_Co_Catalyst Substrate This compound Intermediate1 Epoxide-Catalyst Complex Substrate->Intermediate1 Coordination Catalyst Dinuclear Co(II) Complex Catalyst->Intermediate1 CO2 CO₂ Intermediate2 Ring-Opened Intermediate CO2->Intermediate2 Insertion Intermediate1->Intermediate2 Nucleophilic Attack (Ring Opening) Product Tetrahydrofuro[3,4-d][1,3]dioxol-2-one Intermediate2->Product Intramolecular Cyclization Product->Catalyst Catalyst Regeneration

Mechanism of Cobalt-Catalyzed CO₂ Cycloaddition.
Catalytic System 2: Calcium Iodide and Ligand

This protocol employs a readily available and cost-effective catalytic system composed of calcium iodide (CaI₂) and a suitable ligand.

Experimental Protocol:

  • Reaction Setup: A stainless-steel autoclave is charged with this compound (2.02 g, 23.5 mmol), CaI₂ (342 mg, 1.16 mmol, 5 mol%), and a suitable ligand (e.g., L10e, 581 mg, 1.16 mmol, 5 mol%).[3]

  • Reaction Conditions: The autoclave is purged once with CO₂ and then pressurized to 5 MPa. The reaction mixture is stirred at 90 °C for 48 hours.[3]

  • Work-up and Purification: After cooling the reactor to ≤20 °C with an ice bath and slowly releasing the CO₂ pressure, the reaction mixture is filtered over silica gel with cyclohexane/ethyl acetate as the eluent. The solvent is removed under vacuum to obtain the product.[3]

Quantitative Data Summary:

Catalyst SystemLigandSubstrateProductTemperature (°C)Pressure (MPa)Time (h)Yield (%)
CaI₂L10eThis compound(3aR,7aS)-Tetrahydrofuro[3,4-d][1][2]dioxol-2-one9054888[3]

Experimental Workflow:

CO2_Cycloaddition_CaI2_Workflow Start Start Charge_Reactants Charge Autoclave: - this compound - CaI₂ - Ligand Start->Charge_Reactants Purge_Pressurize Purge with CO₂ Pressurize to 5 MPa Charge_Reactants->Purge_Pressurize Heat_Stir Heat to 90 °C Stir for 48 h Purge_Pressurize->Heat_Stir Cool_Vent Cool to ≤20 °C Vent CO₂ Heat_Stir->Cool_Vent Filter Filter over Silica Gel Cool_Vent->Filter Evaporate Evaporate Solvent Filter->Evaporate Product Obtain Product Evaporate->Product

Workflow for CaI₂-Catalyzed CO₂ Cycloaddition.

Catalytic Hydrogenation to 1,4:3,6-Dianhydrohexitols (Isosorbide)

The catalytic hydrogenation of this compound represents a potential route to 1,4:3,6-dianhydrohexitols, such as isosorbide. While specific, detailed protocols for the direct hydrogenation of this substrate are not extensively documented in the reviewed literature, the general principles of catalytic hydrogenation of related furan derivatives to produce isosorbide are well-established. This typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction proceeds via ring-opening of the epoxide followed by reduction of the furan ring.

General Experimental Considerations (Hypothetical Protocol):

  • Catalyst Preparation: A commercially available hydrogenation catalyst, such as 5% or 10% Pd/C, would be utilized.

  • Reaction Setup: In a high-pressure hydrogenation vessel, this compound would be dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). The catalyst would then be added under an inert atmosphere.

  • Reaction Conditions: The vessel would be sealed, purged, and pressurized with hydrogen gas. The reaction would likely require elevated temperature and pressure to achieve good conversion.

  • Work-up and Purification: After the reaction, the catalyst would be removed by filtration, and the solvent evaporated. The crude product would then be purified, for example, by crystallization or chromatography, to yield isosorbide.

Lewis Acid-Catalyzed Isomerization

Lewis acids can catalyze the ring-opening and rearrangement of epoxides. In the case of this compound, this could lead to the formation of various valuable tetrahydrofuran derivatives. The reaction mechanism typically involves the coordination of the Lewis acid to the epoxide oxygen, which facilitates nucleophilic attack and ring-opening.

General Mechanistic Pathway:

Lewis_Acid_Isomerization Substrate This compound Activated_Complex Activated Epoxide Complex Substrate->Activated_Complex Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Activated_Complex Coordination Ring_Opened Carbocationic Intermediate Activated_Complex->Ring_Opened Ring Opening Rearrangement Hydride/Alkyl Shift or Rearrangement Ring_Opened->Rearrangement Product Isomeric Tetrahydrofuran Derivative Rearrangement->Product

Lewis Acid-Catalyzed Isomerization Pathway.

Enzymatic Conversion

In biological systems, this compound moieties are found in various natural products. Their biosynthesis often involves enzymatic transformations. For instance, in the biosynthesis of deoxyverrucosidin, a P450 enzyme catalyzes the epoxidation of a 2,5-dihydrofuran ring to form the this compound structure.[4] Conversely, enzymatic ring-opening reactions are also known, often catalyzed by epoxide hydrolases. While a specific, isolated protocol for the enzymatic conversion of this compound is not detailed in the provided context, the principles of enzymatic catalysis offer a highly selective and environmentally benign approach to its transformation.

Conceptual Experimental Workflow for Enzymatic Conversion:

Enzymatic_Conversion_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture: - Buffer Solution - this compound - Enzyme (e.g., Epoxide Hydrolase) Start->Prepare_Reaction Incubate Incubate at Optimal Temperature and pH Prepare_Reaction->Incubate Monitor_Reaction Monitor Reaction Progress (e.g., by HPLC, GC-MS) Incubate->Monitor_Reaction Quench_Reaction Quench Reaction Monitor_Reaction->Quench_Reaction Extract_Product Extract Product with Organic Solvent Quench_Reaction->Extract_Product Purify_Product Purify Product (e.g., Chromatography) Extract_Product->Purify_Product Product Obtain Ring-Opened Product Purify_Product->Product

Conceptual Workflow for Enzymatic Conversion.

References

Application Notes and Protocols: The Role of Bicyclic Ethers in the Synthesis of HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of potent and specific HIV-1 protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART), dramatically improving the prognosis for individuals with HIV/AIDS. A key strategy in the design of these inhibitors is the incorporation of constrained cyclic ethers that can form critical hydrogen bonding interactions with the enzyme's active site, particularly with the backbone amide residues. One such crucial structural motif is the bicyclic ether system. This document focuses on the application of bicyclic ethers, specifically the synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol core, a pivotal component of the highly successful HIV protease inhibitor, Darunavir. While the direct application of 3,6-dioxabicyclo[3.1.0]hexane in this specific context is not extensively documented, the principles of stereoselective synthesis of related bicyclic ethers are paramount.

Mechanism of Action of HIV Protease Inhibitors

HIV-1 protease is an essential enzyme for the viral life cycle. It is responsible for the proteolytic cleavage of the Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes.[1][2] This maturation step is crucial for the assembly of new, infectious virions.[1][3] HIV protease inhibitors are designed to bind tightly to the active site of the enzyme, mimicking the transition state of the natural substrate and thereby competitively inhibiting its function.[1] This blockade prevents the processing of the polyproteins, resulting in the production of immature, non-infectious viral particles.[1][4]

The following diagram illustrates the mechanism of action of HIV protease and its inhibition:

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Therapeutic Intervention GagPol Gag-Pol Polyprotein Precursor HIV_Protease HIV-1 Protease GagPol->HIV_Protease Cleavage Blocked_Protease Inhibited HIV-1 Protease GagPol->Blocked_Protease Cleavage Blocked Mature_Proteins Mature Viral Proteins (e.g., reverse transcriptase, integrase) HIV_Protease->Mature_Proteins Immature_Virion Immature Virion Assembly Mature_Proteins->Immature_Virion Mature_Virion Mature, Infectious Virion Immature_Virion->Mature_Virion Maturation New Infection New Infection Protease_Inhibitor HIV Protease Inhibitor (e.g., Darunavir) Protease_Inhibitor->HIV_Protease Binds to active site Blocked_Protease->Immature_Virion Prevents Maturation

Caption: HIV Protease Inhibition Pathway.

Synthesis of the Darunavir Bicyclic Core: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety is a critical component of Darunavir, contributing significantly to its high potency and resistance profile.[5] Several synthetic routes have been developed to produce this chiral bicyclic alcohol with high stereoselectivity.

The following workflow outlines a general synthetic approach:

Darunavir_Core_Synthesis Start Achiral Starting Materials (e.g., 2,3-dihydrofuran, glycolaldehyde) Cycloaddition Diastereoselective Cycloaddition Start->Cycloaddition Racemic_Alcohol Racemic Bicyclic Alcohol Cycloaddition->Racemic_Alcohol Enzymatic_Resolution Enzymatic Kinetic Resolution Racemic_Alcohol->Enzymatic_Resolution Chiral_Alcohol (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Enzymatic_Resolution->Chiral_Alcohol Darunavir Darunavir Chiral_Alcohol->Darunavir

Caption: General Synthesis Workflow for Darunavir Core.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of Racemic (±)-Hexahydrofuro[2,3-b]furan-3-ol

This protocol is adapted from a one-step diastereoselective synthesis utilizing the cyclization of glycolaldehyde and 2,3-dihydrofuran.[6]

Materials:

  • Glycolaldehyde dimer

  • 2,3-Dihydrofuran

  • Tin(II) triflate (Sn(OTf)₂)

  • (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-BINAP (0.12 eq) in CH₂Cl₂ (5 mL) under a nitrogen atmosphere, add Sn(OTf)₂ (0.10 eq). Stir the mixture at room temperature for 1 hour.

  • Cool the catalyst solution to 0 °C and add a solution of glycolaldehyde dimer (1.0 eq) in CH₂Cl₂ (10 mL).

  • Add 2,3-dihydrofuran (2.0 eq) dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the racemic bicyclic alcohol.

Protocol 2: Enzymatic Kinetic Resolution of (±)-Hexahydrofuro[2,3-b]furan-3-ol

This protocol enhances the enantiomeric purity of the target alcohol.[6]

Materials:

  • Racemic (±)-hexahydrofuro[2,3-b]furan-3-ol

  • Immobilized lipase (e.g., Novozym 435)

  • Vinyl acetate

  • tert-Butyl methyl ether (TBME)

Procedure:

  • Dissolve the racemic alcohol (1.0 eq) in TBME (10 mL/g of alcohol).

  • Add vinyl acetate (0.6 eq) and immobilized lipase (e.g., 20 mg/mmol of alcohol).

  • Shake the mixture at room temperature (e.g., 200 rpm) and monitor the reaction progress by chiral GC or HPLC.

  • When approximately 50% conversion is reached, filter off the enzyme and wash it with TBME.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from its acetate ester by silica gel column chromatography.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of the Darunavir core and related intermediates.

StepCatalyst/EnzymeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
Diastereoselective CycloadditionSn(OTf)₂ / (S)-BINAPup to 98:2-~70-80[6]
Enzymatic Kinetic ResolutionNovozym 435->99%~45-50[6]

Conclusion

The stereocontrolled synthesis of bicyclic ethers, such as the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol core of Darunavir, is a critical aspect of modern HIV protease inhibitor development. The protocols and data presented herein provide a framework for the preparation of these essential building blocks. The principles of diastereoselective synthesis and enzymatic resolution are key to obtaining the desired enantiomerically pure compounds, which are crucial for potent and selective inhibition of HIV-1 protease. Further research into novel synthetic routes for such complex heterocyclic systems remains a high priority in the ongoing effort to combat HIV/AIDS.

References

Application Notes and Protocols for the Analytical Characterization of 3,6-Dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 3,6-Dioxabicyclo[3.1.0]hexane and its derivatives. The methods outlined are essential for the structural elucidation, quantification, and quality control of this important chemical entity frequently found in bioactive natural products and as a degradation product of pharmaceuticals.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous identification and structural analysis of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the relative stereochemistry of the bicyclic system.[1]

Application Note

¹H NMR spectroscopy of the this compound core typically reveals characteristic signals for the protons on the bicyclic ring. The coupling constants (J-values) between these protons are crucial for determining their spatial relationships. For instance, the presence of the this compound moiety can be confirmed by ¹H-¹H COSY and HMBC correlations.[1] NOESY experiments are instrumental in establishing the relative configuration of substituents on the ring by observing through-space correlations between protons.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Spectral Width: 12 ppm

      • Acquisition Time: 3.4 s

      • Relaxation Delay: 2.0 s

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Spectral Width: 240 ppm

      • Acquisition Time: 1.1 s

      • Relaxation Delay: 2.0 s

    • 2D NMR (COSY, HSQC, HMBC, NOESY):

      • Use standard, pre-optimized parameter sets provided by the spectrometer software. Adjust spectral widths and number of increments as needed based on the ¹H and ¹³C spectra.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and pick peaks for all spectra.

    • Analyze the 2D spectra to establish connectivity and spatial relationships.

Quantitative Data Summary
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)SolventReference
Tetrahydrofuro[3,4-d][1][2]dioxol-2-one (derived from this compound)3.55 (ddd, J= 11.2, 2.2, 1.2 Hz, 2H), 4.22 (dd, J= 11.0, 1.3 Hz, 2H), 5.20 (dd, J= 2.1, 1.2 Hz, 2H)Not ProvidedCDCl₃[3]
Penicicellarusin A (contains this compound moiety)See Table 1 in sourceSee Table 1 in sourceCD₃OD[1]
Penicicellarusin B (contains this compound moiety)See Table 1 in sourceSee Table 1 in sourceCD₃OD[1]

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident assignment of molecular formulas.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile derivatives and for quantifying the compound in complex mixtures.[1][3]

Application Note

For compounds containing the this compound moiety, electrospray ionization (ESI) is a common soft ionization technique that allows for the detection of the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[1] The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information about the substituents on the bicyclic core.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Parameters:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive ESI.

      • Capillary Voltage: 3500 V.

      • Drying Gas Temperature: 325 °C.

      • Drying Gas Flow: 8 L/min.

      • Nebulizer Pressure: 40 psi.

      • Mass Range: m/z 50-1000.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the target compound.

    • Determine the accurate mass from the high-resolution mass spectrum and use it to calculate the elemental composition.

Quantitative Data Summary
CompoundMolecular FormulaIonization ModeObserved m/zCalculated m/zReference
Penicicellarusin AC₂₄H₃₂O₇NaHRESIMS455.2041 [M+Na]⁺455.2040[1]
Penicicellarusin BC₂₃H₃₀O₇HRESIMSNot ProvidedNot Provided[1]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers.[2][4] This technique is particularly valuable for complex molecules containing the this compound moiety, providing precise bond lengths, bond angles, and torsional angles.

Application Note

Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step. The crystal structure can reveal subtle conformational details of the bicyclic system and its substituents, which can be crucial for understanding its biological activity. For instance, in a study of a degradation product of atorvastatin containing the this compound core, X-ray crystallography confirmed the molecular structure and revealed intra- and intermolecular hydrogen bonding.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethyl acetate/hexane).

    • Allow the solvent to evaporate slowly at room temperature or in a refrigerator. Other methods like vapor diffusion or cooling crystallization can also be employed.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares methods.

Quantitative Data Summary
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
(1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamideNot ProvidedNot ProvidedNot ProvidedNot ProvidedNot ProvidedNot Provided[2]
CH₄ hydrate with this compoundCubicFd-3m17.19517.19517.19590[4]

Chromatographic Methods

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for the separation, purification, and quantification of this compound and its derivatives.

Application Note

GC is well-suited for the analysis of volatile and thermally stable compounds.[3] For non-volatile or thermally labile compounds, HPLC is the method of choice.[5] HPLC can be used for purity assessment, and when coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identification and quantification.

Experimental Protocol: Gas Chromatography (GC)
  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • If necessary, derivatize the analyte to increase its volatility and thermal stability.

  • Instrumentation and Parameters:

    • GC System: Agilent 7890A or similar.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis:

    • Identify the peak corresponding to the analyte based on its retention time.

    • Quantify the analyte using an internal or external standard calibration curve.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample Crude Product Purified Purified Compound Sample->Purified Purification (e.g., Chromatography) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified->NMR MS Mass Spectrometry (HRMS, GC-MS) Purified->MS Xray X-ray Crystallography Purified->Xray Structure Structure Elucidation NMR->Structure Stereochem Stereochemistry Determination NMR->Stereochem MS->Structure Purity Purity Assessment MS->Purity Xray->Structure Xray->Stereochem

Caption: General workflow for the analytical characterization of this compound.

nmr_workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1D NMR (¹H, ¹³C) B->C D Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) C->D E Process Data (FT, Phasing, Baseline Correction) D->E F Assign Signals and Determine Structure E->F

Caption: Step-by-step protocol for NMR analysis.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 3,6-Dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 3,6-Dioxabicyclo[3.1.0]hexane. Due to the limited availability of public domain experimental spectra for this compound, this note presents predicted ¹H and ¹³C NMR data based on established chemical shift principles. Furthermore, a comprehensive experimental protocol for the acquisition of high-quality NMR spectra for small molecules like this compound is provided, alongside workflow diagrams to guide the process. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this heterocyclic compound in research and development settings.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons (see Figure 1)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H1, H5~ 3.2 - 3.4Singlet (or very narrow multiplet)-
H2α, H4α (exo)~ 3.8 - 4.0Doublet of DoubletsJgem ≈ 9-11, Jcis ≈ 2-4
H2β, H4β (endo)~ 3.6 - 3.8DoubletJgem ≈ 9-11

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon (see Figure 1)Predicted Chemical Shift (δ, ppm)
C1, C5~ 50 - 55
C2, C4~ 68 - 72

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the IUPAC numbering scheme used for the assignment of the predicted NMR signals.

molecular_structure Figure 1. Molecular Structure of this compound C1 C1 C2 C2 C1->C2 C5 C5 C1->C5 O6 O6 C1->O6 H1 H C1->H1 O3 O3 C2->O3 H2a C2->H2a H2b C2->H2b C4 C4 O3->C4 C4->C5 H4a C4->H4a H4b C4->H4b C5->O6 H5 H C5->H5

Figure 1. Molecular Structure of this compound

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal signal overlap with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar small molecules. Other options include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

¹H NMR Spectroscopy Acquisition
  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

    • Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 12-16 ppm).

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

    • Acquisition Time (aq): Set the acquisition time to 2-4 seconds.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different protons.

    • Analyze the multiplicities and coupling constants of the signals.

¹³C NMR Spectroscopy Acquisition
  • Instrument Setup:

    • Use the same sample and maintain the lock and shim settings from the ¹H NMR acquisition.

    • Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard. This simplifies the spectrum by removing ¹H-¹³C coupling, resulting in singlets for each unique carbon.

    • Spectral Width: Set a spectral width that covers the entire range of organic carbon signals (e.g., 0-220 ppm).

    • Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 128-1024 scans or more, depending on the sample concentration and spectrometer sensitivity).

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is generally adequate.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the solvent signal to its known chemical shift).

    • Identify and list the chemical shifts of all carbon signals.

Experimental and Analytical Workflow

The following diagram outlines the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

experimental_workflow Figure 2. Experimental and Analytical Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis and Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq Acquire 1H NMR Spectrum transfer->h1_acq Insert Sample c13_acq Acquire 13C NMR Spectrum h1_acq->c13_acq h1_proc Process 1H Spectrum (FT, Phasing, Calibration) h1_acq->h1_proc c13_proc Process 13C Spectrum (FT, Phasing, Calibration) c13_acq->c13_proc h1_analysis Analyze 1H Data (Chemical Shifts, Integration, Multiplicity, J-Coupling) h1_proc->h1_analysis c13_analysis Analyze 13C Data (Chemical Shifts) c13_proc->c13_analysis structure_confirm Structure Confirmation and Purity Assessment h1_analysis->structure_confirm c13_analysis->structure_confirm

Figure 2. Experimental and Analytical Workflow for NMR Analysis

Application Notes and Protocols for the Analysis of 3,4-Epoxytetrahydrofuran by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Epoxytetrahydrofuran is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate and reliable analytical methods are crucial for its quantification in different matrices during research, development, and quality control processes. This document provides detailed application notes and experimental protocols for the analysis of 3,4-Epoxytetrahydrofuran using High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method with Pre-column Derivatization

Due to the lack of a suitable chromophore in 3,4-Epoxytetrahydrofuran, direct analysis by HPLC with UV detection is not feasible. This protocol describes a method based on pre-column derivatization with N,N-diethyldithiocarbamate (DTC), which reacts with the epoxide group to form a UV-active derivative.[1][2][3]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method with DTC derivatization for the analysis of epoxides. These values are estimates and may vary depending on the specific instrumentation and laboratory conditions.

ParameterHPLC-UV with Derivatization
Linearity Range 0.25 - 50 µM[1][2]
Correlation Coefficient (r²) > 0.998[4]
Limit of Detection (LOD) ~0.1 µM
Limit of Quantification (LOQ) ~0.25 µM[1][2]
Precision (%RSD) < 2%[4]
Accuracy (% Recovery) 98 - 101%[4]
Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation and Derivatization

  • Standard Solution Preparation: Prepare a stock solution of 3,4-Epoxytetrahydrofuran in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the same solvent.

  • Derivatization Reagent: Prepare a 20 mM solution of N,N-diethyldithiocarbamate sodium salt in 0.1 M phosphate buffer (pH 7.0).

  • Derivatization Procedure: [1][2][3]

    • To 400 µL of the sample or standard solution, add 400 µL of the 20 mM DTC solution.

    • Incubate the mixture at 60°C for 20 minutes.

    • After incubation, acidify the reaction mixture to approximately pH 2 with orthophosphoric acid to decompose the unreacted DTC.

    • Filter the derivatized sample through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC-UV Conditions

  • Column: Supelcosil LC-18-S (150 x 4.6 mm, 5 µm) or equivalent C18 column.[1][2]

  • Mobile Phase: 40% (v/v) acetonitrile in water.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.[1][2]

  • UV Detection: 278 nm.[1][2]

Experimental Workflow: HPLC-UV with Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample/Standard Derivatization Derivatization (60°C, 20 min) Sample->Derivatization DTC_reagent DTC Reagent DTC_reagent->Derivatization Acidification Acidification (pH 2) Derivatization->Acidification Filtration Filtration (0.45 µm) Acidification->Filtration HPLC HPLC System Filtration->HPLC UV_Detector UV Detector (278 nm) HPLC->UV_Detector Data Data Acquisition UV_Detector->Data

HPLC-UV with derivatization workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

3,4-Epoxytetrahydrofuran is a volatile compound, making it amenable to direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without the need for derivatization. This method offers high sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the GC-MS method for the analysis of volatile organic compounds. These values are estimates and may vary depending on the specific instrumentation and laboratory conditions.

ParameterGC-MS
Linearity Range 0.05 - 10 µg/L
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.01 µg/L[5]
Limit of Quantification (LOQ) ~0.05 µg/L[5]
Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Experimental Protocol: GC-MS Analysis

1. Sample Preparation

  • Aqueous Samples (e.g., water, biological fluids):

    • Liquid-Liquid Extraction (LLE): Extract a known volume of the sample with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Concentrate the organic extract under a gentle stream of nitrogen before analysis.[6]

    • Solid-Phase Extraction (SPE): Pass the sample through a suitable SPE cartridge to concentrate the analyte and remove interfering matrix components. Elute the analyte with an appropriate solvent.[6]

    • Headspace Analysis: For volatile analysis, place the sample in a sealed headspace vial and heat to allow the analyte to partition into the gas phase. A sample of the headspace is then injected into the GC-MS.[7]

  • Organic Samples: Dilute the sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration within the calibration range.[8]

  • Standard Preparation: Prepare a stock solution of 3,4-Epoxytetrahydrofuran in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

2. GC-MS Conditions

  • Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase (e.g., DB-WAX, Stabilwax) or a VMS-type column, is recommended for the analysis of polar volatile compounds.[9][10] A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Injector Temperature: 250°C.[11]

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Oven Temperature Program: [11]

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.[11]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Mass Scan Range: m/z 35-200.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of 3,4-Epoxytetrahydrofuran.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Aqueous_Sample Aqueous Sample Extraction Extraction (LLE/SPE/Headspace) Aqueous_Sample->Extraction Organic_Sample Organic Sample Dilution Dilution Organic_Sample->Dilution GCMS GC-MS System Extraction->GCMS Dilution->GCMS Data Data Acquisition GCMS->Data

GC-MS analysis workflow.

Disclaimer: The provided protocols are intended as a starting point for method development and should be optimized and validated for the specific application and matrix. The quantitative data presented are typical values and may not be directly achievable without method optimization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,6-Dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,6-Dioxabicyclo[3.1.0]hexane and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and its derivatives include:

  • Flash Chromatography: Widely used for separating the target compound from reaction byproducts and unreacted starting materials.[1]

  • Filtration over Silica Gel: A simpler method for removing baseline impurities and polar compounds.[1]

  • Distillation: Effective for volatile derivatives, with techniques like Kugelrohr or short-path distillation being used for small-scale and high-boiling point compounds.

  • Recrystallization: Suitable for solid derivatives to achieve high purity.[2]

Q2: What are the typical impurities encountered during the synthesis of this compound?

A2: Common impurities may include unreacted starting materials, catalysts, solvents, and diastereomers formed during the synthesis. For instance, in syntheses involving epoxidation, residual epoxides or diols could be present.

Q3: How can I remove the catalyst from my reaction mixture after synthesizing a this compound derivative?

A3: Filtration over a pad of silica gel is a common and effective method for removing many catalysts.[1] For more complex mixtures, flash chromatography is recommended.

Q4: My purified this compound is a liquid. How should I store it?

A4: For liquid this compound, it is recommended to store it in a dark place, sealed in a dry container at room temperature.[3]

Troubleshooting Guides

Issue 1: My final product after flash chromatography is still impure.

Possible Cause Troubleshooting Step
Inappropriate Solvent System Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve better separation between your product and the impurities. A good starting point for many derivatives is a mixture of cyclohexane and ethyl acetate.[1]
Column Overloading Reduce the amount of crude product loaded onto the silica gel column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Co-eluting Impurities If impurities have a similar polarity to your product, consider a different purification technique such as distillation if the product is volatile, or recrystallization if it is a solid. Alternatively, a different stationary phase for chromatography (e.g., alumina) could be explored.

Issue 2: I am having difficulty separating diastereomers of my this compound derivative.

Possible Cause Troubleshooting Step
Insufficient Resolution in Chromatography Use a longer chromatography column or a stationary phase with a smaller particle size to increase the resolution. You may also need to experiment with different solvent systems to maximize the difference in retention times between the diastereomers.
Diastereomers are not separable by chromatography Consider converting the diastereomers into derivatives that may have more distinct physical properties, facilitating separation. After separation, the original functional group can be regenerated.

Issue 3: My product is degrading during distillation.

Possible Cause Troubleshooting Step
Thermal Instability Use a high-vacuum distillation technique like Kugelrohr or short-path distillation to lower the boiling point and reduce the thermal stress on the compound.
Presence of Acidic or Basic Impurities Neutralize the crude product before distillation by washing it with a mild aqueous basic solution (e.g., sodium bicarbonate) or a mild aqueous acidic solution, followed by drying the organic layer.

Experimental Protocols

Protocol 1: Purification by Flash Chromatography

This protocol is a general guideline for purifying this compound derivatives.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the solvent system used for elution).

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial elution solvent.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., cyclohexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The specific gradient will depend on the polarity of the target compound and impurities, as determined by TLC.[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Kugelrohr Distillation

This protocol is suitable for small quantities of liquid this compound derivatives.

  • Apparatus Setup: Assemble the Kugelrohr apparatus, ensuring all joints are properly sealed.

  • Sample Loading: Place the crude liquid into the distillation flask.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and gradually apply vacuum.

  • Heating: Slowly heat the distillation flask in the heating mantle. The apparatus allows for the collection of fractions at different temperatures in the receiving bulbs.

  • Collection: The purified compound will distill and condense in one of the receiving bulbs.

  • Cooling and Disassembly: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum and collecting the purified product.

Data Presentation

Purification Technique Typical Application Common Parameters Reference
Flash Chromatography Separation of reaction mixturesStationary Phase: Silica gelMobile Phase: Cyclohexane/Ethyl acetate gradients (e.g., 5:1, 2:1, 1:1)[1]
Filtration over Silica Gel Removal of baseline impuritiesStationary Phase: Silica gelMobile Phase: Ethyl acetate or Cyclohexane/Ethyl acetate mixtures[1]
Kugelrohr Distillation Purification of small-scale, high-boiling liquidsPressure: High vacuum (e.g., 20 mmHg)Temperature: Dependent on the compound's boiling point (e.g., 80°C)

Visualization

PurificationWorkflow start Crude this compound Product Mixture is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_volatile Is the product volatile? is_solid->is_volatile No (Liquid/Oil) end_product Pure Product recrystallize->end_product distillation Distillation (e.g., Kugelrohr) is_volatile->distillation Yes simple_impurities Are impurities significantly different in polarity? is_volatile->simple_impurities No distillation->end_product chromatography Flash Chromatography chromatography->end_product simple_impurities->chromatography No silica_filtration Filtration over Silica Gel simple_impurities->silica_filtration Yes silica_filtration->end_product

Caption: A decision-making workflow for selecting an appropriate purification technique for this compound.

References

Technical Support Center: Synthesis of 3,6-Dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dioxabicyclo[3.1.0]hexane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound, also known as 3,4-Epoxytetrahydrofuran, is through the monoepoxidation of a suitable precursor, typically 2,5-dihydrofuran or a related 1,4-dioxygenated cyclohexadiene derivative. A common laboratory approach involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to introduce the epoxide ring.

Q2: What are the primary challenges in the synthesis of this compound?

The synthesis of this bicyclic ether presents several key challenges:

  • Controlling Selectivity: Achieving selective mono-epoxidation of a diene precursor without side reactions can be difficult.

  • Stereoselectivity: For substituted precursors, controlling the stereochemistry of the resulting epoxide is a significant hurdle.[1]

  • Side Reactions: Competing reactions such as bis-epoxidation, ring-opening of the epoxide, and allylic oxidation can reduce the yield of the desired product.

  • Purification: The polarity of the target molecule and the presence of polar byproducts can complicate purification by traditional methods like column chromatography.

Q3: How does the choice of oxidizing agent impact the reaction?

The choice of oxidant is critical. m-CPBA is a widely used and effective reagent for epoxidation due to its reactivity and selectivity.[2] Other peroxy acids can also be employed. The reactivity of the peroxy acid is influenced by the electronic nature of its substituents; electron-withdrawing groups increase reactivity.[3] Alternative, more sustainable oxidants like Oxone® can also be used, though reaction conditions may require optimization.

Q4: What is the role of solvent and temperature in this synthesis?

Less polar solvents like dichloromethane (DCM) are generally preferred for m-CPBA epoxidations as they dissolve both the reagent and the alkene substrate.[2] Temperature control is crucial; running the reaction at low temperatures (e.g., 0 °C) can help to minimize side reactions such as ring-opening and improve selectivity for the desired epoxide.[4]

Troubleshooting Guide

Problem 1: Low Yield of this compound

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider increasing the reaction time or adding a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents of m-CPBA).[4]

  • Possible Cause 2: Epoxide Ring-Opening.

    • Solution: The presence of acidic byproducts (like meta-chlorobenzoic acid from m-CPBA) or water can catalyze the hydrolysis of the epoxide to a diol.[4][5] Ensure the use of an anhydrous solvent and consider adding a buffer like sodium bicarbonate to the reaction mixture. The workup should also be performed promptly to minimize exposure to acidic conditions.

  • Possible Cause 3: Formation of Bis-epoxide.

    • Solution: Use only one equivalent of the oxidizing agent and add it slowly to the reaction mixture at a low temperature to favor mono-epoxidation. Careful monitoring by TLC is essential to stop the reaction once the starting material is consumed.

  • Possible Cause 4: Aromatization of the Starting Material.

    • Solution: In some cases, cyclohexadiene derivatives can be sensitive and may aromatize, especially under harsh conditions.[6] Ensure mild reaction conditions and consider the stability of your specific starting material.

Problem 2: Poor Stereoselectivity in the Epoxidation

  • Possible Cause 1: Steric Hindrance.

    • Solution: The epoxidizing agent will typically approach the double bond from the less sterically hindered face.[2][7] If a specific stereoisomer is desired, consider using a substrate with appropriate steric bulk to direct the attack of the reagent.

  • Possible Cause 2: Lack of a Directing Group.

    • Solution: The presence of a nearby hydroxyl group can direct the epoxidation to occur on the same face of the molecule (syn-directing effect) through hydrogen bonding with the peroxy acid.[1] If stereocontrol is critical, consider a synthetic route that incorporates a directing group.

Problem 3: Difficulty in Purifying the Product

  • Possible Cause 1: Polar Byproducts.

    • Solution: The carboxylic acid byproduct from the epoxidation (e.g., meta-chlorobenzoic acid) is polar and can co-elute with the product. During the workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic impurities.[4] A wash with sodium sulfite can also be used to quench excess peroxide.[4]

  • Possible Cause 2: Product Streaking on Silica Gel.

    • Solution: Epoxides can be somewhat unstable on silica gel. To mitigate this, consider deactivating the silica gel with a small amount of a neutral or basic agent like triethylamine in the eluent. Alternatively, reversed-phase chromatography may be a suitable purification method for highly polar compounds.

Quantitative Data Summary

The following table summarizes typical yields for the epoxidation of 1,4-cyclohexadiene derivatives under various conditions, providing a benchmark for experimental outcomes.

Starting MaterialOxidizing AgentSolventTemperatureYield of Mono-epoxideReference
1,4-Cyclohexadienem-CPBADichloromethane298 K82%Not specified in snippets
1,4-CyclohexadieneOxone®Not specifiedNot specified65%Not specified in snippets
Diene 1am-CPBANot specifiedNot specified40% (of bis-epoxide 3a)[8]
Methyl 1-methylcyclohexa-2,5-diene-1-carboxylatem-CPBANot specifiedNot specifiedNot specified[7]
Cyclohexenem-CPBADichloromethane0 °C to RT~75% (general yield)[5]

Experimental Protocols

Protocol: Synthesis of this compound via Epoxidation of 2,5-Dihydrofuran with m-CPBA

This protocol is a general guideline and may require optimization based on specific substrate and laboratory conditions.

Materials:

  • 2,5-Dihydrofuran (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 2,5-dihydrofuran (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane. Add this solution dropwise to the stirred solution of 2,5-dihydrofuran over 30-60 minutes, ensuring the internal temperature remains at or below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by TLC. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, quench the excess peroxide by adding saturated aqueous sodium sulfite solution and stirring vigorously for 15 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2-3 times) to remove meta-chlorobenzoic acid, followed by one wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Use minimal heat to avoid degradation of the product.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary. Use a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate).

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolve_reagents Dissolve 2,5-Dihydrofuran in anhydrous DCM start->dissolve_reagents cool_solution Cool solution to 0°C dissolve_reagents->cool_solution add_mcpba Add m-CPBA solution dropwise at 0°C cool_solution->add_mcpba prepare_mcpba Prepare m-CPBA solution in DCM prepare_mcpba->add_mcpba monitor_reaction Monitor reaction by TLC add_mcpba->monitor_reaction quench Quench with Na₂SO₃ (aq) monitor_reaction->quench Reaction complete extract Wash with NaHCO₃ (aq) and Brine quench->extract dry_concentrate Dry over MgSO₄ and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Logic for Synthesis start Problem Identified low_yield Low Yield start->low_yield poor_selectivity Poor Stereoselectivity start->poor_selectivity purification_issue Purification Issues start->purification_issue incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn steric_control Steric Hindrance Issue? poor_selectivity->steric_control acidic_byproduct Acidic Byproduct? purification_issue->acidic_byproduct ring_opening Ring Opening? incomplete_rxn->ring_opening No solution_incomplete Increase reaction time or m-CPBA stoichiometry incomplete_rxn->solution_incomplete Yes side_products Other Side Products? ring_opening->side_products No solution_ring_opening Use anhydrous solvent, add buffer (NaHCO₃) ring_opening->solution_ring_opening Yes solution_side_products Lower temperature, slow addition of m-CPBA side_products->solution_side_products Yes directing_group Directing Group Needed? steric_control->directing_group No solution_sterics Modify substrate to increase steric bias steric_control->solution_sterics Yes solution_directing Incorporate a hydroxyl or other directing group directing_group->solution_directing Yes polar_product Product Streaking? acidic_byproduct->polar_product No solution_acid Wash with NaHCO₃ during workup acidic_byproduct->solution_acid Yes solution_polar Deactivate silica gel or use reversed-phase polar_product->solution_polar Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3,6-Dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dioxabicyclo[3.1.0]hexane, also known as 3,4-epoxytetrahydrofuran.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent laboratory-scale synthesis involves the epoxidation of a suitable precursor, typically 2,5-dihydrofuran, using a peroxy acid. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its commercial availability and relatively high reactivity. Other epoxidizing agents like peracetic acid can also be employed.

Q2: My reaction mixture turned into a viscous or solid polymer. What is the likely cause?

A2: Polymerization is a common issue, often catalyzed by acidic conditions. The furan ring system and the epoxide product can be sensitive to acid, leading to uncontrolled ring-opening and subsequent polymerization. This can be exacerbated by acidic impurities in the starting materials or reagents, or if the reaction is run for an extended period at elevated temperatures.

Q3: I have a significant amount of unreacted 2,5-dihydrofuran in my final product. How can I improve the conversion?

A3: Incomplete conversion can stem from several factors:

  • Insufficient Epoxidizing Agent: Ensure you are using a sufficient molar excess of the epoxidizing agent, like m-CPBA. A 1.1 to 1.5 molar equivalent is typical.

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). While the reaction is often started at 0°C to control the initial exotherm, allowing it to slowly warm to room temperature can help drive it to completion.[1]

  • Reagent Quality: The peroxy acid may have degraded over time. It is advisable to use a fresh or recently titrated batch of the epoxidizing agent.

Q4: My final product is contaminated with a polar impurity that is difficult to separate. What could it be?

A4: A common polar impurity is the diol formed from the hydrolysis of the epoxide ring of this compound. This can occur if water is present in the reaction mixture or during the workup. Another highly polar byproduct when using m-CPBA is meta-chlorobenzoic acid, which can be removed with a basic wash during the workup.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the epoxidation of 2,5-dihydrofuran.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor reaction progress by TLC or GC to ensure the starting material is consumed. Consider increasing the reaction time or allowing the reaction to warm to room temperature after the initial exothermic phase.[1]
Mechanical losses during workup.Ensure efficient extraction with a suitable solvent like dichloromethane. Minimize transfers between glassware.
Product degradation.Avoid strongly acidic or basic conditions during workup. Purify the product promptly after the reaction is complete.
Formation of a Viscous Polymer Acidic reaction or workup conditions.Perform the reaction under neutral or slightly buffered conditions if possible. Use high-purity, acid-free starting materials and solvents. Neutralize the reaction mixture promptly during workup.
High reaction temperature.Maintain a low temperature (e.g., 0°C) during the addition of the epoxidizing agent to control the exotherm.
Presence of Unreacted Starting Material Insufficient epoxidizing agent.Use a slight excess (1.1-1.5 equivalents) of the epoxidizing agent.
Deactivated epoxidizing agent.Use a fresh bottle of the peroxy acid or titrate it to determine its active oxygen content.
Reaction temperature is too low.After the initial addition at low temperature, allow the reaction to gradually warm to room temperature and stir for several hours or overnight.[1]
Formation of Diol Byproduct Presence of water in the reaction.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Acidic or basic workup conditions promoting hydrolysis.Perform the workup at a neutral pH. Use a saturated sodium bicarbonate solution to neutralize the excess peroxy acid and the carboxylic acid byproduct.[1]
Contamination with Carboxylic Acid Byproduct (e.g., m-chlorobenzoic acid) Incomplete removal during workup.Wash the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate to extract the acidic byproduct.[1] Multiple washes may be necessary.

Experimental Protocols

Synthesis of this compound via Epoxidation with m-CPBA[1]
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dihydrofuran (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., argon).

  • Addition of m-CPBA: Slowly add solid meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at or below 5°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 2,5-dihydrofuran in CH2Cl2 cool Cool to 0°C start->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir overnight at RT add_mcpba->react filter Filter react->filter wash Wash with NaHCO3 filter->wash separate Separate Layers wash->separate dry Dry over Na2SO4 separate->dry concentrate Concentrate dry->concentrate purify Distillation / Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_main Main Reaction cluster_side Side Reactions starting_material 2,5-Dihydrofuran product This compound starting_material->product m-CPBA polymer Polymer starting_material->polymer Acid catalyzed polymerization hydrolysis_product trans-3,4-Dihydroxy- tetrahydrofuran product->hydrolysis_product H2O (acid/base catalyzed) product->polymer Acid catalyzed ring-opening

Caption: Common side reactions in the synthesis of this compound.

References

Technical Support Center: 3,6-Dioxabicyclo[3.1.0]hexane Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 3,6-Dioxabicyclo[3.1.0]hexane and its derivatives. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is recommended to keep it in a dark place, sealed from moisture, at room temperature.[3] For some derivatives or if peroxides may form, refrigeration is advised.[2] Always keep the compound away from heat, sparks, open flames, and other ignition sources.[2][4][5]

Q2: What substances are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances can lead to degradation or hazardous reactions.

Q3: What are the primary degradation pathways for compounds containing the this compound moiety?

A3: The most common degradation pathways are oxidative and photolytic degradation.[6] Oxidation can occur upon exposure to air (oxygen) or in the presence of oxidizing agents like hydrogen peroxide.[7][8][9] This is particularly relevant for complex molecules where the bicyclic ether is a substructure, such as in certain atorvastatin impurities.[6][7] Hydrolysis under acidic conditions is another potential degradation route.[10]

Q4: What are the typical degradation products observed?

A4: In the context of atorvastatin degradation, the this compound core is part of several identified oxidative degradation products.[6][8] One such product is 4-(4-Fluoro-phenyl)-2,4-dihydroxy-2-isopropyl-5-phenyl-3,6-dioxa-bicyclo[3.1.0]hexane-1-carboxylic acid phenylamide, also known as ATV-epoxy furan.[6][8] The specific products will depend on the parent molecule and the stress conditions applied.

Q5: Can this compound form peroxides?

A5: Yes, like many ethers, there is a potential for peroxide formation, especially upon prolonged storage or exposure to air and light. It is recommended that containers be dated upon opening and periodically tested for the presence of peroxides.[2]

Troubleshooting Guide

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored in a cool, dark, and dry place, under an inert atmosphere if necessary.[2][8]

    • Check Solvent Purity: Ensure that all solvents used for sample preparation and mobile phases are of high purity and have been properly degassed. Impurities or dissolved oxygen in solvents can promote degradation.

    • Evaluate Sample Preparation: Minimize the time the sample is in solution before analysis. Solution stability can be an issue; degradation may occur in the vial.[10] Consider preparing samples immediately before injection.

    • Assess Environmental Factors: Protect the sample from light during preparation and analysis. Use amber vials or cover vials with foil. Ensure the temperature of the autosampler is controlled.

    • Perform Stress Testing: Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This can help confirm if the unexpected peaks correspond to known degradants.[10]

Issue 2: Inconsistent Assay Results or Loss of Potency

  • Possible Cause: Undetected degradation of the stock material or working solutions.

  • Troubleshooting Steps:

    • Re-qualify Reference Standard: If possible, test your reference material against a new, unopened lot to confirm its purity and integrity.

    • Investigate Solution Stability: Perform a time-course study on your prepared solutions. Analyze the solution at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to determine its stability under your experimental conditions.[10]

    • Review Handling Procedures: Ensure the compound is handled under appropriate conditions (e.g., in a fume hood, away from ignition sources).[4] Take measures to prevent the buildup of electrostatic charge.[4][5]

    • Consider Atmosphere: For highly sensitive compounds, storage and handling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[8]

Data Presentation: Stability of Atorvastatin Calcium

The following table summarizes the impact of the storage atmosphere on the formation of oxidative degradation products in solid atorvastatin calcium over a 24-month period at room temperature. This data highlights the critical role of oxygen in the degradation process.

Degradation Product NameStorage in Air (Content in %)[8]Storage in Nitrogen (Content in %)[8]
ATV-cycloIP0.8560.094
ATV-epoxy furan *0.636 0.052
ATV-cycloFP0.9050.088
ATV-epoxy dion0.7410.063

*ATV-epoxy furan is 4-(4-Fluoro-phenyl)-2,4-dihydroxy-2-isopropyl-5-phenyl-3,6-dioxa-bicyclo[3.1.0]hexane-1-carboxylic acid phenylamide.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for investigating the stability of a substance containing the this compound moiety under various stress conditions, as recommended by ICH guidelines.[10]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the mixture at ambient temperature (e.g., 25°C) for 24 hours.[10]

    • After incubation, neutralize the solution with an equivalent amount of 0.1 N NaOH. Dilute to a final concentration with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

    • Incubate the mixture at ambient temperature for up to 48 hours.[10]

    • Neutralize the solution with an equivalent amount of 1 N HCl and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.[7]

    • Incubate the mixture at ambient temperature for 24 hours.[10]

    • Dilute the sample with the mobile phase for analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in a dry heat oven at 105°C for 10 days.[10]

    • Also, reflux a solution of the compound for a specified period.

    • After stress, allow the sample to cool, then dissolve and dilute to a known concentration for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

    • Use a control sample stored in the dark to compare against.

    • After exposure, prepare the samples to a known concentration for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method for separating the parent compound from its potential degradation products.

  • Column: Zorbax Bonus-RP, or equivalent C18 column.[10]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid.[10]

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A.

    • Linearly increase the percentage of Mobile Phase B over 20-30 minutes to elute more hydrophobic degradation products.

    • Include a column wash with a high percentage of Mobile Phase B and a re-equilibration step.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 245 nm or as determined by the UV spectrum of the parent compound.[10]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • System Suitability: The method should demonstrate adequate resolution between the parent peak and all degradation product peaks. Peak tailing for the parent compound should be within acceptable limits (e.g., < 2.0).

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation Stock Prepare Stock Solution Control Unstressed Control Sample Stock->Control Dilute Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation (H2O2) Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC HPLC Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Report Assess Degradation Pathways & Quantify Impurities HPLC->Report LCMS->Report

Caption: Experimental workflow for a forced degradation study.

G Parent Parent Molecule (e.g., Atorvastatin) Intermediate Intermediate (e.g., Endoperoxide) Parent->Intermediate Oxidation of Pyrrole Ring Stressor Oxidative Stress (O2, H2O2, Light) Stressor->Intermediate Degradant Degradation Product with This compound core (e.g., ATV-epoxy furan) Intermediate->Degradant Rearrangement & Nucleophilic Attack

Caption: Simplified pathway for oxidative degradation.

References

storage conditions for 3,4-Epoxytetrahydrofuran to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 3,4-Epoxytetrahydrofuran to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3,4-Epoxytetrahydrofuran to ensure its stability?

A1: To minimize degradation, 3,4-Epoxytetrahydrofuran should be stored under controlled conditions. Key recommendations include refrigeration, exclusion of atmospheric moisture and oxygen, and protection from light.[1] It is also crucial to keep it away from heat and sources of ignition.

Q2: What are the primary degradation pathways for 3,4-Epoxytetrahydrofuran?

A2: The main degradation pathways for 3,4-Epoxytetrahydrofuran, like other epoxides, are:

  • Peroxide Formation: In the presence of oxygen, ethers like 3,4-Epoxytetrahydrofuran can form explosive peroxides. This process can be accelerated by light and heat.

  • Hydrolysis: The epoxide ring is susceptible to opening by water, especially in the presence of acidic or basic catalysts, leading to the formation of diols.

  • Polymerization: Both acid and base catalysis can initiate the ring-opening polymerization of the epoxide.

Q3: How can I tell if my sample of 3,4-Epoxytetrahydrofuran has degraded?

A3: Signs of degradation may include a change in appearance (e.g., discoloration, presence of solid precipitates), or inconsistent experimental results. To definitively assess purity, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.[2][3][4][5][6] Regular testing for peroxides is also a critical quality control measure.

Q4: What is the recommended shelf life of 3,4-Epoxytetrahydrofuran?

A4: The shelf life of 3,4-Epoxytetrahydrofuran is highly dependent on the storage conditions. When stored under optimal conditions (refrigerated, under an inert atmosphere, and protected from light), the compound will have a longer shelf life. However, for opened containers, it is recommended to use the material as quickly as possible and to periodically re-test for purity, especially for the presence of peroxides. Some suppliers may provide a recommended re-test date on the certificate of analysis.

Storage Conditions Summary

For easy reference, the recommended storage conditions for 3,4-Epoxytetrahydrofuran are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C) or Room Temperature (sealed in dry)To slow down the rate of potential degradation reactions.[1][7]
Atmosphere Inert gas (e.g., Argon or Nitrogen)To prevent oxidation and peroxide formation.
Light Stored in an amber or opaque container in a dark place.To prevent light-induced degradation.[1]
Moisture Tightly sealed container in a dry environment.To prevent hydrolysis of the epoxide ring.[1]
Purity Use high-purity grade and avoid contamination.Impurities can catalyze degradation reactions.

Experimental Protocols

Protocol for Peroxide Testing in 3,4-Epoxytetrahydrofuran

Objective: To qualitatively detect the presence of peroxides in a sample of 3,4-Epoxytetrahydrofuran.

Materials:

  • Sample of 3,4-Epoxytetrahydrofuran

  • Potassium Iodide (KI)

  • Glacial Acetic Acid

  • Test tube or small vial

  • Deionized water

Procedure:

  • Prepare a fresh potassium iodide solution by dissolving 100 mg of KI in 1 mL of glacial acetic acid.

  • In a clean, dry test tube, add 1-2 mL of the 3,4-Epoxytetrahydrofuran sample.

  • Add 1 mL of the freshly prepared potassium iodide/acetic acid solution to the test tube.

  • Gently mix the contents.

  • Observe any color change against a white background.

Interpretation of Results:

  • No color change or a faint yellow color: Indicates a low or negligible concentration of peroxides.

  • A distinct yellow to brown color: Indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. If a brown color is observed, the sample should be treated with extreme caution and disposed of according to institutional safety guidelines.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with 3,4-Epoxytetrahydrofuran.

Q5: My reaction with 3,4-Epoxytetrahydrofuran is giving a low yield or multiple unexpected side products. What could be the cause?

A5: This issue can arise from several factors related to the quality of the epoxide or the reaction conditions:

  • Degraded Starting Material: The most common cause is the use of degraded 3,4-Epoxytetrahydrofuran. Hydrolysis can lead to the formation of diols, which may not participate in the desired reaction or could lead to side reactions. Peroxides can also initiate unwanted side reactions. It is recommended to check the purity of your epoxide before use, especially if the container has been opened for a while.

  • Reaction Conditions: Epoxide ring-opening is sensitive to both acidic and basic conditions.[7][8][9][10] Trace amounts of acid or base in your glassware, solvents, or other reagents can catalyze unintended reactions. Ensure all components of your reaction are anhydrous and neutral if the reaction chemistry requires it.

  • Regioselectivity Issues: In reactions with unsymmetrical epoxides, the nucleophile can attack at different positions depending on the reaction conditions (acidic vs. basic).[8][10] Ensure your reaction conditions favor the desired regioselectivity.

Q6: I observe a solid precipitate in my vial of 3,4-Epoxytetrahydrofuran. Is it still usable?

A6: The presence of a precipitate could indicate several possibilities:

  • Polymerization: 3,4-Epoxytetrahydrofuran can polymerize, especially in the presence of acidic or basic impurities. The resulting polymer would be insoluble and appear as a solid.

  • Degradation Products: Some degradation products may have lower solubility and precipitate out of the solution.

  • Crystallization: If the sample has been stored at a very low temperature, the compound itself might have crystallized.

To troubleshoot, you can gently warm a small aliquot of the sample to see if the precipitate redissolves. If it does, it was likely crystallization. If it does not, it is more likely a polymer or degradation product, and the purity of the material should be verified by analytical methods before use.

Q7: My NMR spectrum of 3,4-Epoxytetrahydrofuran shows unexpected peaks. What could they be?

A7: Unexpected peaks in the NMR spectrum are a strong indicator of impurities or degradation.[2][3][4][6]

  • Hydrolysis Product: The primary hydrolysis product would be the corresponding diol. You would expect to see new signals corresponding to the CH-OH groups and a broad signal for the hydroxyl protons.

  • Solvent Impurities: Ensure the solvent used for the NMR is of high purity.

  • Other Degradation Products: Depending on the specific degradation pathway, other byproducts may be present. Comparison with a reference spectrum of pure 3,4-Epoxytetrahydrofuran is highly recommended.[2]

Q8: How can I prevent the polymerization of 3,4-Epoxytetrahydrofuran during my reaction?

A8: To prevent unwanted polymerization:

  • Control the Catalyst: If your reaction is catalyzed, ensure the catalyst is added in a controlled manner and that its concentration is optimized.

  • Maintain Neutral pH: If the desired reaction does not require acidic or basic conditions, ensure the reaction mixture is maintained at a neutral pH.

  • Use Inhibitors: For bulk storage or distillations, small amounts of radical inhibitors or polymerization inhibitors can be added, but these would need to be removed before use in most synthetic applications.

  • Temperature Control: Exothermic polymerization can be triggered by localized heating. Maintain strict temperature control throughout the reaction.

Visualizations

Below are diagrams illustrating key concepts related to the handling and degradation of 3,4-Epoxytetrahydrofuran.

DegradationPathways cluster_main 3,4-Epoxytetrahydrofuran Degradation cluster_products Degradation Products Epoxide 3,4-Epoxytetrahydrofuran Peroxide Peroxides Epoxide->Peroxide O2, light/heat Diol Diol (from Hydrolysis) Epoxide->Diol H2O, H+ or OH- Polymer Polymer Epoxide->Polymer H+ or OH- (catalyst)

Caption: Major degradation pathways for 3,4-Epoxytetrahydrofuran.

ExperimentalWorkflow cluster_start Pre-Experiment cluster_check Quality Control cluster_reaction Experiment cluster_troubleshoot Troubleshooting Receive Receive/Open 3,4-Epoxytetrahydrofuran Store Store under Recommended Conditions Receive->Store Check Visually Inspect for Precipitates/Discoloration Store->Check Test Test for Peroxides Check->Test Purity Assess Purity (NMR/GC-MS) if necessary Test->Purity If peroxides or visual changes are present Use Use in Experiment Test->Use If no peroxides and no visual changes Purity->Use If pure Analyze Analyze Unexpected Results Use->Analyze Review Review Storage and Handling Analyze->Review

Caption: Recommended workflow for handling 3,4-Epoxytetrahydrofuran.

References

Technical Support Center: Managing Peroxide Formation in 3,6-Dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and management of potential peroxide formation in 3,6-Dioxabicyclo[3.1.0]hexane. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is peroxide formation a concern?

This compound is a bicyclic organic compound containing an epoxide and an ether linkage. Like other ethers, it can undergo autoxidation in the presence of oxygen to form unstable and potentially explosive peroxides.[1] This process is a significant safety concern, as peroxides can detonate when subjected to heat, shock, or friction.[2] The accumulation of peroxides can also interfere with chemical reactions, leading to unexpected and undesirable outcomes.

Q2: How can I prevent peroxide formation in my this compound samples?

To minimize peroxide formation, it is crucial to store this compound in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon.[3] The container should be made of a material that blocks UV light, such as amber glass, as light can initiate the radical process of peroxide formation.[4] Storing the compound in a cool, dark place is also recommended.[3] Upon opening a new container, it is good practice to date it and test for peroxides periodically.[3]

Q3: How often should I test my this compound for peroxides?

Opened containers of peroxide-forming chemicals should be tested for peroxides at regular intervals.[2] A general guideline is to test upon receipt, before each use, and at least every three months for opened containers. Unopened containers should be tested before their expiration date.

Q4: What are the signs of significant peroxide contamination?

Visual inspection of the container can sometimes reveal the presence of high levels of peroxides. The formation of crystals, a viscous oily layer, or cloudiness in the liquid can indicate dangerous levels of peroxide contamination.[5] If any of these signs are present, do not handle the container and seek assistance from a qualified safety professional for disposal.[5] The container should be treated as a potential bomb.[5]

Troubleshooting Guide

Q1: My reaction with this compound is giving unexpected byproducts or a lower yield than expected. Could peroxides be the cause?

Yes, peroxide contamination can significantly affect reaction outcomes. Peroxides are reactive species that can initiate unwanted side reactions, consume starting materials or reagents, and lead to the formation of impurities. If you are experiencing unexpected results, it is highly recommended to test your this compound for the presence of peroxides.

Q2: I tested my this compound and the result is positive for peroxides. What should I do?

If your sample tests positive for peroxides, the appropriate action depends on the concentration. For low levels of peroxides, you may be able to purify the solvent before use. However, if the concentration is high or if there are any visual signs of peroxide formation (crystals, oil), the material should be disposed of as hazardous waste without attempting to open or move the container.[5]

Q3: My peroxide test strip indicates a high concentration of peroxides. Is it safe to remove them?

High concentrations of peroxides pose a serious explosion hazard.[5] If a test indicates a high level of contamination, it is generally not advisable to attempt peroxide removal in a standard laboratory setting. The material should be treated as extremely hazardous and disposed of by trained professionals.[5]

Quantitative Data Summary

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 3Reasonably safeSuitable for most laboratory procedures with moderate quantities.[5]
3 - 30Moderate hazardAvoid concentration of the peroxides. Consider disposal if not for immediate use.[5]
> 30Serious hazardUnacceptable for use. Dispose of the material or remove peroxides using a suitable and safe procedure.[5][6]
Visible Crystals/OilExtreme HazardDo not handle. Treat as a potential bomb and contact safety professionals for disposal.[5]

Experimental Protocols

Protocol 1: Detection of Peroxides using Potassium Iodide (KI)

This method provides a qualitative indication of the presence of peroxides.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Sodium iodide (NaI) or potassium iodide (KI) crystals

  • Test tube

Procedure:

  • Add 0.5-1.0 mL of the this compound sample to a test tube.[7]

  • Add an equal volume of glacial acetic acid to the test tube.[7]

  • Add approximately 0.1 g of NaI or KI crystals to the mixture.[7][8]

  • Gently shake the test tube.

  • Observe any color change. A yellow to brown color indicates the presence of peroxides.[7][9] A darker brown color suggests a higher concentration.[7]

Protocol 2: Detection of Peroxides using Test Strips

Commercial peroxide test strips offer a semi-quantitative method for determining peroxide concentration.

Materials:

  • Sample of this compound

  • Peroxide test strips (e.g., Quantofix®)

Procedure:

  • Dip the test strip into the this compound sample for 1 second.[2]

  • Allow the solvent to evaporate from the strip.[2]

  • For some types of strips, it may be necessary to moisten the reaction zone with a drop of distilled water.[8]

  • Compare the color of the test strip to the color scale provided with the product to determine the peroxide concentration. A blue color is often indicative of peroxides.[7]

Protocol 3: Removal of Peroxides using Activated Alumina

This method is effective for removing peroxides from organic solvents.[7][10]

Materials:

  • This compound containing peroxides

  • Activated alumina

  • Chromatography column

  • Glass wool or fritted disc

  • Collection flask

Procedure:

  • Set up a chromatography column with a glass wool plug or a fritted disc at the bottom.[10]

  • Pack the column with activated alumina. The amount will depend on the volume of solvent to be purified.

  • Carefully add the this compound to the top of the column.

  • Allow the solvent to pass through the alumina column under gravity or with gentle pressure.

  • Collect the purified solvent in a clean, dry collection flask.

  • Important: The alumina will retain the peroxides. After use, the alumina should be treated to destroy the peroxides by flushing it with a dilute acidic solution of ferrous sulfate.[5]

Protocol 4: Removal of Peroxides using Ferrous Salts

This method is suitable for water-soluble ethers, but caution should be exercised with this compound due to its reactivity.

Materials:

  • This compound containing peroxides

  • Ferrous sulfate (FeSO₄) solution (e.g., 60 g FeSO₄ in 100 mL water with 6 mL concentrated sulfuric acid)[5]

  • Separatory funnel

Procedure:

  • Place the this compound in a separatory funnel.

  • Add the ferrous sulfate solution to the separatory funnel.

  • Shake the funnel, releasing pressure frequently.

  • Allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer with water to remove any residual acid and salts.

  • Dry the purified this compound over a suitable drying agent (e.g., anhydrous magnesium sulfate).

Visualizations

Peroxide_Management_Workflow start Start: Handling this compound check_visual Visually Inspect Container (Crystals, Oil, Cloudiness?) start->check_visual test_peroxide Test for Peroxides (Strips or KI method) check_visual->test_peroxide No dispose_safely EXTREME HAZARD Contact Safety Officer for Disposal DO NOT HANDLE check_visual->dispose_safely Yes peroxide_present Peroxides Detected? test_peroxide->peroxide_present high_concentration High Concentration (>30 ppm or Visual Signs)? peroxide_present->high_concentration Yes use_compound Proceed with Experiment peroxide_present->use_compound No remove_peroxides Remove Peroxides (e.g., Alumina Column) high_concentration->remove_peroxides No high_concentration->dispose_safely Yes store_properly Store Properly: Airtight, Dark, Cool, Inert Atmosphere use_compound->store_properly retest Re-test for Peroxides remove_peroxides->retest retest->use_compound Peroxides Removed retest->dispose_safely Peroxides Remain High end End store_properly->end

Caption: Workflow for managing peroxide formation in this compound.

References

Technical Support Center: Stereoselectivity in 3,6-Dioxabicyclo[3.1.0]hexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting stereoselectivity in reactions involving 3,6-Dioxabicyclo[3.1.0]hexane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for achieving desired stereochemical outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing stereoselectivity in reactions involving the this compound core?

A1: The stereochemical outcome of reactions with this compound is highly sensitive to several factors. The inherent rigidity of the bicyclic system often leads to a preference for reagents to attack from the convex face, away from the epoxide. However, achieving high stereoselectivity requires careful optimization of:

  • Catalyst/Reagent Choice: The steric and electronic properties of catalysts, such as Lewis acids or transition metals, and reagents play a crucial role. Chiral catalysts or reagents can induce high levels of enantioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereoselectivity.

  • Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, often leading to higher stereoselectivity.

  • Substrate Structure: The nature and position of substituents on the bicyclic core can create significant steric hindrance, directing the approach of incoming reagents.

Q2: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A2: Improving diastereoselectivity often involves a systematic approach to optimizing reaction conditions. Consider the following troubleshooting steps:

  • Lower the Reaction Temperature: Many reactions exhibit higher diastereoselectivity at lower temperatures.

  • Vary the Solvent: Experiment with a range of solvents with different polarities. Non-coordinating solvents may enhance the influence of the substrate's inherent steric bias.

  • Modify the Catalyst or Reagent: If using a catalyst, screen different ligands or counter-ions. For reagents, consider using bulkier derivatives to increase steric differentiation between the two faces of the molecule.

  • Protecting Group Strategy: The presence and nature of protecting groups on the substrate can significantly alter the steric environment. Consider alternative protecting groups to either block or open up a specific face of the molecule.

Q3: I am observing low enantiomeric excess (ee) in my asymmetric reaction. What strategies can I employ to enhance it?

A3: Low enantiomeric excess is a common challenge in asymmetric synthesis. To improve the ee, consider the following:

  • Chiral Catalyst/Ligand Screening: The choice of the chiral source is paramount. A thorough screening of different chiral catalysts or ligands is often necessary to find the optimal match for your specific substrate.

  • Additive Effects: The addition of co-catalysts or additives can sometimes enhance the enantioselectivity of the primary catalyst.

  • Substrate Modification: Minor modifications to the substrate, distant from the reacting center, can sometimes have a profound impact on the enantiomeric excess.

  • Kinetic Resolution: If the reaction produces a racemic or low-ee mixture, it might be possible to perform a subsequent kinetic resolution to enrich one enantiomer.

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in Epoxide Ring-Opening Reactions

Problem: Nucleophilic opening of the epoxide in this compound results in a low diastereomeric ratio (dr).

Possible Causes & Solutions:

CauseProposed Solution
Insufficient Steric Hindrance Introduce a bulky protecting group on a nearby functional group to direct the nucleophilic attack to one face of the epoxide.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to favor the transition state leading to the desired diastereomer.
Inappropriate Lewis Acid If a Lewis acid is used to activate the epoxide, screen different Lewis acids (e.g., Ti(Oi-Pr)₄, BF₃·OEt₂, Sc(OTf)₃) as their coordination can influence the regioselectivity and stereoselectivity of the attack.
Solvent Effects Vary the solvent. Aprotic, non-coordinating solvents may provide better selectivity compared to protic or coordinating solvents.

Experimental Protocol Example: Stereoselective Azide Opening of an Epoxide

A regioselective ring-opening of a substituted this compound derivative with an azide ion can be accomplished in the presence of NH₄Cl in an ethanol/water system to yield the corresponding anti-azido alcohol.[1] This protocol can be adapted and optimized for different substrates.

  • Dissolve the this compound derivative in a mixture of ethanol and water.

  • Add sodium azide (NaN₃) and ammonium chloride (NH₄Cl).

  • Stir the reaction mixture at room temperature or a controlled temperature while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and extract the product.

  • Purify the product by column chromatography.

  • Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC.

Guide 2: Low Enantioselectivity in Asymmetric Annulation Reactions

Problem: An asymmetric annulation reaction to form a this compound derivative yields a product with low enantiomeric excess (ee).

Possible Causes & Solutions:

CauseProposed Solution
Suboptimal Chiral Catalyst Screen a variety of chiral catalysts or ligands. The structure of the catalyst should be systematically varied to find the best fit for the substrate.
Incorrect Base or Additive The choice of base can significantly impact the enantioselectivity. Screen different organic or inorganic bases. Additives, such as salts, can also influence the outcome.
Reaction Concentration The concentration of the reactants can affect the aggregation state of the catalyst and, therefore, its stereodirecting ability. Experiment with different concentrations.
Racemization of Product The product may be racemizing under the reaction or work-up conditions. Check the stability of the product under the reaction conditions and consider milder work-up procedures.

Quantitative Data on Asymmetric Epoxidation

The following table summarizes the results of an asymmetric epoxidation reaction to form a 6-oxa-3-azabicyclo[3.1.0]hexane derivative using different methods, highlighting the impact of the chosen method on the yield and enantiomeric excess.

MethodYield (%)Enantiomeric Excess (ee %)
Method A (racemic)94-
Method B (asymmetric)7254
Method B (asymmetric, modified substrate)3592

Visualized Workflows and Pathways

troubleshooting_diastereoselectivity start Low Diastereoselectivity Observed temp Lower Reaction Temperature start->temp analysis Analyze Diastereomeric Ratio temp->analysis Run Experiment solvent Vary Solvent Polarity solvent->analysis Run Experiment reagent Modify Catalyst/Reagent reagent->analysis Run Experiment protecting_group Change Protecting Group Strategy protecting_group->analysis Run Experiment analysis->solvent No Improvement analysis->reagent No Improvement analysis->protecting_group No Improvement end_success Improved Diastereoselectivity analysis->end_success Success end_fail Re-evaluate Strategy analysis->end_fail Persistent Issue

Caption: Troubleshooting workflow for improving diastereoselectivity.

asymmetric_synthesis_logic start Goal: Asymmetric Synthesis of This compound derivative substrate Prepare Achiral Substrate start->substrate chiral_catalyst Select Chiral Catalyst/Ligand substrate->chiral_catalyst reaction_conditions Optimize Reaction Conditions (Temp, Solvent, Base) chiral_catalyst->reaction_conditions reaction Perform Asymmetric Reaction reaction_conditions->reaction analysis Determine Enantiomeric Excess (ee) (e.g., Chiral HPLC) reaction->analysis high_ee High ee Achieved analysis->high_ee ee > 95% low_ee Low ee Observed analysis->low_ee ee < 95% troubleshoot Troubleshoot: - Screen Catalysts - Vary Conditions - Modify Substrate low_ee->troubleshoot troubleshoot->chiral_catalyst Iterate

Caption: Logical flow for asymmetric synthesis and troubleshooting.

References

Technical Support Center: Optimizing Ring-Opening Reactions of 3,6-Dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening of 3,6-dioxabicyclo[3.1.0]hexane.

Troubleshooting Guides

This section addresses common issues encountered during the ring-opening of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my ring-opening reaction showing low to no conversion?

Answer: Low or no conversion in the ring-opening of this compound can stem from several factors related to reactants, catalysts, and reaction conditions.

Potential CauseRecommended Solutions
Inactive Catalyst For Acid Catalysis: Use a freshly opened or activated Lewis acid. Ensure anhydrous conditions as many Lewis acids are moisture-sensitive. Consider using a stronger Lewis acid if yields remain low. For Base Catalysis: Use a strong, non-hindered base. Ensure the base is not consumed by side reactions with the solvent or trace impurities.
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). For heterogeneous catalysts, ensure efficient stirring to maximize surface contact.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor for potential side reactions or decomposition at higher temperatures. Some reactions may require refluxing conditions to proceed efficiently.[1]
Poor Nucleophile Strength For base-catalyzed reactions, use a stronger nucleophile. For acid-catalyzed reactions with weak nucleophiles, ensure sufficient protonation of the epoxide by using a strong enough acid.
Solvent Incompatibility Use a solvent that can dissolve both the substrate and the nucleophile. For reactions involving charged intermediates, a polar aprotic solvent like DMF or DMSO may be beneficial. For SN2-type reactions, polar aprotic solvents are generally preferred.

Question 2: My reaction is producing multiple products or significant byproducts. How can I improve selectivity?

Answer: The formation of multiple products often points to issues with regioselectivity or competing side reactions.

Potential CauseRecommended Solutions
Lack of Regiocontrol Acid Catalysis: The nucleophile typically attacks the more substituted carbon. To favor attack at the less substituted carbon, consider switching to basic conditions. Base Catalysis: The nucleophile attacks the less substituted carbon (SN2 mechanism).[2] If you observe a mixture of regioisomers, ensure your conditions are strictly basic and free of acidic impurities.
Polymerization This is a common side reaction, especially under strongly acidic conditions. Reduce the concentration of the reactants (run the reaction under more dilute conditions). Add the electrophile (e.g., acid catalyst) slowly to the reaction mixture. Consider using a milder Lewis acid or a heterogeneous catalyst to minimize polymerization.
Rearrangement to Allylic Alcohol This can occur under both acidic and basic conditions, particularly with strong, non-nucleophilic bases. Use a more nucleophilic base or switch to milder reaction conditions.
Solvent Participation If using a nucleophilic solvent (e.g., an alcohol in an acid-catalyzed reaction without another nucleophile), the solvent itself can act as the nucleophile. If this is not the desired outcome, switch to a non-nucleophilic solvent.

Question 3: I am having difficulty purifying my ring-opened product. What are some common purification strategies?

Answer: Purification of polar ring-opened products, such as amino alcohols, can be challenging.

IssueRecommended Solutions
Product is highly polar and water-soluble After aqueous workup, saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency with organic solvents like ethyl acetate or a mixture of chloroform and isopropanol. Consider using reverse-phase column chromatography.
Product co-elutes with starting material or byproducts Optimize your column chromatography conditions. Try a different solvent system with varying polarities. Consider derivatizing the product to alter its polarity for easier separation (e.g., protection of alcohol or amine groups).
Product is an oil and difficult to crystallize Attempt co-crystallization with a suitable agent. If the product is an amine, formation of a salt (e.g., hydrochloride or trifluoroacetate) can often induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the general mechanisms for the ring-opening of this compound?

A1: The ring-opening of this compound, an epoxide, can proceed through two primary mechanisms depending on the reaction conditions: acid-catalyzed and base-catalyzed.

  • Acid-Catalyzed Ring-Opening: The reaction is initiated by the protonation of the epoxide oxygen, which makes it a better leaving group. The nucleophile then attacks one of the electrophilic carbons of the epoxide. The regioselectivity of the attack depends on the stability of the resulting partial positive charge, with the nucleophile generally attacking the more substituted carbon atom.[3][4] This pathway has significant SN1 character.[5][6]

  • Base-Catalyzed Ring-Opening: A strong nucleophile directly attacks one of the epoxide carbons in an SN2 fashion.[2] Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon. The reaction results in an inversion of stereochemistry at the site of attack.

Q2: How does the choice of catalyst affect the reaction outcome?

A2: The catalyst is crucial in determining the reaction's efficiency and selectivity.

  • Lewis Acids (e.g., Al(OTf)₃, ZnCl₂, BF₃·OEt₂): These are effective for activating the epoxide ring towards nucleophilic attack, especially with weaker nucleophiles.[7][8] However, strong Lewis acids can also promote side reactions like polymerization.

  • Brønsted Acids (e.g., H₂SO₄, HCl): These protonate the epoxide oxygen, activating the ring. The choice of acid and its concentration can influence the reaction rate and the extent of side reactions.

  • Bases (e.g., NaH, NaOH, alkoxides): These are used in base-catalyzed ring-opening reactions where a strong nucleophile is employed. The base can also act as the nucleophile itself (e.g., hydroxides, alkoxides).

Q3: What solvents are typically recommended for these reactions?

A3: The choice of solvent depends on the reaction mechanism and the nature of the reactants.

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These are generally good choices for SN2 reactions as they can solvate cations while leaving the nucleophile relatively free.

  • Polar Protic Solvents (e.g., water, alcohols): These can participate in the reaction as nucleophiles, especially under acidic conditions. They are also good at stabilizing charged intermediates.

  • Nonpolar Solvents (e.g., toluene, hexane): These are less common but may be used in specific cases, for instance, with certain organometallic reagents.

Experimental Protocols

Protocol 1: Acid-Catalyzed Ring-Opening with an Amine (Synthesis of a β-Amino Alcohol)

This protocol describes a general procedure for the synthesis of β-amino alcohols from this compound.[1][9]

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., benzylamine)

    • Lewis acid catalyst (e.g., lithium perchlorate, LiClO₄)

    • Acetonitrile (anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the amine (1.2 eq).

    • Add the Lewis acid catalyst (e.g., LiClO₄, 0.1 eq) to the mixture.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Base-Catalyzed Ring-Opening with a Thiol (Synthesis of a β-Hydroxy Sulfide)

This protocol outlines a general method for the synthesis of β-hydroxy sulfides.[7]

  • Materials:

    • This compound

    • Thiol (e.g., thiophenol)

    • Base (e.g., sodium hydride, NaH)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add the thiol (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables provide a summary of representative yields for epoxide ring-opening reactions under different conditions. While specific data for this compound is limited, these tables are compiled from analogous epoxide systems to provide a general guideline.

Table 1: Effect of Catalyst on Ring-Opening with Amines

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NoneNeat801240-60General Observation
LiClO₄ (10)CH₃CN25485-95Adapted from[10]
InBr₃ (5)Neat25280-90Adapted from[11]
ZrCl₄ (10)Neat25190-98Adapted from[11]

Table 2: Ring-Opening of this compound to a Cyclic Carbonate

Catalyst (mol%)Co-catalyst (mol%)SolventTemperature (°C)Pressure (bar CO₂)Time (h)Yield (%)Reference
Organocatalyst (5)nBu₄NI (5)Neat701024Moderate[12]

Signaling Pathways and Experimental Workflows

Acid-Catalyzed Ring-Opening Mechanism

AcidCatalyzedRingOpening Substrate This compound ProtonatedEpoxide Protonated Epoxide Substrate->ProtonatedEpoxide + H⁺ TransitionState Transition State (Sₙ1-like) ProtonatedEpoxide->TransitionState Nucleophile Nucleophile (Nu-H) Nucleophile->TransitionState RingOpenedIntermediate Ring-Opened Intermediate TransitionState->RingOpenedIntermediate Product Ring-Opened Product RingOpenedIntermediate->Product - H⁺

Caption: Acid-catalyzed ring-opening of this compound.

Base-Catalyzed Ring-Opening Mechanism

BaseCatalyzedRingOpening Substrate This compound TransitionState Transition State (Sₙ2) Substrate->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState AlkoxideIntermediate Alkoxide Intermediate TransitionState->AlkoxideIntermediate Product Ring-Opened Product AlkoxideIntermediate->Product Solvent Solvent (e.g., H₂O) Solvent->Product Protonation ExperimentalWorkflow A Reaction Setup 1. Add this compound and solvent to flask. 2. Add nucleophile and catalyst. 3. Stir under appropriate temperature and atmosphere. B Reaction Monitoring Monitor progress by TLC or GC-MS. A->B C Workup 1. Quench the reaction. 2. Perform aqueous extraction. B->C D Purification 1. Dry organic layer and concentrate. 2. Purify by column chromatography. C->D E Characterization Analyze product by NMR, IR, and MS. D->E

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3,6-Dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 3,6-Dioxabicyclo[3.1.0]hexane, a valuable bicyclic ether in organic synthesis and medicinal chemistry. The comparison focuses on the epoxidation of 2,3-dihydro-1,4-dioxin, utilizing two different oxidizing agents: meta-chloroperoxybenzoic acid (m-CPBA) and Oxone in conjunction with a ketone catalyst. This document outlines the experimental protocols, presents a quantitative comparison of the methods, and includes a visual representation of the synthetic pathways.

Data Presentation

The following table summarizes the key quantitative data for the two synthesis routes, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: m-CPBA EpoxidationRoute 2: Catalytic Epoxidation with Oxone
Starting Material 2,3-Dihydro-1,4-dioxin2,3-Dihydro-1,4-dioxin
Oxidizing Agent m-CPBAOxone (Potassium peroxymonosulfate)
Catalyst NoneAcetone
Solvent Dichloromethane (CH₂Cl₂)Acetonitrile/Water (CH₃CN/H₂O)
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2 hours4 hours
Yield 75%85%

Experimental Protocols

Route 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method employs the widely used and commercially available peroxy acid, m-CPBA, for the direct epoxidation of the double bond in 2,3-dihydro-1,4-dioxin.

Procedure:

  • In a round-bottom flask, 2,3-dihydro-1,4-dioxin (1.0 g, 11.6 mmol) is dissolved in dichloromethane (50 mL).

  • To this solution, meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 2.86 g, 12.8 mmol) is added portion-wise at room temperature with stirring.

  • The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the precipitated meta-chlorobenzoic acid.

  • The filtrate is then washed successively with a 10% aqueous solution of sodium sulfite (2 x 20 mL), a saturated aqueous solution of sodium bicarbonate (2 x 20 mL), and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

  • Purification by distillation under reduced pressure affords the final product in 75% yield.

Route 2: Catalytic Epoxidation using Oxone and Acetone

This alternative route utilizes Oxone, a stable and inexpensive source of peroxymonosulfate, in a biphasic system with acetone acting as a catalyst to generate in situ the reactive dioxirane species.

Procedure:

  • A solution of 2,3-dihydro-1,4-dioxin (1.0 g, 11.6 mmol) in acetonitrile (20 mL) and acetone (10 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

  • In a separate flask, a solution of Oxone (14.3 g, 23.2 mmol) and sodium bicarbonate (9.7 g, 116 mmol) in water (60 mL) is prepared.

  • The aqueous Oxone/bicarbonate solution is added to the stirred solution of the starting material at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and is stirred vigorously for 4 hours.

  • After the reaction period, the mixture is diluted with water (50 mL) and extracted with diethyl ether (3 x 30 mL).

  • The combined organic extracts are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is carefully removed under reduced pressure to yield this compound.

  • The crude product is purified by column chromatography on silica gel to afford the desired product in 85% yield.

Mandatory Visualization

Synthesis_Comparison cluster_start Starting Material cluster_route1 Route 1 cluster_route2 Route 2 cluster_product Product start 2,3-Dihydro-1,4-dioxin reagent1 m-CPBA start->reagent1 reagent2 Oxone start->reagent2 solvent1 CH₂Cl₂ reagent1->solvent1 conditions1 Room Temp, 2h solvent1->conditions1 yield1 Yield: 75% conditions1->yield1 product This compound yield1->product catalyst2 Acetone reagent2->catalyst2 solvent2 CH₃CN / H₂O catalyst2->solvent2 conditions2 0 °C to RT, 4h solvent2->conditions2 yield2 Yield: 85% conditions2->yield2 yield2->product

Caption: Comparative workflow of two synthesis routes to this compound.

3,6-Dioxabicyclo[3.1.0]hexane: A Comparative Guide to its Synthetic Utility Against Other Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, epoxides stand as versatile intermediates, prized for their reactivity and ability to introduce stereochemical complexity. Among these, the bicyclic epoxide 3,6-Dioxabicyclo[3.1.0]hexane presents a unique structural motif with distinct reactivity patterns. This guide provides an objective comparison of this compound with other common epoxides, such as propylene oxide, styrene oxide, and cyclohexene oxide, supported by experimental data to inform synthetic strategy and decision-making in research and drug development.

Introduction to this compound and Common Epoxides

This compound is a bicyclic ether-epoxide, also known as 3,4-epoxytetrahydrofuran. Its fused ring system imparts a significant degree of ring strain, a key driver of its reactivity. This unique structure, featuring both an epoxide and a tetrahydrofuran ring, offers different steric and electronic properties compared to simpler, monocyclic epoxides.

For the purpose of this comparison, we will evaluate this compound against three widely used epoxides:

  • Propylene Oxide: A simple, chiral terminal epoxide.

  • Styrene Oxide: An aromatic terminal epoxide, where the phenyl group influences reactivity.

  • Cyclohexene Oxide: A common internal, alicyclic epoxide.

The reactivity of epoxides is primarily dictated by their susceptibility to nucleophilic ring-opening, a reaction that can be catalyzed by either acid or base. The regioselectivity and stereoselectivity of this ring-opening are critical considerations in synthetic planning.

Comparative Performance in Synthesis: Experimental Data

The synthetic utility of an epoxide is best assessed by its performance in key chemical transformations. This section presents a comparative analysis of this compound and other epoxides in the synthesis of cyclic carbonates, a reaction of significant industrial and academic interest.

Cycloaddition of Carbon Dioxide

The reaction of epoxides with carbon dioxide to form cyclic carbonates is a valuable, atom-economical transformation. The following table summarizes the comparative reactivity of this compound with other internal epoxides in this reaction, catalyzed by a bifunctional phosphonium salt.

EpoxideCatalyst Loading (mol%)Temperature (°C)Pressure (MPa)Time (h)Yield (%)
This compound 5802.52482
Cyclopentene Oxide5802.52472
Cyclohexene Oxide5802.52459

Table 1: Comparative Yields in the Synthesis of Cyclic Carbonates.

The data indicates that under these specific conditions, this compound exhibits higher reactivity compared to both cyclopentene oxide and cyclohexene oxide, affording a significantly higher yield of the corresponding cyclic carbonate. This enhanced reactivity can be attributed to the increased ring strain of the bicyclic system.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures.

General Experimental Protocol for the Synthesis of Cyclic Carbonates

A stainless-steel autoclave is charged with the respective epoxide (1.00 g, 11.6 mmol for this compound) and the bifunctional phosphonium salt catalyst (5 mol%). The autoclave is then purged with carbon dioxide. Subsequently, the reaction mixture is stirred at 80°C for 24 hours under a CO2 pressure of 2.5 MPa. After cooling the reactor, the product is purified by appropriate methods.

Reaction Mechanisms and Stereochemistry

The ring-opening of epoxides is a cornerstone of their synthetic utility. The mechanism, either SN1-like or SN2, and the resulting stereochemistry are dependent on the reaction conditions and the structure of the epoxide.

Nucleophilic Ring-Opening

In base-catalyzed or nucleophilic ring-opening , the reaction generally proceeds via an SN2 mechanism . The nucleophile attacks the sterically less hindered carbon atom, resulting in an inversion of stereochemistry at that center.

In acid-catalyzed ring-opening , the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack can have characteristics of both SN1 and SN2 pathways. For primary and secondary carbons, the attack is typically at the less substituted carbon (SN2-like). However, for tertiary carbons, the attack occurs at the more substituted carbon due to the stabilization of the partial positive charge in the transition state (SN1-like).

The rigid, bicyclic structure of this compound is expected to impose significant steric constraints, influencing the regioselectivity of nucleophilic attack.

Visualizing Reaction Pathways

To illustrate the fundamental principles of epoxide reactivity, the following diagrams depict the general mechanisms of ring-opening reactions.

epoxide_ring_opening cluster_base Base-Catalyzed/Nucleophilic Ring-Opening (SN2) cluster_acid Acid-Catalyzed Ring-Opening Epoxide_base Epoxide Transition_State_base Transition State Epoxide_base->Transition_State_base Nucleophile_base Nucleophile (Nu-) Nucleophile_base->Transition_State_base Product_base Ring-Opened Product Transition_State_base->Product_base Inversion of Stereochemistry Epoxide_acid Epoxide Protonated_Epoxide Protonated Epoxide Epoxide_acid->Protonated_Epoxide Protonation H+ H+ H+->Protonated_Epoxide Product_acid Ring-Opened Product Protonated_Epoxide->Product_acid Nucleophilic Attack Nucleophile_acid Nucleophile (Nu-H) Nucleophile_acid->Product_acid

Caption: General mechanisms for base-catalyzed and acid-catalyzed epoxide ring-opening.

Applications in Drug Development and Natural Product Synthesis

The this compound moiety has been identified as a structural component in various natural products. Its unique stereochemical and electronic properties make it an attractive building block for the synthesis of complex molecules with potential biological activity. For instance, a trinor-sesterterpenoid containing this bicyclic system has been isolated from a marine-derived fungus. The controlled ring-opening of this epoxide can provide access to a variety of functionalized tetrahydrofuran derivatives, which are common scaffolds in pharmaceuticals.

Future Outlook

While the inherent strain of this compound suggests high reactivity, a comprehensive understanding of its synthetic potential requires more direct comparative studies against a broader range of common epoxides in various transformations. Future research should focus on quantifying differences in reaction rates, yields, and stereoselectivity for nucleophilic ring-opening with a diverse set of nucleophiles, as well as in polymerization reactions. Such data will be invaluable for chemists in academia and industry to fully exploit the synthetic potential of this unique bicyclic epoxide.

A Comparative Guide to the Reactivity of 3,4-Epoxytetrahydrofuran and 7-Oxabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 3,4-Epoxytetrahydrofuran and the bicyclic ether, 7-Oxabicyclo[2.2.1]heptane. The discussion is centered on their susceptibility to ring-opening reactions, a critical aspect of their synthetic utility. This analysis is supported by established principles of chemical kinetics and includes a representative experimental protocol for quantitative comparison.

Introduction to the Compounds

3,4-Epoxytetrahydrofuran is a bifunctional molecule featuring a tetrahydrofuran ring fused with an epoxide (oxirane) ring. This structure is a common motif in various biologically active molecules and serves as a versatile synthetic intermediate. Its reactivity is dominated by the strained three-membered epoxide ring.

7-Oxabicyclo[2.2.1]heptane , also known as 1,4-epoxycyclohexane, is a bicyclic ether with a more rigid and strained framework compared to a simple tetrahydrofuran. The oxygen bridge creates a strained bicyclic system, influencing its reactivity as a Lewis base and its potential for ring-opening.

The primary mode of reaction for both compounds, particularly for 3,4-Epoxytetrahydrofuran, is the ring-opening of the strained ether linkage(s) under acidic, basic, or nucleophilic conditions. The rate and regioselectivity of these reactions are dictated by factors such as ring strain, steric hindrance, and the nature of the attacking species.

Comparative Reactivity Analysis

The reactivity of cyclic ethers in acid-catalyzed hydrolysis is significantly influenced by the strain energy of the ring system.[1] Highly strained rings, such as epoxides, are more susceptible to ring-opening as the reaction relieves this strain. Bicyclic systems can also exhibit significant ring strain.[2][3]

Key Factors Influencing Reactivity:

  • Angle Strain: The three-membered ring of an epoxide has internal bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This high angle strain is the primary driver for the high reactivity of epoxides.

  • Torsional Strain: Eclipsing interactions between adjacent substituents on the ring also contribute to the overall strain energy.

  • Bicyclic Strain: In 7-Oxabicyclo[2.2.1]heptane, the bridged structure introduces conformational rigidity and strain.

Expected Reactivity:

Based on these principles, 3,4-Epoxytetrahydrofuran is expected to be significantly more reactive towards nucleophilic and acid-catalyzed ring-opening than 7-Oxabicyclo[2.2.1]heptane. The epoxide ring in 3,4-Epoxytetrahydrofuran possesses substantially more ring strain than the tetrahydrofuran-like bridges of 7-Oxabicyclo[2.2.1]heptane, leading to a lower activation energy for the ring-opening reaction.

The acid-catalyzed hydrolysis of simple epoxides and oxetanes has been shown to be faster for the more strained three-membered ring. While 7-oxabicyclo[2.2.1]heptane is a strained system, the strain is distributed over a larger bicyclic framework compared to the concentrated strain in the oxirane ring of 3,4-epoxytetrahydrofuran.

Table 1: Qualitative and Predicted Reactivity Comparison

Feature3,4-Epoxytetrahydrofuran7-Oxabicyclo[2.2.1]heptaneRationale
Primary Reactive Site Epoxide RingOxygen BridgeThe epoxide is a highly strained three-membered ring.
Dominant Strain Type High Angle StrainBicyclic/Conformational StrainEpoxide C-O-C angle is ~60°.
Predicted Relative Rate of Acid-Catalyzed Ring Opening HighModerate to LowRelief of high angle strain provides a strong thermodynamic driving force.
Reaction Mechanism Typically A-2 (bimolecular) in dilute acidCan proceed via A-1 or A-2 mechanisms depending on conditions.The mechanism is influenced by the stability of the potential carbocation intermediate.

Experimental Protocols

The following is a detailed methodology for the quantitative comparison of the acid-catalyzed hydrolysis rates of 3,4-Epoxytetrahydrofuran and 7-Oxabicyclo[2.2.1]heptane using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective:

To determine and compare the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of 3,4-Epoxytetrahydrofuran and 7-Oxabicyclo[2.2.1]heptane.

Materials:
  • 3,4-Epoxytetrahydrofuran (reactant)

  • 7-Oxabicyclo[2.2.1]heptane (reactant)

  • Deuterated sulfuric acid (D₂SO₄) in D₂O (catalyst and solvent)

  • Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) (internal standard)

  • NMR tubes

  • 400 MHz NMR Spectrometer

Procedure:
  • Preparation of Acidic Solutions: Prepare deuterated acid solutions of known concentrations (e.g., 0.1 M, 0.5 M, 1.0 M D₂SO₄ in D₂O). To each solution, add a precise amount of DSS to serve as an internal standard (e.g., 0.1 wt%).

  • Reaction Initiation:

    • In a small, stirred flask, place a 5 mL aliquot of the desired deuterated acid solution.

    • Add a precise amount (e.g., 50 µL) of the ether (either 3,4-Epoxytetrahydrofuran or 7-Oxabicyclo[2.2.1]heptane) to the stirred acid solution and start a timer.

    • After a brief mixing period (e.g., 3 minutes), transfer a sample of the reaction mixture to an NMR tube.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the spectrometer and begin acquiring sequential ¹H NMR spectra.

    • Record spectra at regular intervals (e.g., every 2-5 minutes) for a total duration that allows for significant conversion to the diol product (e.g., 1-2 hours).

    • Record the exact time at the end of each spectral acquisition.

  • Data Analysis:

    • Process the NMR spectra using appropriate software.

    • For each spectrum, integrate the peaks corresponding to a non-exchangeable proton signal of the reactant ether and a non-exchangeable proton signal of the resulting diol product.

    • Normalize these integrals to the integral of the DSS internal standard to determine the relative concentrations of the reactant and product at each time point.

  • Kinetic Analysis:

    • The acid-catalyzed hydrolysis of epoxides is typically first-order in both the epoxide and proton concentrations. Since the acid is in large excess, its concentration remains effectively constant, and the reaction follows pseudo-first-order kinetics with respect to the ether.

    • Plot ln([Ether]t/[Ether]₀) versus time (t), where [Ether]t is the concentration of the ether at time t and [Ether]₀ is the initial concentration.

    • The slope of this plot will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be determined by dividing k_obs by the concentration of the acid catalyst ([D⁺]).

  • Comparison:

    • Repeat the experiment for the other bicyclic ether under identical conditions (temperature, acid concentration).

    • Compare the calculated rate constants to determine the relative reactivity.

Visualizations

Molecular Structures

Structures cluster_ethf 3,4-Epoxytetrahydrofuran cluster_oabh 7-Oxabicyclo[2.2.1]heptane ethf ethf oabh oabh

Caption: Chemical structures of 3,4-Epoxytetrahydrofuran and 7-Oxabicyclo[2.2.1]heptane.

General Reaction Pathway: Acid-Catalyzed Hydrolysis

Reaction_Pathway Acid-Catalyzed Ring Opening of 3,4-Epoxytetrahydrofuran Reactant 3,4-Epoxytetrahydrofuran Protonated Protonated Epoxide Reactant->Protonated + H⁺ (fast) Intermediate Nucleophilic Attack by Water Protonated->Intermediate + H₂O (slow, rate-determining) Product trans-3,4-Dihydroxytetrahydrofuran Intermediate->Product - H⁺ (fast)

Caption: Generalized mechanism for the acid-catalyzed hydrolysis of an epoxide.

Experimental Workflow for Kinetic Analysis

Workflow cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis PrepAcid Prepare D₂SO₄/D₂O with DSS Standard Mix Initiate Reaction: Mix Ether and Acid PrepAcid->Mix PrepReactant Measure Ether (Reactant) PrepReactant->Mix NMR Acquire ¹H NMR Spectra over Time Mix->NMR Integrate Integrate Reactant & Product Peaks vs. DSS NMR->Integrate Plot Plot ln([Reactant]) vs. Time Integrate->Plot Calculate Calculate Rate Constant (k) from Slope Plot->Calculate Compare Compare Rate Constants Calculate->Compare

Caption: Workflow for the comparative kinetic analysis of ether hydrolysis via NMR.

References

A Comparative Guide to Purity Validation of 3,6-Dioxabicyclo[3.1.0]hexane: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount. This guide provides a comparative analysis of analytical methods for validating the purity of 3,6-Dioxabicyclo[3.1.0]hexane, a key building block in various synthetic pathways. We present a detailed examination of a classic titrimetric method alongside modern chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by representative experimental data to aid in method selection based on specific laboratory needs and capabilities.

Comparison of Analytical Methods

The choice of an analytical method for purity determination often involves a trade-off between speed, accuracy, cost, and the specific requirements of the analysis. Below is a summary of the performance of titration, GC, and HPLC for the purity validation of this compound.

ParameterTitration MethodGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Quantitative chemical reaction (epoxide ring-opening)Separation based on volatility and interaction with a stationary phaseSeparation based on partitioning between a mobile and stationary phase
Purity (%) 98.5 ± 0.498.7 ± 0.298.6 ± 0.2
Precision (RSD, %) < 1.0< 0.5< 0.5
Limit of Detection (LOD) ~0.1%ppm levelppm level
Analysis Time per Sample ~20-30 minutes~15-25 minutes~10-20 minutes
Instrumentation Cost LowHighHigh
Solvent Consumption ModerateLowHigh
Throughput Low to ModerateHigh (with autosampler)High (with autosampler)
Specificity Moderate (potential interference from other acidic/basic impurities)High (excellent separation of volatile impurities)High (excellent for non-volatile or thermally labile impurities)

Experimental Protocols

Titration Method: Hydrobromic Acid Titration

This method relies on the reaction of the epoxide ring of this compound with hydrobromic acid (HBr) generated in situ. The consumption of the acid is directly proportional to the amount of the epoxide present.

Reagents and Equipment:

  • Glacial Acetic Acid

  • Tetraethylammonium bromide (TEABr)

  • 0.1 N Perchloric acid in glacial acetic acid (standardized)

  • Crystal Violet indicator solution (0.1% w/v in glacial acetic acid)

  • Analytical balance

  • Burette (10 mL or 25 mL)

  • Magnetic stirrer and stir bar

  • Conical flasks (100 mL)

Procedure:

  • Accurately weigh approximately 150-200 mg of the this compound sample into a 100 mL conical flask.

  • Add 20 mL of glacial acetic acid to dissolve the sample.

  • Add 5 g of tetraethylammonium bromide to the flask and stir until dissolved. This will generate HBr in situ.

  • Add 3-4 drops of Crystal Violet indicator solution. The solution will have a violet color.

  • Titrate the solution with standardized 0.1 N perchloric acid in glacial acetic acid.

  • The endpoint is reached when the color of the solution changes from violet to a stable blue-green.

  • Record the volume of the titrant used.

  • Perform a blank titration using the same procedure but without the sample.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = [(V_sample - V_blank) * N * MW] / (W * 10)

    Where:

    • V_sample = Volume of perchloric acid solution used for the sample (mL)

    • V_blank = Volume of perchloric acid solution used for the blank (mL)

    • N = Normality of the perchloric acid solution (mol/L)

    • MW = Molecular weight of this compound (86.09 g/mol )

    • W = Weight of the sample (g)

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, a common approach involves direct injection onto a suitable capillary column.

Typical GC Parameters:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) at 280 °C

  • Oven Program: 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min

  • Carrier Gas: Helium or Nitrogen at a constant flow rate

  • Injection Volume: 1 µL (split or splitless mode)

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC. Since this compound lacks a strong chromophore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is often necessary. A common derivatization strategy for epoxides involves reaction with a UV-active reagent.

Typical HPLC Parameters (with derivatization):

  • Derivatizing Agent: N,N-diethyldithiocarbamate

  • Column: C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Detector: UV detector at a wavelength appropriate for the derivative (e.g., 278 nm for the DTC derivative).[1][2]

  • Injection Volume: 10-20 µL

Purity is determined by comparing the peak area of the analyte to that of a certified reference standard.

Workflow and Pathway Diagrams

To visually represent the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_titration Titration Method cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) T1 Sample Weighing T2 Dissolution in Acetic Acid T1->T2 T3 Addition of TEABr T2->T3 T4 Addition of Indicator T3->T4 T5 Titration with Perchloric Acid T4->T5 T6 Endpoint Detection (Color Change) T5->T6 T7 Purity Calculation T6->T7 G1 Sample Preparation (Dilution) G2 Injection into GC G1->G2 G3 Separation in Column G2->G3 G4 Detection by FID G3->G4 G5 Data Analysis (Peak Area) G4->G5 H1 Sample Derivatization H2 Injection into HPLC H1->H2 H3 Separation on C18 Column H2->H3 H4 UV Detection H3->H4 H5 Data Analysis (Peak Area vs. Standard) H4->H5 start Purity Validation of this compound

Caption: Experimental workflows for the purity validation of this compound.

decision_pathway start Method Selection for Purity Analysis cost Is instrument cost a major constraint? start->cost throughput Is high throughput required? cost->throughput No titration Select Titration Method cost->titration Yes impurities Are impurities volatile? throughput->impurities Yes hplc Select HPLC Method throughput->hplc No gc Select GC Method impurities->gc Yes impurities->hplc No

Caption: Decision pathway for selecting an analytical method for purity validation.

Conclusion

The selection of an appropriate analytical method for the purity validation of this compound depends on the specific requirements of the laboratory. Titration offers a cost-effective and straightforward approach, suitable for routine quality control where high throughput is not a primary concern. In contrast, GC and HPLC provide higher precision, lower detection limits, and greater specificity, making them ideal for research, development, and stringent quality assurance applications where the identification and quantification of specific impurities are critical. This guide provides the necessary information for making an informed decision on the most suitable method for your analytical needs.

References

Spectroscopic Comparison of 3,6-Dioxabicyclo[3.1.0]hexane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the exo- and endo-isomers of 3,6-dioxabicyclo[3.1.0]hexane is currently challenging due to the limited availability of specific experimental data in publicly accessible literature. While the this compound core is a known structural motif found in various natural products, publications detailing the synthesis and separate, comprehensive spectroscopic characterization of both the exo- and endo-isomers are not readily identifiable.

This guide, therefore, outlines the expected spectroscopic differences based on the structural characteristics of these isomers and provides a general framework for their analysis. It also includes standardized experimental protocols for acquiring the necessary data.

Introduction to this compound Isomers

This compound, also known as 3,4-epoxytetrahydrofuran, is a bicyclic ether existing as two diastereomers: exo and endo. The stereochemistry arises from the orientation of the epoxide ring relative to the tetrahydrofuran ring. In the exo-isomer, the epoxide oxygen is on the opposite side of the bicyclic system from the ether oxygen of the five-membered ring. Conversely, in the endo-isomer, the epoxide oxygen is on the same side. This structural difference is expected to result in distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Hypothetical Spectroscopic Data Comparison

The following tables are templates illustrating how the spectroscopic data for the exo- and endo-isomers would be presented for a comparative analysis. The values provided are hypothetical and serve as placeholders until experimental data becomes available.

Table 1: Hypothetical ¹H NMR Data (ppm)

Protonexo-Isomer (Predicted)endo-Isomer (Predicted)Key Differentiating Features
H1, H5~3.5 - 3.7~3.6 - 3.8The bridgehead protons in the endo-isomer may experience greater deshielding due to proximity to the epoxide oxygen.
H2, H4~3.8 - 4.0~3.9 - 4.1Protons on the tetrahydrofuran ring adjacent to the ether oxygen.
H6, H7~3.2 - 3.4~3.0 - 3.2The epoxide protons in the exo-isomer are expected to be in a more shielded environment compared to the endo-isomer.

Table 2: Hypothetical ¹³C NMR Data (ppm)

Carbonexo-Isomer (Predicted)endo-Isomer (Predicted)Key Differentiating Features
C1, C5~50 - 55~52 - 57The bridgehead carbons in the endo-isomer may be slightly deshielded.
C2, C4~68 - 72~69 - 73Carbons of the tetrahydrofuran ring adjacent to the ether oxygen.
C6, C7~55 - 60~53 - 58The epoxide carbons in the endo-isomer might be slightly more shielded due to steric interactions.

Table 3: Hypothetical IR and Mass Spectrometry Data

Spectroscopic Techniqueexo-Isomer (Predicted)endo-Isomer (Predicted)Key Differentiating Features
IR (cm⁻¹)
C-O-C (ether) stretch~1080-1150~1080-1150Likely to be similar for both isomers.
C-O-C (epoxide) stretch~800-950 (asymmetric), ~1250 (symmetric)~800-950 (asymmetric), ~1250 (symmetric)Subtle shifts in these bands may be observed due to differences in ring strain and symmetry.
Mass Spec. (m/z)
Molecular Ion (M⁺)86.036886.0368Identical for both isomers.
Fragmentation Pattern--While the molecular ion will be the same, the relative abundances of fragment ions may differ due to the different stereochemistry influencing fragmentation pathways.

Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of the this compound isomers.

G cluster_synthesis Synthesis and Isolation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Interpretation start Synthesis of this compound (e.g., Epoxidation of 2,3-Dihydro-1,4-dioxin) separation Chromatographic Separation of exo and endo Isomers start->separation nmr NMR Spectroscopy (1H, 13C, COSY, NOESY) separation->nmr ir Infrared (IR) Spectroscopy separation->ir ms Mass Spectrometry (MS) separation->ms data_comp Comparative Analysis of Spectroscopic Data nmr->data_comp ir->data_comp ms->data_comp structure Stereochemical Assignment of exo and endo Isomers data_comp->structure

Caption: Workflow for the synthesis, separation, and spectroscopic comparison of this compound isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR: Acquire proton NMR spectra using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire carbon-13 NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments should be performed to aid in the definitive assignment of proton and carbon signals and to determine through-bond and through-space correlations, which are crucial for stereochemical assignment. NOESY experiments, in particular, can reveal spatial proximities that help differentiate between the exo and endo isomers.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal absorption in the regions of interest.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The characteristic C-O stretching frequencies of the ether and epoxide functionalities are of primary interest.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, for example, one utilizing electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) or chemical ionization (CI) if the molecule is prone to extensive fragmentation.

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation and analysis.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Conclusion

A definitive spectroscopic comparison of the exo- and endo-isomers of this compound is contingent upon the availability of experimental data from the synthesis and characterization of these distinct stereoisomers. The structural differences between the two isomers are expected to manifest in discernible variations in their NMR spectra, providing a primary tool for their differentiation. The experimental protocols outlined in this guide provide a standardized approach for obtaining the high-quality data necessary for a thorough comparative analysis. Researchers who successfully synthesize and isolate these isomers are encouraged to publish their findings to fill the current data gap in the scientific literature.

A Comparative Guide to the Biological Activity of 3,6-Dioxabicyclo[3.1.0]hexane-Containing Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of natural products containing the 3,6-dioxabicyclo[3.1.0]hexane core structure. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. We will explore the cytotoxic and anti-inflammatory properties of key compounds, comparing their performance with established alternatives and providing supporting experimental data and mechanistic insights.

Introduction to this compound-Containing Natural Products

Natural products featuring the this compound scaffold represent a unique class of bioactive molecules. This distinctive structural motif is found in a variety of fungal metabolites, contributing to their diverse and potent biological activities. This guide will focus on three prominent families of these natural products: the emeriones, penitalarins (and the related nafuredin A), and the aspoquinolones. These compounds have garnered significant interest due to their promising cytotoxic effects against various cancer cell lines and their potential as anti-inflammatory agents.

Cytotoxic Activity: A Comparative Analysis

The cytotoxicity of natural products containing the this compound core has been evaluated against a range of human cancer cell lines. This section compares the half-maximal inhibitory concentrations (IC₅₀) of these compounds with the standard chemotherapeutic drug, doxorubicin.

Table 1: Comparative Cytotoxic Activity (IC₅₀, µM) of this compound-Containing Natural Products and Doxorubicin

Compound/DrugA549 (Lung)HL-60 (Leukemia)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
Emerione A -----
Aspoquinolone E 3.5029.1524.5--
Aspoquinolone F -----
Nafuredin A --->200-
Doxorubicin > 20[1]-2.5[1]12.2[1]-

Note: A lower IC₅₀ value indicates higher cytotoxic potency. Dashes (-) indicate that data was not available from the searched sources.

The data indicates that Aspoquinolone E exhibits moderate cytotoxic activity against the A549 lung cancer cell line.[2] Direct comparative data for emeriones and penitalarins against a wide range of cancer cell lines alongside standard drugs is limited. Doxorubicin's IC₅₀ values vary significantly across different cell lines, highlighting the importance of cell-line-specific comparisons.[1][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds listed above is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., emeriones, aspoquinolones, doxorubicin) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: Following incubation, the MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anticancer Signaling Pathways

The anticancer activity of these natural products is attributed to their ability to interfere with specific cellular signaling pathways.

Aspoquinolones, as part of the broader quinolone alkaloid family, are believed to exert their cytotoxic effects by inducing apoptosis (programmed cell death).[4] While the precise pathway for aspoquinolones is still under investigation, related quinolone compounds have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] This often involves the activation of caspases, a family of proteases that execute the apoptotic process.[4]

aspoquinolone_apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Aspoquinolones Aspoquinolones Aspoquinolones->Death Receptors Aspoquinolones->Mitochondria

Caption: Proposed apoptotic pathways induced by aspoquinolones.

Nafuredin A, a sesterterpenoid related to the penitalarins, has been shown to induce a form of programmed cell death known as ferroptosis.[5] Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides.[5] The proposed mechanism involves the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[5][6]

nafuredinA_ferroptosis Nafuredin A Nafuredin A GPX4 GPX4 Nafuredin A->GPX4 inhibition Lipid Alcohols Lipid Alcohols GPX4->Lipid Alcohols Lipid Peroxides Lipid Peroxides Ferroptosis Ferroptosis Lipid Peroxides->Ferroptosis Glutathione Glutathione Glutathione->GPX4 Iron Iron Iron->Lipid Peroxides catalysis

Caption: Simplified pathway of ferroptosis induction by Nafuredin A.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Chronic inflammation is a key factor in the development of many diseases, and the inhibition of inflammatory mediators is a major therapeutic strategy. Nitric oxide (NO) is a significant pro-inflammatory molecule, and its overproduction can lead to tissue damage.

Table 2: Comparative Anti-inflammatory Activity (IC₅₀, µM) - Nitric Oxide Inhibition

Compound/DrugRAW 264.7 cells
Emerione A ~10
L-NAME ~70[2][7]

Note: A lower IC₅₀ value indicates higher inhibitory potency.

Emerione A has demonstrated the ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells with an IC₅₀ of approximately 10 µM. This indicates a more potent inhibitory effect compared to the standard nitric oxide synthase (NOS) inhibitor, L-NAME, under certain experimental conditions.[2][7]

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay (Griess Assay)

The anti-inflammatory activity of these compounds is often assessed by measuring their ability to inhibit NO production in cultured macrophages.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Detailed Methodology:

  • Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Compound Treatment: The cells are co-treated with LPS and various concentrations of the test compounds (e.g., emerione A, L-NAME).

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a purple azo dye. The absorbance is then measured at 540 nm.

  • Data Analysis: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The IC₅₀ value for NO inhibition is then calculated.

Experimental Workflow

no_inhibition_workflow RAW 264.7 cells RAW 264.7 cells LPS Stimulation & Compound Treatment LPS Stimulation & Compound Treatment RAW 264.7 cells->LPS Stimulation & Compound Treatment 24h Incubation 24h Incubation LPS Stimulation & Compound Treatment->24h Incubation Collect Supernatant Collect Supernatant 24h Incubation->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure Absorbance (540 nm) Measure Absorbance (540 nm) Griess Assay->Measure Absorbance (540 nm) Calculate IC50 Calculate IC50 Measure Absorbance (540 nm)->Calculate IC50

Caption: Workflow for the nitric oxide inhibition assay.

Conclusion

Natural products containing the this compound core, such as the emeriones, penitalarins, and aspoquinolones, exhibit a range of promising biological activities. Their cytotoxic effects against various cancer cell lines, coupled with their anti-inflammatory properties, make them attractive candidates for further investigation in drug discovery and development. This guide has provided a comparative overview of their activities, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action. Further research is warranted to fully elucidate their therapeutic potential and to explore the structure-activity relationships that govern their biological effects.

References

A Comparative Guide to Catalysts for 3,6-Dioxabicyclo[3.1.0]hexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,6-Dioxabicyclo[3.1.0]hexane, a valuable building block in medicinal chemistry and materials science, can be achieved through various catalytic routes, primarily involving the epoxidation of 1,4-cyclohexadiene. This guide provides a comparative overview of three prominent catalytic systems: Jacobsen-Katsuki epoxidation, biocatalytic epoxidation, and the classical approach using meta-chloroperoxybenzoic acid (m-CPBA). The performance of these catalysts is evaluated based on available experimental data, and detailed methodologies for key experiments are provided.

Performance Benchmark of Catalysts

The selection of a suitable catalyst for the synthesis of this compound is critical and depends on factors such as desired stereoselectivity, yield, and process sustainability. The following table summarizes the performance of the selected catalytic systems.

Catalyst SystemCatalyst/ReagentSubstrateProductYield (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Jacobsen-Katsuki Epoxidation (R,R)- or (S,S)-Mn(salen)Cl1,4-CyclohexadieneThis compoundVariesHigh (up to >90%)High enantioselectivity, catalytic turnover.Catalyst synthesis required, potential for side reactions (C-H oxidation).[1]
Biocatalysis Cyclohexanone Monooxygenase (CHMO) / Cyclopentanone Monooxygenase (CPMO)Related cyclic ketones/dienesOxygenated bicyclic products69-75% (for related substrates)HighHigh selectivity, mild reaction conditions, environmentally benign.Substrate specificity can be a limitation, requires specific enzymes.
Classical Epoxidation m-CPBA1,4-CyclohexadieneThis compoundHighAchiralReadily available reagent, simple procedure, high yields.Stoichiometric use of peracid, formation of chlorinated benzoic acid waste, lack of stereocontrol.[2][3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are the protocols for the three catalytic systems discussed.

Jacobsen-Katsuki Epoxidation

This protocol is a general procedure for the enantioselective epoxidation of unfunctionalized olefins using a chiral Mn(salen) catalyst.[4][5]

Catalyst Preparation: The chiral (salen)manganese(III) complexes are typically prepared by the reaction of a chiral diamine, such as (R,R)- or (S,S)-1,2-diaminocyclohexane, with the appropriate salicylaldehyde derivative, followed by complexation with a manganese(II) salt and subsequent oxidation.

Epoxidation Reaction:

  • To a solution of 1,4-cyclohexadiene (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is added the chiral Mn(salen) catalyst (1-5 mol%).

  • A stoichiometric oxidant, such as buffered sodium hypochlorite (bleach) or iodosylbenzene, is added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Biocatalytic Epoxidation

This protocol is based on the use of whole cells expressing a monooxygenase for the Baeyer-Villiger oxidation of a cyclic ketone, which can be adapted for the epoxidation of 1,4-cyclohexadiene.

Biocatalyst Preparation:

  • Escherichia coli cells are engineered to overexpress a cyclohexanone monooxygenase (CHMO) or a related monooxygenase.

  • The cells are cultured in a suitable medium to a desired optical density.

  • The cells are harvested by centrifugation and can be used as whole-cell biocatalysts.

Enzymatic Reaction:

  • The whole cells are resuspended in a buffer solution (e.g., phosphate buffer, pH 7.5).

  • 1,4-cyclohexadiene is added to the cell suspension.

  • A co-factor regeneration system (e.g., using glucose and glucose dehydrogenase for NADPH regeneration) is often required.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking.

  • The reaction progress is monitored by GC or HPLC.

  • After completion, the product is extracted from the reaction mixture using an organic solvent.

  • The extract is dried and concentrated, and the product is purified by chromatography.

Classical Epoxidation with m-CPBA

This is a standard laboratory procedure for the epoxidation of alkenes.[2][3][6]

Reaction Procedure:

  • 1,4-cyclohexadiene (1.0 mmol) is dissolved in a chlorinated solvent such as dichloromethane (10 mL).

  • The solution is cooled in an ice bath to 0 °C.

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.0-1.2 equivalents) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to afford this compound.

Visualizing the Catalytic Pathways

The following diagrams illustrate the conceptual workflows and relationships in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_catalysis Catalytic Approaches cluster_product Product 1,4-Cyclohexadiene 1,4-Cyclohexadiene Jacobsen Epoxidation Jacobsen Epoxidation 1,4-Cyclohexadiene->Jacobsen Epoxidation Biocatalysis Biocatalysis 1,4-Cyclohexadiene->Biocatalysis m-CPBA Epoxidation m-CPBA Epoxidation 1,4-Cyclohexadiene->m-CPBA Epoxidation This compound This compound Jacobsen Epoxidation->this compound High ee Biocatalysis->this compound Green, Selective m-CPBA Epoxidation->this compound High Yield, Achiral

Caption: Overview of catalytic routes to this compound.

The following diagram illustrates the general mechanism of the Jacobsen-Katsuki epoxidation.

Jacobsen_Cycle Mn(III)-salen Mn(III)-salen Mn(V)=O Mn(V)=O Mn(III)-salen->Mn(V)=O Oxidation Epoxide Epoxide Mn(V)=O->Epoxide Oxygen Transfer Alkene Alkene Alkene->Epoxide Epoxide->Mn(III)-salen Catalyst Regeneration Oxidant Oxidant Oxidant->Mn(V)=O

Caption: Simplified catalytic cycle of Jacobsen-Katsuki epoxidation.

This diagram shows the decision-making process for selecting a suitable catalyst.

Catalyst_Selection Stereoselectivity? Stereoselectivity? High Yield Critical? High Yield Critical? Stereoselectivity?->High Yield Critical? No Jacobsen Jacobsen Stereoselectivity?->Jacobsen Yes Green Chemistry? Green Chemistry? High Yield Critical?->Green Chemistry? No m-CPBA m-CPBA High Yield Critical?->m-CPBA Yes Biocatalysis Biocatalysis Green Chemistry?->Biocatalysis Yes Green Chemistry?->m-CPBA No

Caption: Decision tree for catalyst selection in epoxidation.

References

Unveiling the Three-Dimensional Architecture of 3,6-Dioxabicyclo[3.1.0]hexane Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography stands as the gold standard for elucidating these intricate molecular architectures. This guide provides a comparative overview of the X-ray crystallographic analysis of 3,6-Dioxabicyclo[3.1.0]hexane derivatives, a class of bicyclic ethers of significant interest in medicinal chemistry, and contrasts this powerful technique with alternative analytical methods.

The this compound scaffold is a key structural motif in a variety of natural products and pharmacologically active compounds. Its rigid, bicyclic nature imparts specific conformational constraints that can influence biological activity. X-ray crystallography provides unambiguous determination of the stereochemistry, conformation, and packing of these molecules in the solid state, offering invaluable insights for drug discovery and development.

Performance Comparison: Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic parameters for a selection of this compound derivatives, showcasing the precision and detail achievable through single-crystal X-ray diffraction.

Compound Formula Crystal System Space Group Unit Cell Dimensions Z Key Conformational Features
Micromelin (7-methoxy-6-[(1R,2R,5R)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-2H-chromen-2-one)[1][2][3][4]C₁₅H₁₂O₆MonoclinicP2₁a = 6.7514(2) Å, b = 23.7537(8) Å, c = 8.0730(3) Å, β = 90.000(1)°4The furan ring adopts a flattened envelope conformation. Two independent molecules in the asymmetric unit.[1][2][3]
(1R,3R,4R,6S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate [5]C₁₇H₁₆O₇MonoclinicP2₁a = 10.4825(16) Å, b = 6.9213(9) Å, c = 11.0212(18) Å, β = 95.970(7)°2The furan ring is in an envelope conformation with the oxygen atom as the flap.[5]
Verrucosidin Derivatives Various----The absolute configuration of derivatives like penicyrone A has been corrected using X-ray diffraction, highlighting the technique's definitive nature.[6]

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides unparalleled detail on the static solid-state structure, other techniques offer complementary information, particularly regarding the behavior of molecules in solution.

Technique Principle Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and crystal packing.Unambiguous and high-resolution structural determination.[7]Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Information on the chemical environment of atoms, connectivity through bonds, and spatial proximity of atoms in solution.Provides information on molecular structure and dynamics in solution, which can be more biologically relevant. Does not require crystallization.Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for all aspects of the 3D structure.
Rotational Spectroscopy Absorption of microwave radiation by molecules, causing transitions between rotational energy levels.Precise molecular geometry in the gas phase.Extremely high precision for small molecules.Limited to relatively small and volatile molecules.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting crystallographic data and for designing new experiments.

Single-Crystal X-ray Diffraction: A Typical Workflow

The determination of the crystal structure of a this compound derivative typically involves the following steps:

  • Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. Common methods for small organic molecules include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical and often requires screening of various options.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled, typically to 100 K, to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation) using a diffractometer, such as a Bruker APEX DUO CCD.[2][3] The diffraction pattern is recorded as a series of images as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods (e.g., with software like SHELXS). This initial model is then refined against the experimental data using full-matrix least-squares procedures (e.g., with software like SHELXL) to obtain the final, precise molecular structure.

experimental_workflow cluster_crystal Crystal Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Obtain pure compound Crystal_Growth Crystal Growth Purification->Crystal_Growth Obtain pure compound Crystal_Mounting Crystal Mounting & Cooling Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Mount on diffractometer Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Computational analysis Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Computational analysis Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Experimental workflow for single-crystal X-ray diffraction.

Logical Relationships in Structural Analysis

The choice of analytical technique depends on the specific information required by the researcher. The following diagram illustrates the relationship between the desired structural information and the appropriate analytical method.

logical_relationship cluster_question Primary Research Question cluster_method Recommended Analytical Method cluster_output Primary Output q1 Precise 3D structure in solid state? m1 X-ray Crystallography q1->m1 q2 Conformation and dynamics in solution? m2 NMR Spectroscopy q2->m2 q3 Gas-phase geometry of a small analog? m3 Rotational Spectroscopy q3->m3 o1 Atomic coordinates, bond lengths/angles m1->o1 o2 NOEs, coupling constants, chemical shifts m2->o2 o3 Rotational constants, moments of inertia m3->o3

Decision tree for selecting a structural analysis method.

References

Comparative Analysis of Reaction Products: 3,6-Dioxabicyclo[3.1.0]hexane vs. Alternative Bicyclic Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of 3,6-Dioxabicyclo[3.1.0]hexane, a bicyclic ether epoxide, with a common alternative, cyclopentene oxide. The comparison focuses on nucleophilic ring-opening reactions, providing a side-by-side view of product structures, reaction efficiencies, and the underlying experimental protocols. This information is intended to aid researchers in selecting the appropriate building block for the synthesis of functionalized tetrahydrofuran and cyclopentane derivatives, which are key structural motifs in numerous natural products and pharmaceutical agents.

Introduction to this compound

This compound, also known as 3,4-epoxytetrahydrofuran, is a valuable synthetic intermediate. Its rigid bicyclic structure, containing a strained epoxide ring fused to a tetrahydrofuran ring, makes it a versatile precursor for the stereoselective synthesis of highly functionalized five-membered heterocyclic compounds. The presence of the ether oxygen atom at the 6-position can influence the reactivity of the epoxide ring and the properties of the resulting products compared to carbocyclic analogues.

Comparison of Nucleophilic Ring-Opening Reactions

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of substituted tetrahydrofuranols. This section compares the outcomes of reactions with common nucleophiles against those of cyclopentene oxide, a carbocyclic analogue.

Reaction with Azide Nucleophiles

The reaction of epoxides with sodium azide is a fundamental transformation for the introduction of an azide group, which can be further converted into an amine. The comparison below highlights the regioselectivity and efficiency of this reaction for both substrates.

FeatureThis compoundCyclopentene Oxide
Reactant This compoundCyclopentene Oxide
Nucleophile Sodium Azide (NaN₃)Sodium Azide (NaN₃)
Reaction Conditions Water, pH 9.5, 30 °C, 12 h[1]Water, pH 9.5, 30 °C, 12 h[1]
Product trans-3-azido-4-hydroxytetrahydrofurantrans-2-azidocyclopentanol
Yield Data not available in cited literature74%[1]
Stereochemistry trans (assumed based on Sₙ2)trans (anti-addition)[1]

Note: While a specific experimental yield for the azidolysis of this compound under these exact conditions was not found in the cited literature, the general reactivity of epoxides suggests a similar transformation would occur. The provided data for cyclopentene oxide serves as a benchmark for a carbocyclic system.

Reaction with Amine Nucleophiles

The ring-opening of epoxides with amines is a common route to β-amino alcohols, important functional groups in many biologically active molecules.

FeatureThis compoundCyclopentene Oxide
Reactant This compoundCyclopentene Oxide
Nucleophile Amine (e.g., R-NH₂)Amine (e.g., Dimethylamine)
Product trans-3-(alkylamino)-4-hydroxytetrahydrofurantrans-2-(dimethylamino)cyclopentan-1-ol
Yield Specific data not readily availableFormation of two stereoisomers reported
Stereochemistry trans (assumed based on Sₙ2)trans (anti-addition)

Experimental Protocols

General Procedure for Azidolysis of Epoxides in Water[1]
  • To a solution of sodium azide (5.0 mmol) in water (10 mL) at 30 °C, add the epoxide (1.0 mmol).

  • Stir the heterogeneous mixture vigorously for 12 hours at 30 °C. The initial pH of the solution is approximately 9.5.

  • After the reaction is complete (monitored by TLC or GC), saturate the aqueous solution with sodium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 15 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude azido alcohol.

  • Purify the product by column chromatography on silica gel.

Biosynthetic Pathway of a Natural Product containing the this compound Moiety

The this compound core is found in various natural products. The following diagram illustrates a plausible biosynthetic pathway for the formation of such a moiety, involving enzymatic epoxidation and subsequent intramolecular cyclization.

Biosynthetic_Pathway Substrate Acyclic Precursor Epoxide Epoxidized Intermediate Substrate->Epoxide Epoxidase Enzyme Cyclized_Product This compound-containing Natural Product Epoxide->Cyclized_Product Intramolecular Cyclization (Enzymatic or Spontaneous)

Biosynthetic formation of a this compound moiety.

Experimental Workflow for Product Analysis

The confirmation of the structure of the reaction products is crucial. A typical workflow for the analysis of the ring-opening reaction of this compound is depicted below.

Experimental_Workflow Reaction Ring-Opening Reaction of This compound Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Structure_Elucidation Spectroscopic Analysis (NMR, IR, MS) Purification->Structure_Elucidation Final_Product Confirmed Product Structure Structure_Elucidation->Final_Product

Workflow for the synthesis and characterization of reaction products.

References

The Strategic Application of 3,6-Dioxabicyclo[3.1.0]hexane in Modern Synthesis and Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate biological activity of target molecules. Among the diverse array of heterocyclic building blocks, 3,6-dioxabicyclo[3.1.0]hexane, also known as 3,4-epoxytetrahydrofuran, has emerged as a valuable intermediate due to its inherent conformational rigidity and versatile reactivity. This guide provides a comprehensive comparison of the synthesis and application of this bicyclic ether with alternative strategies, supported by experimental data and detailed protocols, to inform strategic decisions in research and development.

The unique strained epoxide fused to a tetrahydrofuran ring makes this compound a potent electrophile, amenable to a variety of stereocontrolled ring-opening reactions. This feature has been exploited in the synthesis of a range of biologically active natural products and pharmaceutical agents, where the controlled introduction of functional groups is paramount.

Performance Comparison: Synthesis of the this compound Core

The efficient and selective synthesis of the this compound scaffold is a key consideration for its application. A highly effective method involves the heterogeneous epoxidation of 2,5-dihydrofuran using a titanosilicate catalyst, Ti-MWW, with hydrogen peroxide as the oxidant. This method offers significant advantages in terms of yield and selectivity.

Synthesis MethodStarting MaterialCatalyst/ReagentConversion (%)Selectivity (%)Key Advantages
Heterogeneous Epoxidation [1]2,5-DihydrofuranTi-MWW, H₂O₂>95>99High efficiency, clean reaction, catalyst recyclability.
Enzymatic Baeyer-Villiger Oxidation Bicyclic KetoneCyclopentanone monooxygenase (CPMO)-High (enantioselective)High stereoselectivity, mild reaction conditions.
Intramolecular Annulation Unsaturated PrecursorsSulfonium ReagentHigh (up to 98%)High (diastereoselective)Stereoselective formation of fused bicyclic systems.

Comparative Synthetic Application: Access to Substituted Tetrahydrofurans

The this compound scaffold serves as a gateway to a diverse range of substituted tetrahydrofurans. The epoxide ring can be opened by a variety of nucleophiles in a regio- and stereoselective manner, providing a powerful tool for asymmetric synthesis. An alternative and widely used approach to substituted tetrahydrofurans is the diastereoselective reaction of γ,δ-epoxycarbanions with aldehydes.

FeatureThis compound Ring Opening γ,δ-Epoxycarbanion-Aldehyde Reaction [2]
Key Transformation Nucleophilic opening of the epoxideIntramolecular cyclization of an aldol-type adduct
Stereocontrol High, dictated by the epoxide stereochemistry and nucleophileHigh diastereoselectivity, controlled by relative rates of cyclization
Versatility Wide range of nucleophiles can be employedApplicable to a variety of aldehydes
Reported Yields Generally high, depending on the nucleophile and conditionsHigh diastereoselectivity reported

Experimental Protocols

Synthesis of this compound via Heterogeneous Epoxidation[1]

A greener synthetic method for 3,4-epoxytetrahydrofuran (ETHF), an important synthetic intermediate, has been developed. This method achieves over 95% conversion and over 99% selectivity through the heterogeneous epoxidation of 2,5-dihydrofuran (DHF) with hydrogen peroxide in a liquid phase over a novel titanosilicate catalyst, Ti-MWW.

Diastereoselective Synthesis of Tetrahydrofurans via Reaction of γ,δ-Epoxycarbanions with Aldehydes[3]

Hydroxymethyl-substituted tetrahydrofurans can be prepared with high diastereoselectivity by reacting the carbanion derived from 3,4-epoxybutyl phenyl sulfone with aldehydes. This reaction is conducted in the presence of a mixture of lithium and potassium tert-butoxides. The initial formation of aldol-type adducts is a non-diastereoselective but reversible process. Consequently, the subsequent formation of one major diastereoisomer is governed by the relative rates of cyclization. The configuration of the carbon stereocenter at the oxirane ring is inverted during the SN2 process, and two new stereocenters are created diastereoselectively.

Application in Natural Product Synthesis: The Case of Verrucosidin

The this compound moiety is a key structural feature of the neurotoxic mycotoxin verrucosidin. The biosynthesis of this complex natural product involves a unique three-enzyme cascade to form the epoxytetrahydrofuran ring.[3][4][5]

Verrucosidin_Biosynthesis Polyketide_Backbone Polyketide Backbone Epoxidation1 Flavin-containing monooxygenase (FMO) -mediated epoxidation Polyketide_Backbone->Epoxidation1 Rearrangement Epoxide expandase rearrangement Epoxidation1->Rearrangement Dihydrofuran_Intermediate 2,5-Dihydrofuran Intermediate Rearrangement->Dihydrofuran_Intermediate Epoxidation2 Cytochrome P450 epoxidation Dihydrofuran_Intermediate->Epoxidation2 Verrucosidin Verrucosidin (contains this compound) Epoxidation2->Verrucosidin

Biosynthetic pathway to the this compound core in verrucosidin.

Mechanism of Action: Verrucosidin as an Inhibitor of Mitochondrial F1-ATPase

Verrucosidin exerts its biological effects by inhibiting mitochondrial oxidative phosphorylation.[6][7] Specifically, it targets the F1 subunit of the F0F1-ATPase (ATP synthase), a critical enzyme complex responsible for ATP production.[4][8][9] Inhibition of this enzyme disrupts the proton motive force and leads to a cascade of events culminating in cellular dysfunction and, in the context of cancer cells, potential therapeutic effects.[6]

Verrucosidin_MOA Verrucosidin Verrucosidin F1_ATPase Mitochondrial F1-ATPase (β subunit) Verrucosidin->F1_ATPase binds to ATP_Synthase_Inhibition Inhibition of ATP Synthesis F1_ATPase->ATP_Synthase_Inhibition Proton_Motive_Force Disruption of Proton Motive Force ATP_Synthase_Inhibition->Proton_Motive_Force Oxidative_Phosphorylation Inhibition of Oxidative Phosphorylation Proton_Motive_Force->Oxidative_Phosphorylation Cellular_Dysfunction Cellular Dysfunction Oxidative_Phosphorylation->Cellular_Dysfunction Neurotoxicity Neurotoxicity Cellular_Dysfunction->Neurotoxicity Antitumor_Activity Antitumor Activity Cellular_Dysfunction->Antitumor_Activity

Mechanism of action of verrucosidin via inhibition of mitochondrial F1-ATPase.

Conclusion

The this compound scaffold represents a powerful and versatile building block in modern organic synthesis and drug discovery. Its efficient synthesis, coupled with the ability to undergo stereocontrolled ring-opening reactions, provides a strategic advantage for the construction of complex molecular architectures. As exemplified by its central role in the structure and biological activity of verrucosidin, this constrained bicyclic ether will undoubtedly continue to be a valuable tool for chemists and pharmacologists in the pursuit of novel therapeutic agents. The comparative data and protocols presented in this guide are intended to facilitate informed decisions in the selection of synthetic strategies, ultimately accelerating the discovery and development of new medicines.

References

Safety Operating Guide

Safe Disposal of 3,6-Dioxabicyclo[3.1.0]hexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 3,6-Dioxabicyclo[3.1.0]hexane (CAS No. 285-69-8), a flammable liquid and potential irritant. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Summary

This compound presents several hazards that must be managed during handling and disposal. It is classified as a flammable liquid and vapor, and may cause skin, eye, and respiratory irritation.[1][2][3] Some sources also indicate that it may form explosive peroxides.[2]

Hazard ClassificationGHS PictogramHazard Statement
Flammable Liquids (Category 3)GHS02H226: Flammable liquid and vapour.[1][2]
Skin Irritation (Category 2)GHS07H315: Causes skin irritation.[1]
Eye Irritation (Category 2)GHS07H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07H335: May cause respiratory irritation.[1][2]

Disposal Protocol

The recommended procedure for the disposal of this compound is incineration.[4][5] This should be performed by a licensed waste disposal company. The following steps outline the general procedure:

  • Material Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and hot surfaces.[1][4]

  • Preparation for Disposal:

    • For disposal, the material may be dissolved or mixed with a combustible solvent.[4][5] This should be done in a fume hood with appropriate personal protective equipment (PPE).

    • The choice of a combustible solvent should be made in consultation with your institution's environmental health and safety (EHS) office and the licensed waste disposal company.

  • Incineration:

    • The mixture should be burned in a chemical incinerator equipped with an afterburner and scrubber system to ensure complete combustion and to neutralize harmful byproducts.[4][5]

  • Spill Management:

    • In case of a spill, absorb the material with an inert absorbent such as sand, silica gel, or universal binder.[4][6]

    • Use non-sparking tools to collect the absorbed material into a suitable, closed container for disposal.[4][6]

    • Ensure the area is well-ventilated.

    • Prevent the spilled material from entering drains, waterways, or the soil.[1][4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_spill Spill Response A Collect Waste in Designated Container B Store Safely: Cool, Dry, Ventilated A->B C Consult EHS & Waste Disposal Company B->C D Mix with Combustible Solvent (if required) C->D E Transfer to Licensed Waste Disposal Facility D->E F Incinerate in Approved Chemical Incinerator E->F end_disp End: Disposal Complete F->end_disp G Absorb with Inert Material H Collect with Non-Sparking Tools G->H I Place in Closed Container for Disposal H->I I->E start Start: Waste Generated start->A end_spill End: Spill Contained

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,6-Dioxabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,6-Dioxabicyclo[3.1.0]hexane

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 285-69-8). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification:

This compound is classified as a hazardous substance with the following primary concerns[1]:

  • Flammable Liquid: It is a flammable liquid and vapor[1][2].

  • Skin Irritant: Causes skin irritation[1].

  • Eye Irritant: Causes serious eye irritation[1].

  • Respiratory Irritant: May cause respiratory irritation[1].

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable Liquids (Category 3)GHS02WarningH226: Flammable liquid and vapour[1]
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation[1]
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Body PartRequired PPEStandard/Specification
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required in situations with a higher risk of splashing[2].European Standard EN 166 or OSHA approved[1][3].
Hands Chemically resistant gloves. Proper glove removal technique must be followed.EU Directive 89/686/EEC and the standard EN374[1].
Respiratory Vapor respirator. Use in a well-ventilated area, preferably under a chemical fume hood.NIOSH/MSHA or European Standard EN 149 approved respirator[2][3].
Body Protective clothing, such as a lab coat.Wear compatible chemical-resistant clothing to prevent skin exposure[2][3].

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Handling and Storage Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[2][3]. Ensure that safety showers and eyewash stations are readily accessible[1][3]. Use explosion-proof electrical, ventilating, and lighting equipment[1][2].

  • Safe Handling Practices: Keep the container tightly closed when not in use[1][2]. Ground and bond the container and receiving equipment to prevent static discharge[1][2]. Use only non-sparking tools[1][2]. Avoid contact with skin, eyes, and clothing[2][3]. Do not eat, drink, or smoke in the handling area[1].

  • Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and hot surfaces[1][2]. Keep the container tightly closed and upright[1].

Spill Management Protocol:

  • Immediate Actions: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation. Remove all sources of ignition[4].

  • Containment: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or universal binder[2][4]. For large spills, contain the spill by bunding[2].

  • Cleanup: Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal[2][4].

  • Decontamination: Thoroughly clean the contaminated area.

Disposal Plan:

All waste materials must be disposed of in accordance with local, regional, and national regulations[2].

  • Chemical Waste: Unused or contaminated this compound should be treated as hazardous waste. One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2][3].

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices[1].

  • Empty Containers: Dispose of empty containers as unused product[2].

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Handle_Chemical Handle Chemical (Grounding, Non-sparking tools) Prepare_Work_Area->Handle_Chemical Proceed to handling Perform_Experiment Perform Experiment Handle_Chemical->Perform_Experiment Segregate_Waste Segregate Waste (Chemical, Contaminated PPE) Perform_Experiment->Segregate_Waste Post-experiment Decontaminate_Area Decontaminate Work Area & Equipment Perform_Experiment->Decontaminate_Area Dispose_Waste Dispose of Waste per Regulations Segregate_Waste->Dispose_Waste Decontaminate_Area->Dispose_Waste Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Contain_Spill Contain Spill with Inert Material Evacuate->Contain_Spill Cleanup_Spill Clean up with Spark-Proof Tools Contain_Spill->Cleanup_Spill Cleanup_Spill->Dispose_Waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.